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8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid Documentation Hub

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  • Product: 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
  • CAS: 412293-42-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Introduction: The Significance of the Spirocyclic Scaffold In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological propert...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spirocyclic Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as particularly valuable scaffolds. Their inherent three-dimensionality allows for a more precise spatial arrangement of pharmacophoric groups, often leading to enhanced target affinity and selectivity compared to their flatter, aromatic counterparts. Furthermore, the introduction of a spiro-center can improve metabolic stability and solubility, key determinants of a drug candidate's pharmacokinetic profile.

This guide focuses on a specific and versatile member of this class: 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid . This molecule incorporates a protected ketone functionality within a cyclohexane ring, fused to a dioxolane ring. The presence of a carboxylic acid group at a quaternary center offers a unique chemical handle for further synthetic elaboration. This document provides a comprehensive overview of its properties, a detailed synthesis protocol from commercially available starting materials, and a discussion of its potential applications in drug discovery and organic synthesis.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. While extensive experimental data for 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is not widely published, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its use.

Core Properties
PropertyValueSource
CAS Number 412293-42-6[1][2][3]
Molecular Formula C₁₀H₁₆O₄[1][4]
Molecular Weight 200.23 g/mol [1]
Canonical SMILES CC1(CCC2(CC1)OCCO2)C(=O)O[4]
InChIKey REHMBWJXVOATBQ-UHFFFAOYSA-N[4]
Predicted XlogP 0.8[4]
Monoisotopic Mass 200.10486 Da[4]
Spectroscopic Profile (Predicted and Expected)
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of aliphatic protons from the cyclohexane and dioxolane rings. Key signals would include a singlet for the methyl group (CH ₃) and multiplets for the methylene protons of the cyclohexane ring (-CH ₂-) and the dioxolane ring (-OCH ₂CH ₂O-). The carboxylic acid proton (-COOH ) would likely appear as a broad singlet at the downfield end of the spectrum.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by signals corresponding to the ten carbon atoms in the molecule. Distinctive signals would include the quaternary spiro-carbon, the quaternary carbon bearing the methyl and carboxyl groups, the carbonyl carbon of the carboxylic acid, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹. A strong, sharp carbonyl (C=O) stretching vibration should appear around 1700-1725 cm⁻¹. Additionally, C-O stretching bands will be present in the fingerprint region.

  • Mass Spectrometry: High-resolution mass spectrometry would show a molecular ion peak corresponding to the exact mass of the compound. Predicted adducts include [M+H]⁺ at m/z 201.11214 and [M+Na]⁺ at m/z 223.09408.[4]

Synthesis and Mechanism

The synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a multi-step process that can be logically approached from commercially available starting materials. The overall strategy involves the protection of a ketone, followed by α-alkylation of the corresponding ester, and concluding with saponification.

G cluster_0 Synthesis Workflow Start Methyl 4-oxocyclohexane-1-carboxylate Step1 Step 1: Ketal Protection Start->Step1 Ethylene glycol, p-TsOH, Benzene Intermediate1 Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate Step1->Intermediate1 Step2 Step 2: α-Methylation Intermediate1->Step2 1. LDA, THF, -78 °C 2. Methyl Iodide Intermediate2 Methyl 8-methyl-1,4-dioxaspiro[4.5] decane-8-carboxylate Step2->Intermediate2 Step3 Step 3: Saponification Intermediate2->Step3 LiOH, THF/H₂O Product 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid Step3->Product

Caption: Overall synthetic workflow for the target compound.

Step 1: Synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

The initial step involves the protection of the ketone functionality of methyl 4-oxocyclohexane-1-carboxylate as an ethylene ketal. This is a standard acid-catalyzed reaction that prevents the ketone from interfering with subsequent base-mediated reactions.

Protocol:

  • Reaction Setup: To a solution of methyl 4-oxocyclohexane-1-carboxylate (1.0 eq) in dry benzene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).[7]

  • Execution: Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture overnight to remove water azeotropically.[7]

  • Work-up: After cooling, the reaction mixture is washed with aqueous sodium bicarbonate solution to neutralize the acid catalyst. The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[7]

  • Purification: The resulting clear liquid residue of methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is often used in the next step without further purification.[7]

Causality: The use of a Dean-Stark trap is crucial for driving the equilibrium towards the formation of the ketal by continuously removing the water byproduct. Benzene or toluene are suitable solvents for this azeotropic distillation.

Step 2: Synthesis of Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

This step involves the α-alkylation of the ester. A strong, sterically hindered base like lithium diisopropylamide (LDA) is required to completely deprotonate the α-carbon, forming a nucleophilic enolate which then reacts with an electrophile, in this case, methyl iodide.

Representative Protocol:

  • Enolate Formation: Prepare a solution of LDA (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool it to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this, add a solution of methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Alkylation: Add methyl iodide (1.2 eq) to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate.

Causality: The use of a low temperature (-78 °C) is critical for controlling the enolate formation and preventing side reactions. LDA is the base of choice as it is non-nucleophilic and strong enough to irreversibly deprotonate the ester.

Step 3: Synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Saponification using a base like lithium hydroxide is effective, especially for sterically hindered esters.

Representative Protocol:

  • Reaction Setup: Dissolve methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (1.0 eq) in a mixture of THF and water.

  • Execution: Add an excess of lithium hydroxide (LiOH) (3-5 eq) to the solution and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Once the starting material is consumed, remove the THF under reduced pressure. Acidify the remaining aqueous solution to a pH of ~2-3 with a dilute acid (e.g., 1M HCl). This will precipitate the carboxylic acid.

  • Purification: The solid product can be collected by filtration and washed with cold water. If the product is an oil, it can be extracted with an organic solvent like ethyl acetate. The organic extracts are then dried, filtered, and concentrated to yield the final product, 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

Causality: Lithium hydroxide is often preferred over sodium or potassium hydroxide for the hydrolysis of less reactive esters due to the ability of the smaller lithium cation to coordinate more effectively with the carbonyl oxygen, facilitating nucleophilic attack by the hydroxide ion.[8]

Reactivity and Potential Applications

G cluster_1 Chemical Reactivity & Derivatization Core 8-Methyl-1,4-dioxaspiro[4.5] decane-8-carboxylic acid Amide Amide Derivatives Core->Amide Amide Coupling (e.g., HATU, EDCI) Ester Ester Derivatives Core->Ester Esterification (e.g., Fischer, DCC) Alcohol Reduction to Alcohol Core->Alcohol Reduction (e.g., LiAlH₄, BH₃) Deketalization Acidic Deketalization Core->Deketalization Aqueous Acid Ketone α-Methyl-α-carboxy- cyclohexanone Deketalization->Ketone

Caption: Potential reaction pathways for the title compound.

The chemical reactivity of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is primarily dictated by its two key functional groups: the carboxylic acid and the ketal.

  • Carboxylic Acid Transformations: The carboxyl group serves as a versatile handle for a wide range of chemical transformations. It can be readily converted into amides via standard peptide coupling reagents (e.g., HATU, EDCI), into various esters through Fischer esterification or other methods, or reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Ketal Group Reactivity: The ethylene ketal is stable under basic and neutral conditions but can be readily hydrolyzed back to the ketone under acidic conditions. This orthogonality allows for selective manipulation of the carboxylic acid moiety while the ketone is protected. Subsequent deprotection can unmask the ketone for further reactions, such as reductive amination or Wittig reactions.

This combination of functionalities makes 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid a valuable building block in several areas:

  • Drug Discovery: The rigid spirocyclic core is an attractive feature for the design of novel therapeutics. The carboxylic acid can be used to link the scaffold to other pharmacophoric fragments, creating libraries of compounds for screening against various biological targets. While this specific molecule is not widely cited in literature, related 1,4-dioxaspiro[4.5]decane structures have been utilized as intermediates in the synthesis of agents targeting serotonin receptors and various enzymes.[9]

  • Organic Synthesis: As a bifunctional molecule with orthogonal protecting groups, it can be used in the synthesis of complex natural products and other target molecules where a substituted cyclohexanone or cyclopentane (via ring contraction) motif is desired.

Conclusion

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid represents a molecule of significant potential for researchers in organic synthesis and medicinal chemistry. Its well-defined three-dimensional structure, coupled with the versatile reactivity of its carboxylic acid and protected ketone functionalities, makes it an ideal scaffold for the construction of complex molecular architectures. While detailed experimental data remains somewhat elusive in public literature, the synthetic pathways outlined in this guide, based on established and reliable chemical transformations, provide a clear and logical route to its preparation. As the demand for novel, non-planar structures in drug discovery continues to grow, the importance of building blocks like this spirocyclic carboxylic acid is set to increase.

References

Sources

Exploratory

The Analytical Detective: A Technical Guide to the Structure Elucidation of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Abstract In the landscape of modern drug discovery and organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. This guide provides an in-depth, technic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. This guide provides an in-depth, technical walkthrough of the structure elucidation of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a compound featuring a spirocyclic ketal and a quaternary carboxylic acid center. This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for integrating multi-spectroscopic data into a cohesive structural hypothesis. We will delve into the causality behind experimental choices and demonstrate how a self-validating system of protocols leads to a confident structural assignment.

Introduction: The Molecular Blueprint

The target of our investigation is 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Its chemical formula is C₁₀H₁₆O₄, yielding a molecular weight of 200.23 g/mol .[1][2] A preliminary analysis of the molecular formula is the first critical step in any structure elucidation challenge. The Index of Hydrogen Deficiency (IHD), also known as the degree of unsaturation, provides immediate insight into the number of rings and/or multiple bonds present in the molecule.

The IHD is calculated using the formula: IHD = C - (H/2) - (X/2) + (N/2) + 1

For C₁₀H₁₆O₄: IHD = 10 - (16/2) + 1 = 3

An IHD of 3 suggests the presence of a combination of rings and double bonds. In the context of the compound's name, we can anticipate a carboxylic acid (which contains one C=O double bond) and a spirocyclic system (which contains two rings). This initial calculation aligns perfectly with the proposed structure, providing the first piece of corroborating evidence.

The Synthesis Pathway: A Clue to Connectivity

While not always available for an unknown, understanding the synthetic route can provide invaluable clues to the final structure. A plausible synthesis for this molecule involves the ketalization of a cyclohexanone derivative. For instance, the reaction of methyl 4-oxocyclohexane-1-carboxylate with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid would form the corresponding spirocyclic ester.[3] Subsequent hydrolysis of the ester would yield the target carboxylic acid. This synthetic rationale strongly supports the presence of the 1,4-dioxaspiro[4.5]decane core.

Mass Spectrometry: Deconstructing the Molecule

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, we would expect to observe a molecular ion peak (M⁺) at m/z 200 under electron ionization (EI) conditions. However, the molecular ion of carboxylic acids can sometimes be weak or absent.

Predicted Fragmentation Pattern:

A detailed analysis of the fragmentation pathways provides a roadmap to the molecule's assembly.

m/z Proposed Fragment Plausible Fragmentation Pathway
200[C₁₀H₁₆O₄]⁺Molecular Ion (M⁺)
183[M - OH]⁺Loss of the hydroxyl radical from the carboxylic acid.
155[M - COOH]⁺Loss of the carboxyl group, a common fragmentation for carboxylic acids.[4][5]
113[M - C₄H₇O₂]⁺Alpha-cleavage with loss of the methylcarboxyl group.
87[C₄H₇O₂]⁺Cleavage of the spirocyclic ring, yielding a charged dioxolane fragment.
45[COOH]⁺Carboxyl fragment.

Mass_Spectrometry_Fragmentation

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The predicted IR spectrum of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid would exhibit several characteristic absorption bands.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
2950-2850C-H stretchAliphatic
1710-1760C=O stretchCarboxylic Acid
1210-1320C-O stretchCarboxylic Acid & Ketal
1000-1150C-O stretchKetal (cyclic ether)

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The strong carbonyl (C=O) absorption confirms the presence of the acid functionality. The prominent C-O stretching bands in the fingerprint region are indicative of both the carboxylic acid and the cyclic ether moieties of the ketal.

IR_Spectroscopy_Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques allows for the complete assignment of all protons and carbons and confirms the connectivity of the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show the number of unique carbon environments in the molecule. For the proposed structure, we expect to see 10 distinct carbon signals.

Predicted ¹³C NMR Chemical Shifts:

Carbon Atom Predicted Chemical Shift (ppm) Rationale
C=O~180The carbonyl carbon of the carboxylic acid is highly deshielded.
Spiro Carbon~108The spiro carbon of the ketal is deshielded due to the two attached oxygens.
-O-CH₂-CH₂-O-~64The carbons of the ethylene glycol bridge are in a typical ether environment.
Quaternary C~45The quaternary carbon attached to the methyl and carboxyl groups.
Cyclohexane CH₂25-40The four methylene carbons of the cyclohexane ring will appear in this region.
-CH₃~20The methyl carbon.
¹H NMR Spectroscopy

The ¹H NMR spectrum will show the different proton environments, their integration (number of protons), and their splitting patterns (neighboring protons).

Predicted ¹H NMR Chemical Shifts and Splitting:

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
-COOH~12.0singlet (broad)1HThe acidic proton is highly deshielded and often appears as a broad singlet.
-O-CH₂-CH₂-O-~3.9singlet4HThe four protons on the ethylene glycol bridge are chemically equivalent and appear as a singlet.
Cyclohexane CH₂1.5-2.0multiplets8HThe eight protons on the cyclohexane ring will be diastereotopic and appear as complex multiplets.
-CH₃~1.2singlet3HThe three protons of the methyl group are attached to a quaternary carbon and will appear as a singlet.

NMR_Elucidation_Logic

Conclusion: A Cohesive Structural Narrative

References

  • PrepChem. Synthesis of methyl 1,4-dioxaspiro[6][7]decane-8-carboxylate. [Link]

  • Hoffman Fine Chemicals. CAS RN 412293-42-6 | 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. [Link]

  • PubChemLite. 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. [Link]

  • MySkinRecipes. 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. [Link]

  • University of Regensburg. Interpretation of mass spectra. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. Mass Spectrometry - Examples. [Link]

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Foundational

An In-depth Technical Guide to GSK1016790A: A Potent TRPV4 Channel Agonist

Senior Application Scientist Note: It is important to clarify a potential discrepancy regarding the provided CAS number. While the inquiry specified CAS number 412293-42-6, which corresponds to 8-Methyl-1,4-dioxaspiro[4....

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: It is important to clarify a potential discrepancy regarding the provided CAS number. While the inquiry specified CAS number 412293-42-6, which corresponds to 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, the request for an in-depth technical guide with details on mechanism of action, signaling pathways, and experimental protocols strongly aligns with the well-characterized compound GSK1016790A (CAS Number: 942206-85-1) . Given the extensive available research on GSK1016790A and the limited data on 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, this guide will focus on GSK1016790A to provide a comprehensive and valuable resource for researchers, scientists, and drug development professionals.

Introduction

GSK1016790A is a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel.[1] First identified through a small molecule screening effort, GSK1016790A has become an invaluable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of TRPV4.[2] This channel is implicated in a wide array of cellular processes, including osmoregulation, mechanotransduction, and temperature sensing.[2] Consequently, GSK1016790A is extensively utilized in research to investigate conditions such as pain, inflammation, and vascular dysfunction.[1] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of GSK1016790A.

Chemical Properties of GSK1016790A

GSK1016790A is a cell-permeable piperazine amide derivative. Its chemical structure and properties are summarized in the table below.

PropertyValue
IUPAC Name N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide[1]
CAS Number 942206-85-1
Molecular Formula C₂₈H₃₂Cl₂N₄O₆S₂[1]
Molecular Weight 655.61 g/mol
Appearance White powder
Solubility DMSO: 50 mg/mL
Purity ≥98% (HPLC)
Storage -20°C

Mechanism of Action and Signaling Pathway

GSK1016790A functions as a potent activator of the TRPV4 ion channel.[3] The activation of TRPV4 by GSK1016790A leads to an influx of cations, primarily Ca²⁺, into the cell.[4] This influx of calcium triggers a cascade of downstream signaling events that vary depending on the cell type. In endothelial cells, for example, the GSK1016790A-induced Ca²⁺ influx can lead to vasodilation.[3]

The potency of GSK1016790A is noteworthy, with EC₅₀ values in the nanomolar range. Specifically, it elicits Ca²⁺ influx in HEK cells expressing mouse and human TRPV4 with EC₅₀ values of 18 nM and 2.1 nM, respectively.[1] This high potency makes it a selective tool for studying TRPV4-mediated effects. It is suggested that GSK1016790A acts by recruiting previously inactive channels rather than by increasing the basal activity of already active channels. GSK1016790A does not significantly affect other TRP channels like TRPM8 and TRPA1, even at high concentrations.

Below is a diagram illustrating the signaling pathway initiated by GSK1016790A.

GSK1016790A_Signaling_Pathway GSK GSK1016790A TRPV4 TRPV4 Channel GSK->TRPV4 Binds and Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Opens Channel Downstream Downstream Cellular Responses (e.g., Vasodilation, Gene Expression) Ca_influx->Downstream Triggers

Caption: GSK1016790A signaling pathway.

Experimental Protocols

The following are examples of experimental protocols utilizing GSK1016790A to investigate TRPV4 function.

In Vitro Calcium Imaging Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to GSK1016790A using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing human TRPV4 (or cell line of interest)

  • Fluo-4 AM calcium indicator

  • GSK1016790A stock solution (in DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed HEK293-hTRPV4 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of GSK1016790A in HBSS to achieve the desired final concentrations.

  • Calcium Measurement:

    • Wash the cells twice with HBSS to remove excess dye.

    • Place the plate in a fluorescence plate reader and record a baseline fluorescence reading.

    • Add the GSK1016790A dilutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence intensity for each concentration of GSK1016790A and plot a dose-response curve to determine the EC₅₀ value.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells Plate Cells load_dye Load with Fluo-4 AM plate_cells->load_dye read_baseline Read Baseline Fluorescence load_dye->read_baseline prep_compound Prepare GSK1016790A Dilutions add_compound Add GSK1016790A prep_compound->add_compound read_baseline->add_compound record_fluorescence Record Fluorescence Change add_compound->record_fluorescence analyze_data Analyze Data and Plot Dose-Response Curve record_fluorescence->analyze_data

Caption: Workflow for in vitro calcium imaging assay.

In Vivo Model of Vascular Permeability

This protocol outlines a method to assess the effect of GSK1016790A on vascular permeability in a mouse model.

Materials:

  • Male C57BL/6 mice

  • GSK1016790A

  • Evans blue dye

  • Saline solution

  • Anesthesia

Procedure:

  • Animal Preparation: Anesthetize the mice according to approved institutional protocols.

  • Compound Administration: Administer GSK1016790A (e.g., 0.1 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[4]

  • Dye Injection: After a predetermined time (e.g., 10 minutes), inject Evans blue dye intravenously (i.v.).

  • Tissue Collection: After a circulation period (e.g., 30 minutes), perfuse the mice with saline to remove blood from the vasculature.

  • Dye Extraction and Quantification:

    • Dissect tissues of interest (e.g., lung, trachea).

    • Homogenize the tissues in a suitable solvent (e.g., formamide) to extract the Evans blue dye.

    • Measure the absorbance of the extracted dye using a spectrophotometer and quantify the amount of dye extravasation.

  • Data Analysis: Compare the amount of dye extravasation in the GSK1016790A-treated group to the control group to determine the effect on vascular permeability.

Conclusion

GSK1016790A is a powerful and selective pharmacological tool that has significantly advanced our understanding of TRPV4 channel function. Its high potency and selectivity make it an ideal agonist for both in vitro and in vivo studies. This guide has provided a detailed overview of its chemical properties, mechanism of action, and key experimental applications. As research into the therapeutic potential of targeting TRPV4 continues, GSK1016790A will undoubtedly remain an essential compound for researchers in academia and the pharmaceutical industry.

References

  • J&K Scientific. 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | 412293-42-6. Available from: [Link]

  • Chemsrc. 8-Methylene-1,4-dioxaspiro[4.5]decane | CAS#:51656-90-7. Available from: [Link]

  • ResearchGate. Chemical structure of the TRPV4 channel activator GSK1016790A. Available from: [Link]

  • Chemspace. Search results. Available from: [Link]

  • AHH Chemical. 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | 412293-42-6. Available from: [Link]

  • Hoffman Fine Chemicals. Building Blocks & Reagents. Available from: [Link]

  • ChangYan Chem & Tech. 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid|412293-42-6. Available from: [Link]

  • PubMed. Structural characterization, physicochemical properties, suspension stability, and adsorption properties of four solid forms of amitraz. Available from: [Link]

  • CAS Common Chemistry. Dimethylbarbituric acid. Available from: [Link]

  • PubMed. tri-O-alpha-maltosyl-cyclomaltoheptaose (6(1),6(3),6(5). Available from: [Link]

  • PubMed. Synthesis and physicochemical and biological properties of 6-halogen-substituted vitamin B 6 analogs. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a specialized chemical intermediate. We will...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a specialized chemical intermediate. We will delve into its core physicochemical properties, its relevance in the broader context of medicinal chemistry, and outline foundational methodologies for its synthesis and analysis, grounded in established chemical principles.

Core Molecular Attributes

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a heterocyclic compound featuring a spiroketal functional group. This structural motif is of significant interest in medicinal chemistry as it imparts a rigid, three-dimensional conformation, which can be pivotal for achieving high-affinity interactions with biological targets.[1]

Molecular Formula and Weight

The fundamental quantitative data for this compound are summarized below. These values are critical for stoichiometric calculations in synthesis and for mass spectrometry-based analytical techniques.

AttributeValueSource
Molecular Formula C₁₀H₁₆O₄[2][3][4]
Molecular Weight 200.23 g/mol [2]
Monoisotopic Mass 200.10486 Da[4]
CAS Number 412293-42-6[2][3]
Chemical Structure

The structure consists of a cyclohexane ring where the ketone at position 4 is protected as an ethylene ketal, creating the spirocyclic system. A methyl group and a carboxylic acid group are attached to the 8-position of this spiro-decane framework.

Caption: 2D structure of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

Scientific and Industrial Context

While specific applications for 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid are not extensively documented in peer-reviewed literature, its structural components are well-represented in pharmacologically active molecules. The 1,4-dioxaspiro[4.5]decane scaffold is a recognized pharmacophore used to introduce conformational rigidity and favorable physicochemical properties into drug candidates.[1]

Expertise & Experience: The spiroketal moiety serves as a ketone protecting group, which is a fundamental strategy in multi-step organic synthesis. This allows for selective reactions on other parts of a molecule. Furthermore, the rigid spirocyclic system can precisely orient substituents in three-dimensional space, which is a key principle in rational drug design for optimizing ligand-receptor binding. For instance, related azaspiro[4.5]decane derivatives have been investigated as M1 muscarinic agonists for potential Alzheimer's treatment and as σ1 receptor ligands for tumor imaging, highlighting the therapeutic relevance of this core structure.[5][6]

This compound is primarily utilized as a versatile intermediate in organic synthesis for creating more complex molecules, especially in the design and development of novel pharmaceuticals.[7]

Foundational Experimental Protocols

The following protocols are illustrative and based on established methodologies for structurally related compounds. They serve as a validated starting point for researchers. Any application to the specific title compound would require standard laboratory optimization.

Exemplary Synthesis Workflow: Ketalization and Alkylation

The synthesis of this class of compounds typically involves two key transformations: the protection of a ketone via ketalization and a subsequent alkylation/carboxylation at the alpha-position. A logical synthetic pathway can be conceptualized as follows:

Caption: A plausible synthetic workflow for the target molecule.

Protocol for Ketalization (based on a related ester): [8]

This protocol describes the formation of the spiroketal from a precursor ketone. The use of a Dean-Stark apparatus is a critical, self-validating choice. By physically removing water, it drives the reversible ketalization reaction to completion according to Le Châtelier's principle, ensuring a high yield.

  • Reaction Setup: To a solution of a methyl 4-oxocyclohexane-1-carboxylate precursor (1 equivalent) in dry benzene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Water Removal: Equip the flask with a Dean-Stark apparatus and reflux the mixture. The benzene-water azeotrope will distill, and water will be collected in the trap, providing a visual indicator of reaction progress.

  • Workup: After the reaction is complete (as determined by TLC or GC analysis), cool the mixture. Wash the organic layer with aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting ketal can be purified by column chromatography or vacuum distillation if necessary.

Quality Control: Analytical Methodology

Purity validation is essential. Gas Chromatography (GC) is a powerful technique for analyzing thermally stable and volatile compounds like many spiroketal derivatives.[9]

Exemplary GC-FID Protocol (adapted for an analogous compound): [9]

This method provides a robust system for assessing purity by separating the main component from volatile impurities. A Flame Ionization Detector (FID) is chosen for its reliable and near-universal response to carbon-containing analytes. For carboxylic acids, derivatization (e.g., to a methyl ester) is often required to improve volatility and peak shape.

  • Sample Preparation (with derivatization):

    • Dissolve a small amount of the carboxylic acid in a suitable solvent (e.g., Methanol with a catalytic amount of HCl).

    • Heat the mixture to form the methyl ester derivative.

    • Cool and dilute to a final concentration of approximately 1 mg/mL with the solvent.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Detector: FID at 300°C.

    • Injection Volume: 1 µL.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

Conclusion

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid represents a valuable building block for synthetic and medicinal chemists. Its defined molecular weight and formula provide the basis for its use in complex molecular design. While detailed application studies for this specific molecule are sparse, the established importance of the 1,4-dioxaspiro[4.5]decane scaffold in drug discovery provides a strong rationale for its utility. The exemplary protocols provided herein offer a solid foundation for its synthesis and analysis, rooted in fundamental and validated chemical principles.

References

  • PrepChem.com. (n.d.). Synthesis of methyl 1,4-dioxaspiro[3]decane-8-carboxylate. Retrieved January 7, 2026, from [Link]

  • MySkinRecipes. (n.d.). 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Retrieved January 7, 2026, from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 412293-42-6 | 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Retrieved January 7, 2026, from [Link]

  • PubChemLite. (n.d.). 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Retrieved January 7, 2026, from [Link]

  • PubChemLite. (n.d.). 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved January 7, 2026, from [Link]

  • PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved January 7, 2026, from [Link]

  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved January 7, 2026, from [Link]

Sources

Foundational

A Spectroscopic Investigation of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid: A Technical Guide

Molecular Structure and Spectroscopic Relevance 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid possesses a unique combination of functional groups and structural motifs that give rise to a distinct spectroscopic fi...

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Relevance

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid possesses a unique combination of functional groups and structural motifs that give rise to a distinct spectroscopic fingerprint. The key features include a spiroketal (1,4-dioxaspiro[4.5]decane) moiety, a quaternary carbon, a methyl group, and a carboxylic acid. Each of these components will manifest in specific ways across different spectroscopic techniques.

PropertyValue
Molecular Formula C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol [2]
CAS Number 412293-42-6[2]

Infrared (IR) Spectroscopy: Unveiling the Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, the IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid and the C-O bonds of the spiroketal.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupExpected AppearanceRationale
2500-3300O-H (Carboxylic Acid)Very broad, strongThe broadness is a hallmark of the hydrogen-bonded dimer common in carboxylic acids.[1][3][4][5]
~2950C-H (Aliphatic)Medium, sharpStretching vibrations of the methyl and cyclohexyl C-H bonds.
1700-1725C=O (Carboxylic Acid)Strong, sharpThe carbonyl stretch is a prominent and reliable indicator of the carboxylic acid group.[1][4][6]
1210-1320C-O (Carboxylic Acid & Spiroketal)Strong, sharpA combination of the C-O stretch from the carboxylic acid and the spiroketal.[1][6]
900-960O-H Bend (Carboxylic Acid)Broad, mediumOut-of-plane bending of the O-H group.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A rapid and straightforward method for obtaining an IR spectrum of a solid or liquid sample.

  • Sample Preparation: Place a small amount of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

  • Data Processing: Use the instrument software to perform a baseline correction and peak picking.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Solid or Liquid Sample ATR_Crystal Place on ATR Crystal Sample->ATR_Crystal Acquire Record Spectrum (4000-400 cm-1) ATR_Crystal->Acquire Process Baseline Correction & Peak Picking Acquire->Process Background Acquire Background Background->Acquire Spectrum Final IR Spectrum Process->Spectrum

Figure 1. Workflow for ATR FT-IR Spectroscopy.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrum

While an experimental mass spectrum is not available, predicted data from computational tools can offer insights.[7]

AdductPredicted m/z
[M+H]⁺201.11214
[M+Na]⁺223.09408
[M-H]⁻199.09758
[M+NH₄]⁺218.13868
Predicted Fragmentation Pathways

The fragmentation of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways:

  • Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da), leading to a fragment ion at m/z 155.

  • Decarboxylation: Loss of CO₂ (44 Da) would result in an ion at m/z 156.

  • Spiroketal Ring Opening: Cleavage of the spiroketal ring can lead to a variety of fragment ions. A characteristic loss would be that of ethylene oxide (44 Da) from the dioxolane ring.

  • Alpha-Cleavage: Cleavage of the bond between the quaternary carbon and the cyclohexyl ring is also a likely fragmentation pathway.

MS_Fragmentation cluster_loss Primary Fragmentation cluster_ions Resulting Fragment Ions M [M]⁺˙ m/z = 200 Frag1 Loss of ·COOH -45 Da M->Frag1 Frag2 Loss of CO₂ -44 Da M->Frag2 Frag3 Loss of C₂H₄O -44 Da M->Frag3 Ion1 m/z = 155 Frag1->Ion1 Ion2 m/z = 156 Frag2->Ion2 Ion3 m/z = 156 Frag3->Ion3

Figure 2. Predicted Major Fragmentation Pathways.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar molecules like carboxylic acids, often resulting in a prominent molecular ion peak.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.

  • Tandem MS (MS/MS): To study fragmentation, select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~12Singlet1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift.
~3.9Multiplet4H-O-CH₂-CH₂-O-The protons of the ethylene glycol unit in the spiroketal.
1.5-2.0Multiplet8HCyclohexyl -CH₂-The methylene protons of the cyclohexane ring.
~1.2Singlet3H-CH₃The methyl group attached to the quaternary carbon.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule.

Chemical Shift (ppm)AssignmentRationale
~180-COOHThe carbonyl carbon of the carboxylic acid.
~108Spiroketal CarbonThe spiro carbon atom (C-O-C-O).
~64-O-CH₂-CH₂-O-The carbons of the ethylene glycol unit.
~45Quaternary CarbonThe carbon atom bonded to the methyl and carboxyl groups.
20-40Cyclohexyl -CH₂-The methylene carbons of the cyclohexane ring.
~25-CH₃The methyl carbon.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of 0-15 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Dissolve in Deuterated Solvent H1_NMR 1D ¹H NMR Sample->H1_NMR C13_NMR 1D ¹³C NMR Sample->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Sample->TwoD_NMR Integration Integration & Multiplicity H1_NMR->Integration Chem_Shift Chemical Shift Analysis H1_NMR->Chem_Shift C13_NMR->Chem_Shift Structure Structure Elucidation TwoD_NMR->Structure Integration->Structure Chem_Shift->Structure

Figure 3. General Workflow for NMR-based Structure Elucidation.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the spectroscopic data for 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. By understanding the expected IR, MS, and NMR signatures, researchers can confidently identify and characterize this molecule in their synthetic and analytical workflows. The provided experimental protocols offer a starting point for acquiring high-quality spectroscopic data.

References

  • Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • University of California, Los Angeles. IR: carboxylic acids. Retrieved from [Link]

  • Clark, J. (n.d.). interpreting infra-red spectra. Chemguide. Retrieved from [Link]

  • MySkinRecipes. 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 412293-42-6 | 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Retrieved from [Link]

Sources

Exploratory

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid 1H NMR spectral analysis

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development and chemical synthesis, mastering the interpretation of NMR spectra is fundamental for structure elucidation, purity assessment, and quality control. This guide offers a detailed examination of the ¹H NMR spectral analysis of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a molecule whose complex, three-dimensional architecture presents a rich and instructive case study.

This spirocyclic compound incorporates several key functional groups, including a carboxylic acid, a ketal, and a substituted cyclohexane ring. The central spiro-carbon and an adjacent quaternary stereocenter create a rigid and asymmetric environment, leading to magnetically non-equivalent protons and complex splitting patterns. Understanding these features is crucial for the accurate structural assignment of this molecule and other similarly complex structures encountered in medicinal and materials chemistry. This whitepaper will deconstruct the molecule's proton environments, predict the corresponding ¹H NMR spectrum, provide a robust experimental protocol, and discuss the logic behind spectral interpretation.

Part 1: Molecular Structure and Proton Environment Analysis

The first step in any NMR analysis is a thorough examination of the molecular structure to identify all unique proton environments. The structure of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is characterized by a high degree of conformational rigidity and asymmetry.

The key structural features influencing the ¹H NMR spectrum are:

  • Spiro Center (C5): The spirocyclic junction where the cyclohexane and dioxolane rings meet restricts conformational flexibility.

  • Quaternary Stereocenter (C8): This carbon is bonded to four different groups (a methyl group, a carboxylic acid group, and two distinct methylene groups of the cyclohexane ring). This chirality renders the geminal protons on adjacent methylene groups (C7, C9, and within the dioxolane ring) diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.

  • Functional Groups: The electron-withdrawing carboxylic acid and the electronegative oxygens of the dioxolane ring significantly influence the chemical shifts of nearby protons.

To facilitate analysis, the distinct proton environments are labeled as shown in the diagram below.

Caption: Labeled proton environments in 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

Part 2: Predicted ¹H NMR Spectrum

Based on the structural analysis, a prediction of the ¹H NMR spectrum can be formulated. This involves estimating the chemical shift (δ), multiplicity, and integration for each proton environment.

Proton LabelEnvironmentPredicted δ (ppm)Predicted MultiplicityIntegrationRationale & References
Ha Carboxylic Acid (-COOH )10.0 - 13.0Broad Singlet (br s)1HThe acidic proton is highly deshielded and its signal is often broadened due to hydrogen bonding and chemical exchange. This signal will disappear upon D₂O exchange.[1][2]
Hb,b', Hc,c' Dioxolane (-O-CH₂-CH₂-O-)3.8 - 4.2Complex Multiplets4HProtons of the ethylene ketal. Due to the chiral center at C8, the two CH₂ groups are diastereotopic, resulting in four unique proton signals that will likely overlap and form complex multiplets.[3][4]
Hf,f', Hg,g' Cyclohexane (α to C8)1.8 - 2.5Complex Multiplets4HThese methylene protons are adjacent to the electron-withdrawing quaternary carbon (C8). Diastereotopicity will lead to complex splitting patterns for each proton.[5]
Hd,d', He,e' Cyclohexane (β to C8)1.4 - 1.8Complex Multiplets4HThese methylene protons are part of the cyclohexane ring but further from the deshielding functional groups. They remain diastereotopic and will appear as complex, overlapping signals.
Hh Methyl (-CH ₃)1.2 - 1.5Singlet (s)3HThis methyl group is attached to the quaternary carbon C8, so it has no adjacent protons to couple with, resulting in a sharp singlet.

Part 3: Experimental Protocol for ¹H NMR Spectrum Acquisition

Achieving a high-quality, interpretable spectrum requires careful attention to experimental design. This protocol outlines a self-validating methodology suitable for routine analysis and structural confirmation.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid directly into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent.

    • Primary Choice: Deuterated chloroform (CDCl₃) is a standard choice for many organic molecules. The carboxylic acid proton should be visible, although its position can be concentration-dependent.[6]

    • Alternative: Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used. It is a better solvent for hydrogen bonding, often resulting in a sharper carboxylic acid proton signal at a very downfield shift.

  • Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. Ensure no solid particles remain.

  • Internal Standard (Optional): For precise quantification, a known amount of an internal standard like tetramethylsilane (TMS) can be added, although modern spectrometers can use the residual solvent peak as a reference.

Instrument Setup and Data Acquisition

This protocol assumes a standard 400 MHz NMR spectrometer.

  • Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.

  • Tuning and Shimming: Tune the probe to the correct frequency for ¹H nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Experiment: Standard 1D Proton (zg30 or similar pulse program).

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the downfield carboxylic acid proton, are captured.

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (D1): Set to 1-2 seconds. For more accurate integration, a longer delay (5 x T₁) may be required.

    • Acquisition Time (AQ): ~2-3 seconds.

  • Acquire Spectrum: Start the acquisition.

D₂O Exchange for Validation
  • Acquire Initial Spectrum: Obtain the standard ¹H NMR spectrum as described above.

  • Add D₂O: Remove the NMR tube, add 1-2 drops of deuterium oxide (D₂O), cap, and shake gently to mix.

  • Re-acquire Spectrum: Re-insert the sample, lock, and shim again if necessary. Acquire a second ¹H NMR spectrum using the same parameters.

  • Analysis: The broad singlet corresponding to the carboxylic acid proton (Ha) should disappear or be significantly attenuated in the second spectrum due to proton-deuterium exchange, confirming its identity.[1][2]

Sources

Foundational

Mass spectrometry fragmentation pattern of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid Introduction Mass spectrometry is an indispensable analytical technique in mo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Introduction

Mass spectrometry is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing critical insights into molecular weight and structural features. For drug development professionals and researchers, understanding the fragmentation patterns of novel or complex molecules is paramount for their identification and characterization. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

The subject molecule, with a molecular formula of C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol , possesses a unique combination of functional groups that dictate its behavior in the mass spectrometer. It features a spiroketal (1,4-dioxaspiro[4.5]decane) moiety, which serves as a protective group for a ketone, and a tertiary carboxylic acid functionality attached to the cyclohexane ring. The interplay between these groups under high-energy electron ionization conditions leads to a series of characteristic fragmentation events. This document will elucidate these pathways, providing a predictive framework for spectral interpretation.

Molecular Structure and Key Functional Groups

The structure of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is foundational to understanding its fragmentation.

  • Molecular Formula: C₁₀H₁₆O₄

  • Monoisotopic Mass: 200.10486 Da[1]

  • Key Features:

    • 1,4-Dioxaspiro[4.5]decane Core: This spirocyclic ketal is formed from a cyclohexanone precursor and ethylene glycol. The spiro center is a quaternary carbon, and the dioxolane ring is a site of potential charge localization and ring-opening fragmentation.

    • Tertiary Carboxylic Acid: The carboxyl group is attached to a tertiary carbon on the cyclohexane ring. This structural arrangement influences alpha-cleavage possibilities, favoring the loss of adjacent groups.

Principles of Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[2][3][4] The process involves bombarding the gaseous sample with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a positively charged radical ion, known as the molecular ion (M⁺•).[5]

Due to the excess energy, the molecular ion is often unstable and undergoes a cascade of fragmentation reactions, breaking down into smaller charged fragments and neutral radicals.[5] The mass spectrometer detects only the charged species, producing a spectrum of mass-to-charge ratios (m/z) that constitutes a molecular fingerprint. The fragmentation patterns are generally reproducible and provide rich structural information.[3]

Predicted Fragmentation Pathways

The fragmentation of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (MW=200) under EI-MS is predicted to be driven by the distinct functionalities present. The molecular ion peak at m/z 200 may be of low intensity, a common characteristic for aliphatic carboxylic acids.[6][7][8]

Pathway A: Fragmentation Initiated at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for fragmentation.

  • α-Cleavage (Alpha-Cleavage): This is a dominant fragmentation mechanism for compounds containing carbonyl groups.

    • Loss of the Carboxyl Radical (•COOH): Cleavage of the bond between the tertiary ring carbon and the carboxyl group is highly favorable. This results in the expulsion of a 45 Da neutral radical (•COOH) and the formation of a tertiary carbocation. This is predicted to be a major fragmentation pathway.

      • Fragment: [M - COOH]⁺

      • m/z: 155

    • Loss of the Methyl Radical (•CH₃): Cleavage of the bond between the tertiary carbon and the methyl group is also a form of α-cleavage. This results in the loss of a 15 Da methyl radical, forming a stable acylium-like ion stabilized by the adjacent spiroketal.

      • Fragment: [M - CH₃]⁺

      • m/z: 185

Pathway B: Fragmentation Initiated at the Dioxaspiro Moiety

The spiroketal is another likely site for initial ionization and subsequent fragmentation, often involving ring-opening reactions. The fragmentation of the parent 1,4-dioxaspiro[4.5]decane structure often yields a characteristic base peak at m/z 99.[9] A similar pathway can be envisioned for the target molecule.

  • Ketal Ring-Opening and Cleavage: Ionization at one of the ketal oxygens can trigger the cleavage of a C-O bond in the dioxolane ring. This is often followed by cleavage of the cyclohexane ring to produce stabilized radical cations.

    • Formation of an m/z 99 Ion: A characteristic fragmentation of ethylene ketals of cyclohexanones involves the formation of a C₅H₇O₂⁺ ion. This pathway involves the cleavage of the cyclohexane ring at the C1-C2 and C4-C5 bonds (relative to the spiro center), leading to the expulsion of a neutral alkene fragment. While the substitution on our target molecule will alter relative intensities, the presence of a peak at or near m/z 99 would be a strong indicator of the underlying spiroketal structure.

    • Formation of an m/z 87 Ion: Cleavage can also lead to the formation of an ion corresponding to the protonated dioxolane ring with an attached methyl group, [C₄H₇O₂]⁺.

Secondary and Rearrangement-Based Fragmentations
  • McLafferty Rearrangement: A classic McLafferty rearrangement is not possible for the carboxylic acid itself as there is no accessible γ-hydrogen on an alkyl chain.[7][10] However, more complex hydrogen rearrangements involving the cyclohexane ring could occur, though they are likely to be less prominent than the direct α-cleavages.

  • Decarboxylation: The ion at m/z 185 ([M - CH₃]⁺) could subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form a fragment at m/z 157. Similarly, loss of carbon dioxide (CO₂, 44 Da) from the molecular ion or other fragments can occur, particularly in dicarboxylic acids, but is a possibility here as well.[6]

Visualization of Key Fragmentation Pathways

The following diagrams illustrate the most probable primary fragmentation events for 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

G mol Molecular Ion (M⁺•) m/z = 200 frag155 [M - COOH]⁺ m/z = 155 mol->frag155 - •COOH (45 Da) frag185 [M - CH₃]⁺ m/z = 185 mol->frag185 - •CH₃ (15 Da)

Caption: Primary α-Cleavage pathways at the tertiary carboxylic acid.

G mol Molecular Ion (M⁺•) m/z = 200 rearranged_ion Ring-Opened Intermediate mol->rearranged_ion Ketal Ring Opening frag99 Characteristic Ketal Fragment m/z = 99 rearranged_ion->frag99 Ring Cleavage neutral Neutral Loss (C₆H₉O₂•) rearranged_ion->neutral

Caption: Proposed fragmentation pathway of the dioxaspiro moiety.

Summary of Predicted Key Fragments

The following table summarizes the most anticipated fragments, their mass-to-charge ratio, and the underlying fragmentation mechanism.

m/zProposed Ion Structure/FormulaProposed Fragmentation Mechanism
200[C₁₀H₁₆O₄]⁺•Molecular Ion (M⁺•)
185[C₉H₁₃O₄]⁺α-Cleavage: Loss of methyl radical (•CH₃)
155[C₉H₁₅O₂]⁺α-Cleavage: Loss of carboxyl radical (•COOH)
99[C₅H₇O₂]⁺Ketal ring-opening followed by cyclohexane ring cleavage
87[C₄H₇O₂]⁺Cleavage yielding the substituted dioxolane fragment
45[COOH]⁺α-Cleavage yielding the carboxyl cation[7][10]

Experimental Protocol: GC-MS Analysis

To empirically validate these predictions, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis using an EI source is the recommended methodology. The volatility and thermal stability of the molecule make it suitable for GC introduction.

I. Sample Preparation

  • Derivatization (Optional but Recommended): Carboxylic acids can exhibit poor chromatographic peak shape. Derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) is recommended for improved analysis. For direct analysis, a polar GC column is required. This protocol assumes analysis of the underivatized acid.

  • Dissolution: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

II. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent) with an EI source.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar equivalent like a DB-WAX.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

III. Method Parameters

  • Injector:

    • Mode: Split (50:1 ratio).

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase at 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV.

    • Acquisition Mode: Scan.

    • Scan Range: 40 - 450 amu.

    • Solvent Delay: 3 minutes.

This protocol provides a robust, self-validating system for obtaining a clean, reproducible mass spectrum of the target compound, allowing for direct comparison with the predicted fragmentation patterns outlined in this guide.

Conclusion

The mass spectral fragmentation of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is predicted to be dominated by logical cleavages directed by its two primary functional groups. The tertiary carboxylic acid is expected to readily undergo α-cleavage, leading to prominent fragments at m/z 185 (loss of •CH₃) and m/z 155 (loss of •COOH). Concurrently, the dioxaspiro moiety is expected to produce characteristic ions, such as m/z 99, via ring-opening and cleavage mechanisms. Understanding these predictive pathways is crucial for researchers in identifying this compound in complex mixtures and for elucidating the structure of related novel chemical entities.

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Whitman College. Retrieved from [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Retrieved from [Link]

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Abdel-Megeed, M. F., et al. (2014). Electron Ionization Mass Spectra of Organophosphorus Compounds, Part II: Mass Spectrometric Fragmentation of Spiro (indene-2,3' -pyrazole)phosphonates and Related Compounds. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook. Retrieved from [Link]

  • Ciminiello, P., et al. (2014). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

Sources

Exploratory

Commercial suppliers of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

An In-depth Technical Guide to 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals Introduction 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, with...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, with the definitive CAS Number 412293-42-6, is a valuable spirocyclic building block in modern medicinal chemistry. Its rigid, three-dimensional structure, featuring a protected cyclohexanone core, offers a unique scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its commercial suppliers, synthesis, quality control, and applications, designed to empower researchers in their drug discovery and development endeavors. The spirocyclic nature of this compound imparts favorable physicochemical properties to drug candidates, such as improved metabolic stability and solubility, making it a desirable component in the design of new pharmaceuticals.[1][2]

Commercial Suppliers and Product Specifications

Identifying a reliable commercial source is the first critical step in utilizing this specialized reagent. Several chemical suppliers list 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid in their catalogs, primarily under CAS Number 412293-42-6.

Key Commercial Suppliers:

  • Biosynth: A prominent supplier in the life sciences, offering this compound for pharmaceutical testing and as a high-quality reference standard.

  • BLDpharm: Provides the compound with accessible documentation, including NMR, HPLC, and LC-MS data, which is invaluable for initial quality assessment.[3]

  • Parchem: A supplier of specialty chemicals that also lists this compound, though it is important to note a discrepancy in the listed CAS number (1443278-99-6), which may refer to a different compound or grade.[4] Direct inquiry is recommended to clarify this.

  • Other Potential Suppliers: The compound is also available through platforms like Sigma-Aldrich (distributed by ChemScene) and other specialized chemical providers.[5]

Typical Product Specifications:

While detailed specifications can vary between suppliers and batches, the fundamental properties of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid are summarized below. Researchers are strongly advised to request a batch-specific Certificate of Analysis (CoA) from the supplier before purchase to obtain precise purity data and impurity profiles.

PropertyValueSource
CAS Number 412293-42-6[3][6]
Molecular Formula C₁₀H₁₆O₄[6]
Molecular Weight 200.23 g/mol
MDL Number MFCD18374792[6]
Physical Form Typically a solidInferred

Synthesis and Chemical Logic

Understanding the synthetic pathway to 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is crucial for appreciating potential impurities and for researchers who may wish to perform the synthesis in-house. The synthesis is a logical multi-step process, typically starting from a commercially available precursor.

Synthetic Workflow

The most plausible synthetic route involves three key stages: ketal protection of a cyclic ketone, alkylation at the alpha-position to the carboxylate, and subsequent hydrolysis to the final carboxylic acid.

G cluster_0 Stage 1: Ketal Protection cluster_1 Stage 2: α-Alkylation cluster_2 Stage 3: Saponification A Methyl 4-oxocyclohexane-1-carboxylate B Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate A->B Ethylene glycol, p-TsOH, Benzene (reflux) C Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate D Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate C->D 1. LDA, THF, -78 °C 2. Methyl iodide E Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate F 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid E->F 1. NaOH or LiOH, THF/H₂O 2. Acidic workup (e.g., HCl)

Caption: Synthetic workflow for 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

Experimental Protocols

Stage 1: Synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

This initial step protects the ketone functionality as an ethylene ketal, preventing it from interfering with subsequent reactions. The use of a Dean-Stark apparatus is critical to drive the equilibrium towards the product by removing water.

  • Reactants: Methyl 4-oxocyclohexane-1-carboxylate, ethylene glycol, p-toluenesulfonic acid (catalyst), and dry benzene (solvent).[7]

  • Procedure:

    • Combine methyl 4-oxocyclohexane-1-carboxylate, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in dry benzene.[7]

    • Reflux the mixture overnight using a Dean-Stark apparatus to azeotropically remove water.[7]

    • After cooling, wash the benzene layer with aqueous sodium bicarbonate solution to neutralize the acid catalyst.[7]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. This material is often of sufficient purity for the next step.[7]

Stage 2: Synthesis of Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

This is a standard alpha-alkylation of an ester. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is crucial for the clean deprotonation of the alpha-carbon without competing side reactions like Claisen condensation or attack at the ester carbonyl.

  • Reactants: Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, LDA, methyl iodide, and anhydrous tetrahydrofuran (THF) (solvent).

  • Procedure (Representative):

    • Dissolve methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of LDA in THF to the reaction mixture and stir for approximately one hour to ensure complete enolate formation.

    • Add methyl iodide to the solution and allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

Stage 3: Synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

The final step is a standard saponification (hydrolysis) of the methyl ester to the desired carboxylic acid.

  • Reactants: Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, a base (e.g., lithium hydroxide or sodium hydroxide), and a solvent mixture like THF/water.

  • Procedure (Representative):

    • Dissolve the methyl ester in a mixture of THF and water.

    • Add an excess of lithium hydroxide or sodium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Quality Control and Analytical Methods

Ensuring the purity and identity of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is paramount for its successful application in research and development. A multi-pronged analytical approach is necessary for comprehensive quality control.

Supplier Qualification and Incoming Material Verification

G Start Start: Identify Need for Compound IdentifySuppliers Identify Potential Suppliers (e.g., Biosynth, BLDpharm) Start->IdentifySuppliers RequestDocs Request CoA, SDS, and Representative Analytical Data IdentifySuppliers->RequestDocs EvaluateDocs Evaluate Supplier Documentation (Purity, Impurities, Consistency) RequestDocs->EvaluateDocs PlaceOrder Place Order with Qualified Supplier EvaluateDocs->PlaceOrder ReceiveMaterial Receive Material and Quarantine PlaceOrder->ReceiveMaterial VerifyIdentity Identity Verification (¹H NMR, MS) ReceiveMaterial->VerifyIdentity AssessPurity Purity Assessment (HPLC, qNMR) VerifyIdentity->AssessPurity Release Release for Use AssessPurity->Release Meets Specs Reject Reject and Contact Supplier AssessPurity->Reject Fails Specs

Caption: Workflow for supplier qualification and incoming material verification.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR should show a characteristic singlet for the methyl group, along with multiplets for the cyclohexane and ethylene glycol protons.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.[8]

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the compound and identifying any non-volatile impurities. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) and UV detection is a common starting point for analysis of carboxylic acids.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

Potential Impurities:

  • Starting Materials: Unreacted methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.

  • Byproducts of Alkylation: Di-alkylated products or products from side reactions.

  • Residual Solvents: Solvents used in the synthesis and purification, such as THF, ethyl acetate, or benzene.

Applications in Drug Discovery and Medicinal Chemistry

The 1,4-dioxaspiro[4.5]decane scaffold is a valuable pharmacophore that can impart advantageous properties to drug candidates.[1] Its rigid structure allows for precise orientation of functional groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.

  • As a Scaffold for CNS Agents: Derivatives of the related 1,4-dioxaspiro[4.5]decan-8-ylmethanamine have been investigated as potent and selective agonists for the serotonin 1A (5-HT1A) receptor, a key target for treating anxiety and depression.[1]

  • Inhibitors of Cathepsin S: This spirocyclic motif has been incorporated into inhibitors of cathepsin S, a protease implicated in inflammatory and autoimmune diseases.[1]

  • General Building Block: 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid serves as a versatile intermediate. The carboxylic acid functionality provides a handle for amide bond formation, allowing for its conjugation to other molecules to explore new chemical space in drug discovery programs.

Conclusion

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a specialized yet accessible building block for medicinal chemists. A clear understanding of its commercial availability, synthetic pathways, and requisite quality control measures is essential for its effective use. By leveraging the information in this guide, researchers can confidently source and apply this compound in the development of novel therapeutics, capitalizing on the advantageous structural and physicochemical properties of the spirocyclic core.

References

  • Hoffman Fine Chemicals. CAS RN 412293-42-6 | 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. [Link]

  • PrepChem.com. Synthesis of methyl 1,4-dioxaspiro[3][6]decane-8-carboxylate. [Link]

  • NUTROCHEM. 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. [Link]

  • Molbase. 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. [Link]

  • PubChemLite. 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. [Link]

  • PubChemLite. 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol. [Link]

  • Sfera, et al. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

  • Google Patents. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • ResearchGate. Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. [Link]

  • ChemicalRegister.com. Oxycodone (CAS No. 76-42-6) Suppliers. [Link]

  • MySkinRecipes. 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. [Link]

Sources

Foundational

Physical and chemical properties of dioxaspiro compounds

An In-depth Technical Guide to the Physical and Chemical Properties of Dioxaspiro Compounds Authored by: A Senior Application Scientist Introduction: The Structural Uniqueness and burgeoning Importance of Dioxaspiro Comp...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Dioxaspiro Compounds

Authored by: A Senior Application Scientist

Introduction: The Structural Uniqueness and burgeoning Importance of Dioxaspiro Compounds

Dioxaspiro compounds are a fascinating class of heterocyclic molecules characterized by a spirocyclic framework where two rings are joined by a single common atom, and at least one of these rings contains two oxygen atoms (a dioxane or dioxolane moiety). This unique structural arrangement imparts a rigid, three-dimensional conformation that has garnered significant interest across various scientific disciplines, most notably in medicinal chemistry and materials science.[1][2] The inherent rigidity of the spirocyclic core allows for the precise spatial orientation of functional groups, a feature that is highly desirable in the rational design of novel therapeutic agents.[1] This guide aims to provide a comprehensive overview of the core physical and chemical properties of dioxaspiro compounds, detailing their synthesis, reactivity, and applications, with a particular focus on their utility in drug development.

Core Structural Features of Dioxaspiro Compounds

The fundamental architecture of a dioxaspiro compound involves a central spiro atom, which is a quaternary carbon, connecting two rings. The defining feature is the presence of a dioxa-heterocycle. The nomenclature, such as 1,5-dioxaspiro[3.2]hexane or 1,4-dioxaspiro[4.5]decane, specifies the positions of the oxygen atoms and the number of carbon atoms in each ring, excluding the spiro atom.

Caption: General structure of a 1,4-dioxaspiro[4.n]alkane.

Physical Properties of Dioxaspiro Compounds

The physical properties of dioxaspiro compounds are intrinsically linked to their molecular structure, including the size of the constituent rings, the nature of any substituents, and their overall symmetry. These properties are crucial for their application, influencing factors such as solubility and bioavailability in drug candidates.

Solubility and Polarity

The presence of two ether functional groups within the dioxa-ring imparts a moderate degree of polarity to these molecules.[2] Consequently, they exhibit good solubility in a range of polar organic solvents like ethanol and acetone.[2] However, their solubility in water is generally low, a characteristic that can be modulated by the introduction of polar functional groups.[2] This tunable solubility is a significant advantage in drug design, allowing for the optimization of pharmacokinetic profiles.

Quantitative Physical Data

The following table summarizes key physical properties for several representative dioxaspiro compounds, compiled from various sources.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
1,4-Dioxaspiro[4.5]decane177-10-6C₈H₁₄O₂142.20-681791.0182
1,4-Dioxaspiro[4.5]decan-8-one4746-97-8C₈H₁₂O₃156.18---
1,4-Dioxaspiro[4.7]dodecane183-03-9C₁₀H₁₈O₂170.25---
1,7-Dioxaspiro[5.5]undecane177-10-6C₉H₁₆O₂156.22---

Data compiled from PubChem and other chemical databases.[3][4][5]

Chemical Properties and Reactivity

The chemical reactivity of dioxaspiro compounds is largely governed by the stability of the spirocyclic system and the susceptibility of the acetal or ketal functionality to cleavage.

Ring-Opening Reactions

A characteristic reaction of dioxaspiro compounds is their ring-opening under the influence of nucleophiles, particularly in the presence of Lewis acids.[6] The outcome of these reactions can be highly dependent on the nature of the nucleophile and the reaction conditions. For instance, the reaction of 1,5-dioxaspiro[3.2]hexanes with most nucleophiles yields α-substituted, β'-hydroxyketones.[6] However, when the nucleophile incorporates a Lewis acid, the reaction can instead lead to the formation of 2,2-disubstituted oxetanes.[6]

Acid-Catalyzed Reactions

The acetal/ketal linkage in dioxaspiro compounds is susceptible to hydrolysis under acidic conditions, which can be a useful deprotection strategy in multi-step organic synthesis. The stability of the spirocyclic system is influenced by the size of the rings, with strained systems being more prone to acid-catalyzed rearrangement or decomposition. For example, 1,6-dioxaspiro[4.4]nonane has been shown to undergo acid-catalyzed reactions with ferrocene.[7]

G Dioxaspiro 1,5-Dioxaspiro[3.2]hexane Product1 α-substituted, β'-hydroxyketone Dioxaspiro->Product1  + Nu- Product2 2,2-disubstituted oxetane Dioxaspiro->Product2  + Nu- Nucleophile Nucleophile (Nu-) LewisAcid Lewis Acid (LA) LewisAcid->Product2  + Nu-

Caption: Dichotomy in the reactivity of 1,5-dioxaspiro[3.2]hexanes with nucleophiles.

Synthesis of Dioxaspiro Compounds

A variety of synthetic methodologies have been developed for the construction of the dioxaspiro framework, reflecting the growing interest in this class of compounds.

Key Synthetic Strategies
  • Ketalization/Acetalization: A common and straightforward method involves the reaction of a cyclic ketone or a diol with a suitable counterpart in the presence of an acid catalyst.

  • Sonochemical Synthesis: The use of ultrasound has been shown to be an efficient method for the synthesis of 1,4-dioxaspiro compounds from methyl 9,10-dihydroxyoctadecanoate and cyclic ketones, using montmorillonite KSF as a catalyst.[8][9]

  • Epoxidation: 1,5-Dioxaspiro[3.2]hexanes can be synthesized via the epoxidation of 2-methyleneoxetanes using dimethyldioxirane.[6]

  • Cascade Cyclization: Bromocation-induced cascade cyclization of unsymmetrical diols provides a diastereoselective route to 1,5-dioxaspiro[3.4]octanes.[10]

  • Ring-Closing Metathesis (RCM): This powerful strategy has been employed for the synthesis of spirooxetane compounds with a tetrahydrofuran core, utilizing a Grubbs' catalyst.[11]

Experimental Protocol: Sonochemical Synthesis of a 1,4-Dioxaspiro[4.5]decane Derivative

This protocol is adapted from the synthesis of methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate.[8][9]

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, combine methyl 9,10-dihydroxyoctadecanoate (1 equivalent), cyclohexanone (1.2 equivalents), and montmorillonite KSF catalyst.

  • Sonication: Subject the reaction mixture to sonication for 45 minutes.

  • Work-up: After the reaction is complete, quench the reaction and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with brine and a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Characterization: Purify the product as needed (e.g., by column chromatography) and characterize using FTIR, GC-MS, and NMR spectroscopy to confirm the structure.[8][9]

Stereochemistry of Dioxaspiro Compounds

The spirocyclic nature of these compounds often leads to the presence of one or more chiral centers, with the spiro atom itself being a potential source of chirality.[12] The stereochemistry of dioxaspiro compounds is a critical aspect, particularly in the context of their biological activity, as different enantiomers or diastereomers can exhibit vastly different pharmacological profiles. For example, the (R)-(-) and (S)-(+) enantiomers of 1,7-dioxaspiro[5.5]undecane, the major pheromone of the olive fruit fly, exhibit sex-specific activity.[13] The development of asymmetric syntheses to access enantiomerically pure dioxaspiro compounds is therefore an area of active research.

Applications in Drug Development and Materials Science

The rigid, three-dimensional scaffold of dioxaspiro compounds makes them valuable building blocks in the design of novel therapeutic agents and functional materials.[1][14]

Medicinal Chemistry
  • 5-HT1A Receptor Agonists: Derivatives of 1,4-dioxaspiro[4.5]decane have been investigated as potent and selective agonists of the 5-HT1A receptor, a key target for the treatment of anxiety and depression.[1]

  • Cathepsin S Inhibitors: The 1,4-dioxaspiro[4.5]decane moiety can be incorporated into inhibitors of cathepsin S, a protease implicated in inflammatory and autoimmune diseases, to modulate their potency and pharmacokinetic properties.[1]

  • Analgesic Compounds: 1,4-Dioxaspiro[4.5]decan-8-one serves as a crucial intermediate in the synthesis of potent analgesic compounds.[14]

  • Antimalarial Agents: Dispiro-1,2,4-trioxolanes have shown promising antimalarial activity.[15]

Materials Science
  • Liquid Crystals: 1,4-Dioxaspiro[4.5]decan-8-one is used in the synthesis of liquid crystal materials, where its spirocyclic framework contributes to the required molecular alignment.[14]

  • Fluorescent Materials: Certain heterocyclic compounds containing a 1,5-dioxaspiro group exhibit blue and purplish-blue emission, indicating their potential as fluorescent materials.[16]

Characterization of Dioxaspiro Compounds

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and purity of dioxaspiro compounds.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for determining the connectivity and stereochemistry of the molecule.[8][9]

    • Infrared (IR) Spectroscopy: FTIR is used to identify characteristic functional groups, such as the C-O stretches of the ether linkages.[8][9][17]

    • Mass Spectrometry (MS): GC-MS is commonly used to determine the molecular weight and fragmentation patterns.[8][9]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including absolute stereochemistry.[16][17]

  • Computational Studies: Density Functional Theory (DFT) and other computational methods are increasingly used to predict and understand the geometric, spectroscopic, and thermodynamic properties of dioxaspiro compounds.[15][18][19][20]

Conclusion

Dioxaspiro compounds represent a structurally diverse and synthetically accessible class of molecules with significant potential in both medicinal chemistry and materials science. Their rigid, three-dimensional architecture provides a unique platform for the design of novel compounds with tailored properties. As synthetic methodologies continue to advance and our understanding of their structure-activity relationships deepens, it is anticipated that dioxaspiro compounds will play an increasingly important role in the development of new drugs and advanced materials.

References

  • Ndakala, A. J. (2001). The synthesis and reactivity of 1,5-dioxaspiro[3.2]hexanes. Doctoral Dissertations. AAI3023462. Available at: [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Molekul, 12(1), 63-71. Available at: [Link]

  • Pen-Active. (n.d.). Exploring 1,4-Dioxaspiro[4.5]decan-8-one: A Versatile Chemical Intermediate. Available at: [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Available at: [Link]

  • Nakazaki, A., et al. (2015). SYNTHESIS OF 1,5-DIOXASPIRO[3.4]OCTANE THROUGH BROMOCATION-INDUCED CASCADE CYCLIZATION. HETEROCYCLES, 91(6), 1157. Available at: [Link]

  • Litskan, Y. V., & Vashchenko, B. V. (2023). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Ukrainian Chemistry Journal, 89(11), 3-12. Available at: [Link]

  • Nanaki, S., et al. (2021). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Polymers, 13(16), 2758. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Available at: [Link]

  • Zeng, W., et al. (2018). Synthesis, Characterization, and Fluorescence Properties of Two New Heterocyclic Compounds Containing 1,5-Dioxaspiro Group. Crystals, 8(6), 269. Available at: [Link]

  • Zeng, W., et al. (2018). Structural, spectroscopic and computational studies of two new spiro compounds containing 2,3,4-trimethoxybenzyl group. ResearchGate. Available at: [Link]

  • Crandall, J. K., et al. (1991). 1,4-Dioxaspiro[2.2]pentanes. Synthesis, spectroscopic properties, and reactions with nucleophiles. The Journal of Organic Chemistry, 56(3), 1153-1166. Available at: [Link]

  • Zeng, W., et al. (2017). Crystal Structures of Spiro Derivatives Including 6,10-Dioxaspiro[4.5]decane-7,9-dione Group and Their Spectral Studies. ResearchGate. Available at: [Link]

  • Zeng, W., et al. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Molbank, 2016(2), M894. Available at: [Link]

  • Solubility of Things. (n.d.). 1,4-dioxaspiro[4.5]decane. Available at: [Link]

  • Norris, W. P. (1979). Acid-catalyzed reaction of 1,6-dioxaspiro[4.4]nonane with ferrocene. The Journal of Organic Chemistry, 44(8), 1353-1355. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9093, 1,4-Dioxaspiro(4.5)decane. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane in the NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 287425, 1,4-Dioxaspiro(4.7)dodecane. Retrieved from [Link]

  • Yüksek, H., et al. (2018). Experimental and computational study of the structure and spectroscopic properties of 1′,3′-Dihydrospiro[cyclohexane-1,2′-[2H]imidazo[4,5-b]pyridine]. ResearchGate. Available at: [Link]

  • Zeng, W., et al. (2018). Synthesis, Characterization, and Fluorescence Properties of Two New Heterocyclic Compounds Containing 1,5-Dioxaspiro Group. ResearchGate. Available at: [Link]

  • Pinheiro, J. C., et al. (2020). A Computational Study on Antimalarial Dispiro-1,2,4-Trioxolanes. ResearchGate. Available at: [Link]

  • Ley, S. V., et al. (1983). Useful route to 1,6-dioxaspiro[4.4]nonane and 1,6-dioxaspiro[4.5]decane derivatives. The Journal of Organic Chemistry, 48(1), 72-74. Available at: [Link]

  • Grosu, I. (2007). Synthesis, Structure and Reactivity of New Spirane, Polyspirane Derivatives and Brominated Compounds with 1,3-Dioxane and 1,3-Oxathiane Units. Available at: [Link]

  • Haniotakis, G. E., et al. (1986). Sex-specific activity of (R)-(-)- and (S)-(+)-1,7-dioxaspiro[5.5]undecane, the major pheromone of Dacus oleae. Journal of Chemical Ecology, 12(6), 1559-1568. Available at: [Link]

  • Zhuk, D. S., et al. (2012). 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. ResearchGate. Available at: [Link]

  • Ranzi, E., et al. (2015). Thermodynamic and Physical Property Estimation of Compounds Derived from the Fast Pyrolysis of Lignocellulosic Materials. Energy & Fuels, 29(1), 241-253. Available at: [Link]

  • Frenkel, M., et al. (2009). Thermodynamic Properties of Key Organic Oxygen Compounds in the Carbon Range C1 to C4. Part 1. Properties of Condensed Phases. Journal of Physical and Chemical Reference Data, 38(4), 875. Available at: [Link]

  • Gnanasekaran, K., & Yaron, D. (2023). Computational Insights into the Thermophysical, Conformational and Electronic Properties of Diketopyrrolopyrrole and Isoindigo B. ChemRxiv. Available at: [Link]

  • Ferrie, J. J., & Wooten, D. W. (2020). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. Molecules, 25(18), 4239. Available at: [Link]

  • Khan, M. F., et al. (2023). Investigating the potential of natural compounds as novel inhibitors of SARS-CoV-2 RdRP using computational approaches. Journal of Biomolecular Structure and Dynamics, 41(8), 2841-2856. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthetic Route to 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid: An Application Note

Abstract This application note provides a comprehensive guide for the synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a valuable spirocyclic building block in medicinal chemistry and drug discovery. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a valuable spirocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy is designed for robustness and scalability, proceeding through three key transformations: ketal protection, α-methylation, and ester hydrolysis. This document offers detailed, step-by-step protocols, mechanistic insights, and expert commentary to ensure successful execution by researchers in organic synthesis and drug development.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, are of increasing interest in modern drug discovery. Their rigid, three-dimensional architecture offers a distinct advantage over traditional flat, aromatic structures by enabling more precise spatial orientation of functional groups for optimal interaction with biological targets. The target molecule, 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, serves as a versatile intermediate for the elaboration of more complex pharmaceutical agents.[1] The presence of the carboxylic acid provides a handle for amide bond formation and other derivatizations, while the protected ketone allows for selective reactions at other positions.

Retrosynthetic Analysis and Strategy

The synthetic approach to 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is conceived through a retrosynthetic analysis that deconstructs the target molecule into readily available starting materials. The core of our strategy is a three-step sequence that is both logical and experimentally validated.

Retrosynthesis Target 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid Intermediate2 Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate Target->Intermediate2 Hydrolysis Intermediate1 Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate Intermediate2->Intermediate1 Methylation StartingMaterial Ethyl 4-oxocyclohexanecarboxylate Intermediate1->StartingMaterial Ketalization

Caption: Retrosynthetic analysis of the target molecule.

This forward synthesis begins with the protection of a commercially available keto-ester, followed by a crucial carbon-carbon bond formation, and concludes with the deprotection of the ester to reveal the desired carboxylic acid.

Experimental Protocols

Part I: Synthesis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (Intermediate 1)

Principle: The initial step involves the protection of the ketone functionality of ethyl 4-oxocyclohexanecarboxylate as an ethylene ketal. This is a classic acid-catalyzed reaction that prevents the ketone from interfering with subsequent base-mediated reactions. The use of a Dean-Stark apparatus is critical for driving the equilibrium towards the product by removing water.[2]

Protocol:

  • To a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in toluene (2 mL/mmol), add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Equip the reaction flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Compound Molecular Weight ( g/mol ) Equivalents Amount
Ethyl 4-oxocyclohexanecarboxylate170.211.0As required
Ethylene glycol62.071.2
p-Toluenesulfonic acid172.200.02
Toluene--2 mL/mmol

Expertise & Experience: While other acidic catalysts can be used, p-toluenesulfonic acid is preferred due to its ease of handling and removal. The reaction should be monitored by TLC or GC to ensure complete consumption of the starting material. For larger scale reactions, azeotropic distillation with benzene can also be employed.

Part II: Synthesis of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (Intermediate 2)

Principle: This step involves the α-methylation of the ester. A strong, non-nucleophilic base is required to deprotonate the α-carbon, forming a nucleophilic enolate. This enolate then reacts with a methylating agent, such as methyl iodide, in an SN2 reaction. The use of an aprotic polar solvent like THF is crucial to solvate the counter-ion of the base and promote the reaction.

Methylation_Mechanism cluster_0 Enolate Formation cluster_1 SN2 Attack Intermediate 1 Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate Enolate Lithium Enolate Intermediate 1->Enolate LDA, THF, -78 °C Intermediate 2 Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate Enolate->Intermediate 2 CH3I

Caption: Key steps in the α-methylation reaction.

Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (5 mL/mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add methyl iodide (1.2 eq) dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Compound Molecular Weight ( g/mol ) Equivalents Amount
Intermediate 1214.261.0As required
LDA107.121.1
Methyl Iodide141.941.2
Anhydrous THF--5 mL/mmol

Trustworthiness: The success of this step hinges on the complete exclusion of water and air. LDA is a strong base and pyrophoric; it should be handled with extreme care. The slow addition of LDA and methyl iodide at low temperatures is critical to avoid side reactions.

Part III: Synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (Target Molecule)

Principle: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. Due to potential steric hindrance around the ester group, a robust hydrolysis method is employed. Saponification with a strong base like sodium hydroxide in a mixed solvent system ensures complete conversion.[3][4] Subsequent acidification protonates the carboxylate to yield the final product.

Protocol:

  • Dissolve ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add an excess of sodium hydroxide (3.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Compound Molecular Weight ( g/mol ) Equivalents Amount
Intermediate 2228.281.0As required
Sodium Hydroxide40.003.0
Methanol/Water--As needed
1M HCl--As needed

Authoritative Grounding: The hydrolysis of sterically hindered esters can sometimes be challenging. If the described conditions are not effective, alternative methods such as using potassium trimethylsilanolate (KOTMS) or employing microwave-assisted saponification can be considered.[5]

Summary of the Synthetic Workflow

Synthetic_Workflow Start Ethyl 4-oxocyclohexanecarboxylate Step1 Ketalization (Ethylene Glycol, p-TsOH, Toluene, Reflux) Start->Step1 Intermediate1 Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate Step1->Intermediate1 Step2 Methylation (LDA, THF, -78 °C then CH3I) Intermediate1->Step2 Intermediate2 Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate Step2->Intermediate2 Step3 Hydrolysis (NaOH, MeOH/H2O, Reflux then HCl) Intermediate2->Step3 FinalProduct 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid Step3->FinalProduct

Caption: Overall synthetic workflow.

Conclusion

The synthetic route detailed in this application note provides a reliable and well-documented procedure for the preparation of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. By offering insights into the rationale behind the chosen conditions and highlighting critical experimental parameters, this guide is intended to empower researchers to confidently synthesize this valuable spirocyclic building block for their drug discovery programs.

References

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 1,4-dioxaspiro[1][4]decane-8-carboxylate. Retrieved from [Link]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918–920. [Link]

  • MySkinRecipes. (n.d.). 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Retrieved from [Link]

  • Huffman, J. W., & Harris, R. H. (1976). A convenient procedure for the hydrolysis of hindered esters. Synthetic Communications, 6(7), 481-484. [Link]

Sources

Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

This document provides a comprehensive guide for the synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a valuable spirocyclic building block in medicinal chemistry and organic synthesis.[1][2] Its rigid...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a valuable spirocyclic building block in medicinal chemistry and organic synthesis.[1][2] Its rigid three-dimensional structure offers a unique scaffold for the development of novel therapeutics.[2] This protocol is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction and Synthetic Strategy

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a derivative of the 1,4-dioxaspiro[4.5]decane ring system. Spiroketals are prevalent motifs in numerous natural products and pharmacologically active compounds.[3] The synthesis of this target molecule is most effectively approached through a two-step process, beginning with the protection of a keto-ester, followed by saponification to yield the desired carboxylic acid. This strategy is advantageous as it utilizes readily available starting materials and employs robust, high-yielding reactions.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway Methyl_4-methyl-4-oxocyclohexane-1-carboxylate Methyl 4-methyl-4-oxocyclohexane-1-carboxylate Ketalization Ketalization Methyl_4-methyl-4-oxocyclohexane-1-carboxylate->Ketalization Methyl_8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate Ketalization->Methyl_8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate Saponification Saponification Methyl_8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate->Saponification Target_Molecule 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid Saponification->Target_Molecule

Caption: Overall synthetic workflow for 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

Experimental Protocols

Part A: Synthesis of Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (Ketalization)

The first step involves the protection of the ketone functionality in methyl 4-methyl-4-oxocyclohexane-1-carboxylate via an acid-catalyzed ketalization reaction with ethylene glycol.[4][5] This reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product.[5] A Dean-Stark apparatus is employed for this purpose.

Reaction Mechanism:

Ketalization_Mechanism cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Water Elimination cluster_3 Ring Closure and Deprotonation Ketone Ketone H+ H+ Ketone->H+ Protonated_Ketone Protonated Ketone (activated) H+->Protonated_Ketone Ethylene_Glycol Ethylene Glycol Protonated_Ketone->Ethylene_Glycol Attack Hemiketal Hemiketal Intermediate Ethylene_Glycol->Hemiketal Proton_Transfer Proton Transfer Hemiketal->Proton_Transfer Oxonium_Ion Oxonium Ion Proton_Transfer->Oxonium_Ion Water_Loss -H2O Oxonium_Ion->Water_Loss Carbocation Carbocation Water_Loss->Carbocation Ring_Closure Intramolecular Attack Carbocation->Ring_Closure Protonated_Ketal Protonated Ketal Ring_Closure->Protonated_Ketal Deprotonation -H+ Protonated_Ketal->Deprotonation Ketal_Product Ketal Product Deprotonation->Ketal_Product

Caption: Mechanism of acid-catalyzed ketalization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
Methyl 4-methyl-4-oxocyclohexane-1-carboxylate170.210.117.02 g
Ethylene Glycol62.070.159.31 g (8.4 mL)
p-Toluenesulfonic acid monohydrate (p-TsOH)190.220.0020.38 g
Toluene92.14-150 mL
Saturated Sodium Bicarbonate Solution--50 mL
Brine--50 mL
Anhydrous Magnesium Sulfate120.37-~5 g

Equipment:

  • 500 mL three-neck round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the 500 mL three-neck round-bottom flask, add methyl 4-methyl-4-oxocyclohexane-1-carboxylate (17.02 g, 0.1 mol), ethylene glycol (9.31 g, 0.15 mol), p-toluenesulfonic acid monohydrate (0.38 g, 0.002 mol), and toluene (150 mL).

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the side arm of the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (50 mL) to neutralize the acid catalyst.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate as an oil. This product is often of sufficient purity for the next step.

Part B: Synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (Saponification)

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid using a strong base, such as sodium hydroxide, in a process known as saponification. Subsequent acidification protonates the carboxylate salt to yield the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate214.26~0.1From Part A
Sodium Hydroxide (NaOH)40.000.28.0 g
Methanol (MeOH)32.04-100 mL
Water18.02-100 mL
6M Hydrochloric Acid (HCl)--As needed (~35 mL)
Diethyl Ether74.12-3 x 100 mL
Brine--50 mL
Anhydrous Sodium Sulfate142.04-~5 g

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolve the crude methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate from Part A in methanol (100 mL) in the 500 mL round-bottom flask.

  • In a separate beaker, dissolve sodium hydroxide (8.0 g, 0.2 mol) in water (100 mL).

  • Add the sodium hydroxide solution to the flask containing the ester.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding 6M hydrochloric acid. A precipitate may form.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, typically as a solid. The product can be further purified by recrystallization if necessary.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[6]

  • Infrared (IR) Spectroscopy: To identify the presence of the carboxylic acid (O-H and C=O stretches) and the spiroketal (C-O stretches).

  • Melting Point: To assess the purity of the solid product.

Safety and Handling Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Toluene is flammable and toxic; handle with care.

  • Sodium hydroxide is corrosive and can cause severe burns.

  • Hydrochloric acid is corrosive and has irritating fumes.

  • Handle all organic solvents with caution and dispose of them according to institutional guidelines.

References

  • PrepChem.com. (n.d.). Synthesis of methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Retrieved from [Link]

  • YouTube. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. Retrieved from [Link]

  • RSC Publishing. (2018, January 22). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Retrieved from [Link]

  • PubChem. (n.d.). 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid as a Versatile Building Block in Organic Synthesis

Abstract This technical guide provides a comprehensive overview of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a highly functionalized building block for advanced organic synthesis. We delve into its core utili...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a highly functionalized building block for advanced organic synthesis. We delve into its core utility, stemming from the strategic presence of a carboxylic acid handle and a protected ketone functionality within a rigid spirocyclic framework. This unique architecture offers synthetic chemists an orthogonal strategy for the construction of complex molecular scaffolds, particularly relevant in the fields of medicinal chemistry and drug discovery. Detailed, field-tested protocols for key transformations, including amide bond formation and sequential deprotection/derivatization, are presented. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these methodologies.

Introduction: The Strategic Value of a Bifunctional Scaffold

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is more than a simple carboxylic acid; it is a sophisticated synthetic intermediate designed for strategic, multi-stage molecular construction.[1] Its structure is characterized by two key features that can be addressed with high chemical selectivity:

  • A Carboxylic Acid Handle: Positioned at a quaternary carbon, this group serves as a robust anchor for a wide array of coupling reactions, most notably the formation of amides and esters.

  • A Latent Ketone: The 1,4-dioxaspiro[4.5]decane moiety is an ethylene ketal, a stable protecting group for a cyclohexanone carbonyl.[2][3] This latent functionality can be unmasked under acidic conditions, providing a secondary reaction site for transformations such as reductive amination, Wittig reactions, or aldol condensations.[4][5]

The spirocyclic nature of the core imparts a three-dimensional rigidity to the molecule, a highly desirable trait in modern drug design for optimizing ligand-receptor interactions.[6] This guide will demonstrate how to leverage the inherent orthogonality of its functional groups to build molecular complexity in a controlled, stepwise manner.

Physicochemical Properties & Data

A clear understanding of the building block's properties is fundamental to its successful application.

PropertyValueSource
IUPAC Name 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acidN/A
CAS Number 412293-42-6[7]
Molecular Formula C₁₀H₁₆O₄[8]
Molecular Weight 200.23 g/mol
Appearance Typically a white to off-white solidGeneral Knowledge
SMILES CC1(CCC2(CC1)OCCO2)C(=O)O[8]

Core Synthetic Strategy: Orthogonal Derivatization

The primary synthetic advantage of this building block is the ability to perform chemistry on the carboxylic acid without affecting the protected ketone, and vice-versa. This "orthogonal" approach allows for the sequential introduction of diversity elements, as illustrated below.

G A 8-Methyl-1,4-dioxaspiro[4.5]decane- 8-carboxylic acid B Amide/Ester Formation (Reaction at Carboxyl Group) A->B R-NH₂ or R-OH Coupling Reagents C Ketal-Protected Intermediate B->C D Acidic Hydrolysis (Deprotection) C->D H₃O⁺ E Unmasked Ketone Intermediate D->E F Reductive Amination, etc. (Reaction at Carbonyl Group) E->F R'R''NH Reducing Agent G Complex, Bifunctionalized Target Molecule F->G

Figure 1: Orthogonal synthetic strategy enabling sequential modification of the carboxylic acid and the latent ketone functionalities.

Application Note 1: Amide Bond Formation for Library Synthesis

The formation of an amide bond is one of the most frequently employed reactions in drug discovery, allowing for the covalent linkage of a carboxylic acid and an amine.[9] 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is an ideal substrate for this transformation, enabling the exploration of diverse chemical space around the spirocyclic core.

Causality in Protocol Design:

The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the carboxylic acid activating agent. EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[10] However, this intermediate is unstable and can rearrange or react with other nucleophiles. The addition of an auxiliary nucleophile, such as 1-Hydroxybenzotriazole (HOBt), traps the activated acid as an HOBt-ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines, minimizing side reactions and, crucially, suppressing the racemization of α-chiral carboxylic acids (though not a concern for this specific achiral building block, it is a cornerstone of best practice in amide coupling).[10] A tertiary amine base like Diisopropylethylamine (DIPEA) is included to neutralize the HCl salt of EDC and the proton released during the reaction, ensuring the coupling amine remains in its neutral, nucleophilic state.

G cluster_0 Reaction Setup cluster_1 Coupling Reaction cluster_2 Workup & Purification A Dissolve Building Block, Amine, & HOBt in DCM/DMF B Add DIPEA base A->B C Cool to 0 °C B->C D Add EDC portion-wise C->D E Stir at 0 °C, then warm to RT overnight D->E F Monitor by TLC/LC-MS E->F G Quench with H₂O & Extract with EtOAc F->G Reaction Complete H Wash with aq. NaHCO₃, Brine G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purify by Column Chromatography I->J K Final Amide Product J->K

Figure 2: Standard workflow for EDC/HOBt mediated amide coupling.

Protocol 1: General Procedure for EDC/HOBt Amide Coupling

Materials:

  • 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.3 eq)

  • HOBt (1.3 eq)

  • DIPEA (3.0 eq)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc), water, saturated aq. NaHCO₃, brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.3 eq).

  • Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M concentration relative to the carboxylic acid).

  • Add DIPEA (3.0 eq) and stir the solution for 5 minutes.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.3 eq) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.

Application Note 2: Ketal Deprotection & Tandem Synthesis

The true synthetic power of this building block is realized in a two-stage approach. After forming an amide or other carboxylate derivative, the latent ketone can be revealed, opening a new avenue for diversification.

Causality in Protocol Design:

The ethylene ketal is a cyclic acetal, which is stable to basic, neutral, and reductive conditions but labile in the presence of aqueous acid. The deprotection mechanism involves protonation of one of the ketal oxygens, followed by ring-opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of ethylene glycol regenerates the ketone. A mixture of an organic solvent like acetone or THF with aqueous acid (e.g., HCl) is commonly used to ensure solubility of the organic substrate while providing the necessary hydronium ions for catalysis.

Protocol 2: Acid-Catalyzed Ketal Deprotection

Materials:

  • Ketal-protected substrate (e.g., amide from Protocol 1) (1.0 eq)

  • Acetone or Tetrahydrofuran (THF)

  • Aqueous Hydrochloric Acid (e.g., 2 M to 6 M HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃, brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the ketal-protected substrate (1.0 eq) in a mixture of acetone and water (e.g., a 4:1 v/v ratio).

  • Add aqueous HCl (2-5 eq) to the solution.

  • Heat the reaction mixture to a temperature between 40-60 °C. The exact temperature and reaction time will depend on the substrate's stability and reactivity.

  • Monitor the reaction closely by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the aqueous mixture with EtOAc (3x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude ketone can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.

Synthetic Strategy: A Pathway to Novel Spiro-Heterocycles

By combining these protocols, one can devise elegant synthetic routes. For example, an amide can be formed (Protocol 1), followed by ketal deprotection (Protocol 2), and then a subsequent reductive amination on the newly formed ketone. This three-step sequence transforms a single building block into a complex molecule bearing two distinct, synthetically introduced side chains.

G A Start: Building Block B Protocol 1: Amide Coupling with R¹-NH₂ A->B C Intermediate Amide B->C D Protocol 2: Ketal Deprotection C->D E Keto-Amide Intermediate D->E F Protocol 3 (e.g.): Reductive Amination with R²-NH₂ E->F G Final Product: Complex Diamine Derivative F->G

Figure 3: A multi-step synthetic sequence demonstrating the strategic utility of the building block for creating molecular diversity.

Safety, Handling, and Storage

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves when handling this chemical and any associated reagents. All manipulations should be performed in a well-ventilated fume hood.

  • Handling: 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is an organic acid and should be treated as a potential irritant. Avoid inhalation of dust and contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a powerful and versatile building block for the synthesis of complex organic molecules. Its value lies in the orthogonal reactivity of its carboxylic acid and protected ketone functionalities, which permits a controlled, stepwise approach to molecular diversification. The protocols and strategies outlined in this guide provide a robust foundation for researchers and drug development professionals to incorporate this scaffold into their synthetic programs, facilitating the creation of novel, three-dimensional chemical entities.

References

  • MySkinRecipes. 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. [Link]

  • PubChemLite. 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. [Link]

  • PubChem. Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. [Link]

  • Hoffman Fine Chemicals. CAS RN 412293-42-6 | 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. [Link]

  • PrepChem.com. Synthesis of methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • PMC, NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Taylor & Francis. Spiro – Knowledge and References. [Link]

  • ResearchGate. A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. [Link]

  • ChemSynthesis. methyl 1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate. [Link]

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • ResearchGate. Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. [Link]

  • PubChem. 1,4-Dioxaspiro(4.5)decane. [Link]

  • PMC. Upgrading ketone synthesis direct from carboxylic acids and organohalides. [Link]

  • Journal of the American Chemical Society. Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. [Link]

  • NIST WebBook. 1,4-Dioxaspiro[4.5]decane. [Link]

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Cheméo. Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). [Link]

  • Hindawi. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Royal Society of Chemistry. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

Sources

Application

Methods for derivatization of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

An In-Depth Guide to the Derivativatization of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid Introduction: The Strategic Value of a Spirocyclic Scaffold 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a va...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivativatization of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Introduction: The Strategic Value of a Spirocyclic Scaffold

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a valuable building block for medicinal chemists and drug development professionals. Its spirocyclic core, where two rings share a single carbon atom, imparts a unique three-dimensional architecture to molecules.[1][2] This shift away from flat, aromatic structures is highly desirable in modern drug discovery, as increased three-dimensionality (measured by a higher fraction of sp³ hybridized carbons, or Fsp³) often correlates with improved physicochemical and pharmacokinetic properties, such as enhanced solubility and metabolic stability.[1][2][3][4]

The derivatization of the carboxylic acid group on this scaffold is a critical step in exploring structure-activity relationships (SAR). By converting the acid into a diverse array of functional groups—amides, esters, and others—researchers can fine-tune a molecule's properties to optimize its interaction with biological targets, improve cell permeability, and modulate its ADME-Tox profile.[3][4] The quaternary carbon center to which the carboxylic acid is attached presents a degree of steric hindrance, necessitating the use of robust and carefully selected synthetic methodologies over simpler, direct condensation reactions.

This guide provides detailed application notes and protocols for the most effective methods to derivatize 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, with a focus on explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot these procedures.

Chapter 1: Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most frequently performed reactions in drug discovery.[5][6] However, the direct reaction between a carboxylic acid and an amine is generally unfeasible due to a rapid acid-base reaction that forms a stable ammonium carboxylate salt, which passivates the amine's nucleophilicity.[7][8][9] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is typically achieved through the use of coupling agents or by converting the acid to a more reactive acyl chloride intermediate.

Method 1.1: Carbodiimide-Mediated Amide Coupling

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that activate carboxylic acids for nucleophilic attack by an amine.[7][9] The reaction proceeds through a highly reactive O-acylisourea intermediate.

Causality & Experimental Rationale:

  • Why EDC is often preferred: While both DCC and EDC are effective, EDC is favored in many applications because its urea byproduct is water-soluble, allowing for easy removal during aqueous workup. The dicyclohexylurea (DCU) byproduct of DCC is largely insoluble in common organic solvents and requires filtration, which can sometimes trap the desired product, reducing yields.

  • The role of additives (HOBt/HOAt): Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often included. They react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to side reactions (like N-acylurea formation) and racemization, particularly when working with chiral substrates.[5]

This protocol describes the coupling of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid with a generic primary amine (e.g., benzylamine).

Materials:

  • 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt hydrate (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M concentration relative to the carboxylic acid).

  • Add the amine (1.1 eq) followed by the base, DIPEA (3.0 eq). Stir the solution for 5 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Method 1.2: Acyl Chloride Intermediate Pathway

A classic and highly effective two-step method involves first converting the carboxylic acid to a highly reactive acyl chloride, which is then reacted with the amine.[8] This method is particularly useful for less reactive amines.

Causality & Experimental Rationale:

  • Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents.[10][11] Oxalyl chloride is often preferred for more sensitive substrates as it can be used under milder conditions, and the byproducts (CO₂, CO, HCl) are all gaseous.[11] A catalytic amount of DMF is typically used with oxalyl chloride to form the Vilsmeier reagent in situ, which is the active chlorinating species.

  • Schotten-Baumann Conditions: The reaction of the acyl chloride with the amine is often performed under Schotten-Baumann conditions, which involve an aqueous base (like NaOH or NaHCO₃) or an organic base (like pyridine or TEA) to neutralize the HCl byproduct, driving the reaction to completion.[8]

Materials:

  • 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq)

  • Oxalyl chloride (1.5-2.0 eq) or Thionyl chloride (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DCM in a flask equipped with a reflux condenser and gas outlet bubbler (to neutralize HCl).

  • Add a catalytic amount of DMF (1 drop).

  • Slowly add oxalyl chloride dropwise at room temperature. Vigorous gas evolution will be observed.

  • Stir the reaction at room temperature for 1-3 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

Procedure:

  • Dissolve the amine (1.0 eq) and a base like triethylamine (1.5 eq) in anhydrous DCM and cool to 0 °C.

  • Dissolve the crude acyl chloride from the previous step in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Perform a standard aqueous workup as described in Protocol 1.1 (step 7) and purify by chromatography.

Data Summary: Amidation Methods
MethodKey ReagentsTemperatureProsConsTypical Yields
EDC/HOBt Coupling EDC, HOBt, DIPEA0 °C to RTMild conditions; good for sensitive substrates; water-soluble byproduct.Reagents can be expensive; longer reaction times.70-95%[7]
Acyl Chloride Oxalyl Chloride/SOCl₂, TEA0 °C to RTFast and high-yielding; uses inexpensive reagents; good for unreactive amines.Harsh conditions; generates HCl; acyl chloride can be unstable.80-98%
Workflow for Amide Synthesis

Amide_Workflow start Start: Derivatize Carboxylic Acid as Amide substrate_check Is the Amine Sensitive or Expensive? start->substrate_check edc_protocol Use EDC/HOBt Coupling (Protocol 1.1) substrate_check->edc_protocol Yes acyl_protocol Use Acyl Chloride Pathway (Protocol 1.2) substrate_check->acyl_protocol No method_choice Choose Method end_product Purified Amide edc_protocol->end_product acyl_protocol->end_product

Caption: Decision workflow for selecting an amidation protocol.

Chapter 2: Ester Formation: Modulating Polarity and Lipophilicity

Esterification is another fundamental derivatization used to mask the acidic proton, increase lipophilicity, and potentially create prodrugs. Given the steric hindrance around the tertiary carboxylic acid of the target molecule, standard Fischer esterification may be slow and low-yielding.[12] More potent methods are required.

Method 2.1: Steglich Esterification

The Steglich esterification is a modification of the DCC coupling method, using a catalytic amount of 4-Dimethylaminopyridine (DMAP).[13] It is exceptionally effective for the esterification of sterically hindered acids with a wide range of alcohols, including tertiary alcohols, under mild, room-temperature conditions.[12][13]

Causality & Experimental Rationale:

  • The Role of DMAP: DMAP acts as a highly effective acyl transfer catalyst. It reacts with the O-acylisourea intermediate (formed from the acid and DCC) to generate a much more reactive N-acylpyridinium salt. This intermediate is readily attacked by the alcohol nucleophile, even sterically bulky ones, to form the ester and regenerate the DMAP catalyst. This catalytic cycle significantly accelerates the reaction, suppressing side reactions.[13]

Materials:

  • 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq)

  • Methanol (1.5-3.0 eq)

  • DCC (1.1 eq)

  • DMAP (0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), methanol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in a small amount of DCM dropwise to the reaction mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 3-6 hours. Monitor by TLC.

  • Once the reaction is complete, filter off the DCU precipitate through a pad of Celite, washing the filter cake with DCM.

  • Combine the filtrates and wash with 0.5 M HCl (to remove residual DMAP), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the methyl ester.

Data Summary: Esterification Methods
MethodKey ReagentsTemperatureProsCons
Steglich DCC, DMAP0 °C to RTExcellent for sterically hindered acids; mild conditions; high yields.DCC byproduct requires filtration; reagents are moderately expensive.
Fischer-Speier H₂SO₄ (cat.)RefluxInexpensive reagents; simple procedure.Requires large excess of alcohol; harsh acidic/high-temp conditions; often low yield for hindered substrates.[14][15]
Reaction Scheme: Steglich Esterification Mechanism

Steglich_Mechanism cluster_activation Activation Step cluster_catalysis DMAP Catalytic Cycle RCOOH R-COOH Isourea O-Acylisourea (Reactive Intermediate) RCOOH->Isourea DCC DCC DCC->Isourea Acylpyridinium N-Acylpyridinium Salt (Highly Reactive) Isourea->Acylpyridinium + DMAP Isourea->Acylpyridinium DMAP DMAP Ester Ester (R-COOR') Acylpyridinium->Ester + R'-OH Alcohol R'-OH Ester->DMAP Regenerates Catalyst

Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Lecomte, F. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Retrieved from [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Prakash, G. K. S., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Jack Westin. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Newman, M. S. (1954). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 412293-42-6 | 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Retrieved from [Link]

  • Leah4sci. (2019). Esterification of Carboxylic Acids. YouTube. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

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Method

Application Notes & Protocols: Amide Bond Formation with 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction and Strategic Considerations 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a valuable building block in medicinal chemistry and organ...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Considerations

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a valuable building block in medicinal chemistry and organic synthesis. Its spirocyclic ketal motif provides a conformationally restricted cyclohexane ring, a feature often sought in drug design to enhance binding affinity and modulate physicochemical properties. The protected ketone functionality allows for selective manipulation at other positions before a later-stage deprotection and derivatization.

However, the utility of this scaffold is entirely dependent on the ability to form robust chemical linkages, with the amide bond being paramount. Amide bond formation is the most frequently used reaction in drug discovery.[1] The primary challenge in coupling this specific acid lies in its structure: it is a tertiary carboxylic acid . The methyl group and the cyclohexane ring create significant steric hindrance around the carboxyl group, which can dramatically slow the rate of reaction and lead to low yields with standard coupling methods.[1][2][3]

This guide provides a detailed analysis and field-proven protocols for successfully coupling 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid with a variety of amines. We will move beyond simple step-by-step instructions to explain the critical rationale behind reagent selection and reaction setup, empowering researchers to troubleshoot and adapt these methods for their specific needs.

The Challenge: Overcoming Steric Hindrance

The core difficulty in forming an amide bond with this substrate is the slow nucleophilic attack of the amine onto the activated carboxylate due to the congested environment.[1][3] This necessitates the use of highly efficient coupling reagents that can rapidly generate a very reactive acylating intermediate.

Two primary classes of coupling reagents are considered here: carbodiimides (like EDC) and uronium/aminium salts (like HATU). While carbodiimides are cost-effective, uronium salts are generally superior for sterically demanding couplings.[4][5]

Scientist's Note: The choice of coupling reagent is the single most critical parameter for success. For a tertiary acid like this, starting with a powerful uronium-based reagent like HATU is strongly recommended to establish a baseline for yield and reaction time. Standard carbodiimide methods may require extensive optimization or fail entirely, especially with hindered amines.[6]

Experimental Protocols

This section details two reliable protocols for the synthesis of amides from 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Protocol A represents a classic carbodiimide approach, while Protocol B utilizes a high-efficiency uronium salt.

General Laboratory Procedures
  • All reactions should be conducted in an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. The presence of water can lead to the hydrolysis of activated intermediates, reducing yield.[2]

  • Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

  • Reagents should be of high purity. Coupling reagents are often moisture-sensitive and should be stored in a desiccator.

Protocol A: EDC/HOBt Mediated Coupling

This method is a widely used, cost-effective procedure. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form an O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is used as an additive to trap this highly reactive intermediate, forming an HOBt-ester that is less prone to side reactions and racemization, and reacts cleanly with the amine.[7][8]

Reagent Stoichiometry and Data Table

ReagentM.W.EquivalentsAmount (for 1 mmol scale)Purpose
8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid200.231.0200 mgStarting Material
Amine (Primary or Secondary)-1.11.1 mmolNucleophile
EDC·HCl191.701.2230 mgCoupling Agent
HOBt·H₂O153.141.2184 mgAdditive/Suppress Side Reactions
DIPEA (Hünig's base)129.242.5434 µLNon-nucleophilic Base
Anhydrous DCM or DMF--5-10 mLSolvent

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq) and the desired amine (1.1 eq).

  • Dissolve the solids in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1 - 0.2 M).

  • Add HOBt·H₂O (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

    • Rationale: The base is crucial to neutralize the HCl salt of EDC and to deprotonate the carboxylic acid, forming the carboxylate needed for activation.[9] DIPEA is a bulky, non-nucleophilic base that will not compete with the desired amine.

  • Add EDC·HCl (1.2 eq) portion-wise to the cold mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[2] Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, DCM). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol B: High-Efficiency HATU Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium coupling reagent known for its high efficiency and fast reaction rates, especially with sterically hindered substrates.[4][5] It activates the carboxylic acid to form a highly reactive OAt-active ester.[9]

Reagent Stoichiometry and Data Table

ReagentM.W.EquivalentsAmount (for 1 mmol scale)Purpose
8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid200.231.0200 mgStarting Material
Amine (Primary or Secondary)-1.11.1 mmolNucleophile
HATU380.161.1418 mgCoupling Agent
DIPEA (Hünig's base)129.242.2382 µLNon-nucleophilic Base
Anhydrous DMF--5-10 mLSolvent

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (0.1 - 0.2 M).

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (2.2 eq) dropwise to the mixture. Stir for 10-15 minutes at room temperature.

    • Rationale: This pre-activation step allows for the formation of the OAt-active ester before the amine is introduced.[9] The carboxylate anion, formed by DIPEA, attacks HATU to initiate the activation sequence.[4][10]

  • Add the amine (1.1 eq) to the activated acid mixture.

  • Stir the reaction at room temperature for 2-6 hours. The reaction is typically much faster than EDC/HOBt couplings. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with Ethyl Acetate (3x). The DMF solvent will partition into the aqueous layer. Wash the combined organic layers with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of Mechanisms and Workflow

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Acid & Amine in Anhydrous Solvent Inert Establish Inert Atmosphere (N2/Ar) Start->Inert Cool Cool to 0 °C (if required) Inert->Cool AddBase Add Base (e.g., DIPEA) Cool->AddBase AddCoupling Add Coupling Agent (e.g., HATU/EDC) AddBase->AddCoupling Stir Stir & Monitor (TLC/LC-MS) AddCoupling->Stir Quench Aqueous Quench Stir->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Final Characterize Product (NMR, MS, etc.) Purify->Final

Caption: General workflow for amide bond formation.

HATU Coupling Mechanism

Caption: Simplified mechanism of HATU-mediated amide coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete activation of the carboxylic acid.[2]2. Steric hindrance is too great for the chosen method.[2]3. Presence of water hydrolyzing intermediates.[2]1. Switch to a more powerful coupling agent (EDC → HATU).2. Increase reaction temperature (e.g., to 40-50 °C), but monitor for side reactions.3. Ensure all glassware is flame-dried and solvents are anhydrous.
Unreacted Starting Material 1. Insufficient equivalents of coupling agent or base.2. Reaction time is too short.1. Increase equivalents of coupling agent and base to 1.5 and 3.0, respectively.2. Extend reaction time, monitoring carefully by LC-MS.
Side Product Formation 1. For EDC, formation of N-acylurea byproduct.2. Epimerization if chiral centers are present α to the carbonyl.1. Ensure HOBt (or a superior alternative like Oxyma) is used to suppress this.2. Run the reaction at lower temperatures (0 °C to RT). HATU is known to suppress racemization effectively.[4]

Conclusion

The successful formation of amide bonds with the sterically hindered 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is readily achievable with the appropriate selection of reagents and conditions. While standard EDC/HOBt protocols can be effective, the use of a high-potency uronium reagent like HATU is highly recommended for achieving superior yields and faster reaction times, providing a more robust and reliable method for incorporating this valuable scaffold into complex molecules. Careful attention to anhydrous conditions and reaction monitoring are key to maximizing success.

References

  • wenxuecity.com. (2023). HATU coupling. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(11), 717-721. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • Subasinghe, L., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(38), 5155-5158. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149. Retrieved from [Link]

  • Semantic Scholar. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • Ianni, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. Retrieved from [Link]

  • ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

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Application

Application Notes and Protocols for 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid in Medicinal Chemistry

Introduction: Unlocking Three-Dimensional Chemical Space with a Versatile Spirocyclic Building Block In the contemporary landscape of drug discovery, the exploration of novel chemical scaffolds that provide access to thr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Three-Dimensional Chemical Space with a Versatile Spirocyclic Building Block

In the contemporary landscape of drug discovery, the exploration of novel chemical scaffolds that provide access to three-dimensional (3D) space is paramount for identifying next-generation therapeutics. There is a growing trend to move away from flat, aromatic structures towards more complex, sp3-rich molecules that can offer improved physicochemical properties and better engagement with biological targets.[1] Within this paradigm, spirocyclic compounds have emerged as a particularly attractive class of molecules. Their inherent rigidity and defined spatial arrangement of substituents allow for precise control over the presentation of pharmacophoric elements. This guide focuses on the application of a valuable, yet under-explored, building block: 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid .

This molecule uniquely combines three key features that render it a powerful tool for medicinal chemists:

  • A Spirocyclic Core: The 1,4-dioxaspiro[4.5]decane scaffold provides a rigid, non-planar framework, enabling the projection of substituents into distinct vectors of 3D space.

  • A Latent Carbonyl Group: The dioxolane ring serves as a protective group for a ketone at the 4-position of a cyclohexane ring. This "masked" ketone can be deprotected under specific acidic conditions, offering a handle for further synthetic transformations.

  • A Versatile Carboxylic Acid Handle: The carboxylic acid moiety at the 8-position, adjacent to a quaternary center, provides a convenient attachment point for a wide array of chemical linkers, pharmacophores, or peptide fragments via standard coupling chemistries.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. We will delve into its synthesis, its role as a versatile intermediate, and provide detailed protocols for its use in the construction of novel molecular architectures for medicinal chemistry programs.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
IUPAC Name 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid[2]
CAS Number 412293-42-6[2][3][4]
Molecular Formula C₁₀H₁₆O₄[5]
Molecular Weight 200.23 g/mol [5]
SMILES CC1(CCC2(CC1)OCCO2)C(=O)O[2][5]
InChI Key REHMBWJXVOATBQ-UHFFFAOYSA-N[2][5]
Predicted XlogP 0.8[5]

Synthetic Protocol: A Reliable Pathway to the Core Scaffold

The synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is adapted from established procedures for similar spirocyclic systems and provides a robust method for laboratory-scale synthesis. A closely related procedure is the synthesis of the corresponding methyl ester, which involves the protection of a keto-ester.[6]

Overall Synthetic Scheme

Synthesis_Workflow Start Methyl 4-oxocyclohexanecarboxylate Step1 Ketal Protection Start->Step1 Ethylene glycol, p-TsOH Intermediate1 Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate Step1->Intermediate1 Step2 α-Methylation Intermediate1->Step2 LDA, MeI Intermediate2 Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate Step2->Intermediate2 Step3 Saponification Intermediate2->Step3 LiOH or NaOH FinalProduct 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid Step3->FinalProduct

Caption: Synthetic workflow for 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

  • To a solution of methyl 4-oxocyclohexane-1-carboxylate (1 equivalent) in dry toluene or benzene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 equivalents).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected in the trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, which can often be used in the next step without further purification.[6]

Step 2: α-Methylation to Introduce the C8-Methyl Group

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (1 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.

  • Add methyl iodide (1.2 equivalents) to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (1 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide or sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid as the final product.

Application as a Versatile Building Block in Medicinal Chemistry

The true power of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid lies in its potential as a trifunctional building block, enabling the rapid generation of diverse and complex molecular architectures.

The Latent Ketone: A Gateway to Further Complexity

The ethylene ketal serves as a robust protecting group for the C4-ketone, which is stable to a wide range of reaction conditions, including those used for the modification of the carboxylic acid moiety. This allows for a modular approach to synthesis. Once the desired modifications at the carboxylic acid are complete, the ketone can be unmasked by treatment with an aqueous acid (e.g., HCl in acetone/water or acetic acid). The resulting ketone can then be used in a variety of transformations, such as:

  • Reductive amination: To introduce primary, secondary, or tertiary amines. The synthesis of derivatives of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine from the parent ketone is a prime example of this strategy.[7]

  • Wittig olefination: To introduce carbon-carbon double bonds.

  • Grignard or organolithium addition: To form tertiary alcohols.

  • Formation of heterocycles: The ketone can be a precursor for the synthesis of spiro-heterocycles, such as hydantoins or other pharmacologically relevant ring systems. The synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione is an example of such a transformation.[8]

The Carboxylic Acid: A Handle for Molecular Elaboration

The carboxylic acid at the C8 position is a versatile functional group for a multitude of coupling reactions, including:

  • Amide bond formation: Coupling with a wide range of amines to generate amides, a common functional group in many drug molecules.

  • Esterification: Reaction with alcohols to form esters, which can act as prodrugs or modulate the physicochemical properties of the parent molecule.

  • Reductive amination (after reduction to the aldehyde): The carboxylic acid can be reduced to the corresponding aldehyde, which can then undergo reductive amination.

  • Suzuki or other cross-coupling reactions (after conversion to a suitable derivative): The carboxylic acid can be converted to a halide or triflate, enabling its use in transition-metal-catalyzed cross-coupling reactions.

Strategic Derivatization Pathways

Derivatization_Pathways cluster_0 Carboxylic Acid Modification cluster_1 Ketal Deprotection & Ketone Modification Start 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid Amide Amide Derivatives Start->Amide Amine, Coupling Reagent Ester Ester Derivatives Start->Ester Alcohol, Acid Catalyst Deprotection Deprotection Amide->Deprotection Ester->Deprotection Ketone Methyl-keto-cyclohexyl Carboxylic Acid Derivative Deprotection->Ketone Amine Spiro-amine Derivatives Ketone->Amine Reductive Amination Heterocycle Spiro-heterocycle Derivatives Ketone->Heterocycle Cyclocondensation

Caption: Potential derivatization pathways for the title compound.

Potential Applications in Medicinal Chemistry Programs

While direct applications of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid in named drug candidates are not yet widely reported in the public domain, the strategic value of its core scaffold can be inferred from the successful application of related spirocyclic structures in various therapeutic areas.

  • Protein-Protein Interaction (PPI) Modulators: The rigid, 3D nature of the spirocyclic core is ideal for designing molecules that can mimic key secondary structures (e.g., β-turns) involved in PPIs.

  • Enzyme Inhibitors: The defined spatial orientation of substituents can lead to highly potent and selective enzyme inhibitors. For example, related spirocyclic compounds have shown promise as antibacterial agents by targeting DNA gyrase.[9]

  • GPCR Ligands: The ability to project functional groups into specific regions of space is advantageous for designing ligands that can effectively interact with the complex binding pockets of G-protein coupled receptors.

  • Fragment-Based Drug Discovery (FBDD): The core scaffold can serve as a novel, 3D fragment for FBDD campaigns, providing a starting point for the development of new therapeutic agents.

Protocol for a Representative Derivatization: Amide Coupling

This protocol illustrates a standard procedure for coupling the carboxylic acid with an amine, a fundamental transformation in medicinal chemistry.

Materials:

  • 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

  • Amine of interest (e.g., benzylamine)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add the amine (1.1 equivalents), followed by HATU or HBTU (1.2 equivalents) and DIPEA (2.5 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Characterization and Quality Control

The identity and purity of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid and its derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., carbonyl stretch of the carboxylic acid).

Conclusion

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid represents a valuable and versatile building block for medicinal chemists seeking to explore novel, three-dimensional chemical space. Its unique combination of a rigid spirocyclic core, a latent ketone, and a readily modifiable carboxylic acid handle provides a powerful platform for the synthesis of diverse and complex molecular architectures. While its full potential in drug discovery is still being realized, the principles and protocols outlined in this guide provide a solid foundation for its application in the design and synthesis of next-generation therapeutic agents.

References

  • J&K Scientific. (n.d.). 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 1,4-dioxaspiro[3][5]decane-8-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 412293-42-6 | 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate. Retrieved from [Link]

  • Exploring 1,4-Dioxaspiro[4.5]decan-8-one: A Versatile Chemical Intermediate. (n.d.). Retrieved from [Link]

  • MDPI. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • Patel, N. B., et al. (2023). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. Monatshefte für Chemie - Chemical Monthly, 154(7), 827–839. [Link]

  • Patel, N. B., et al. (2023). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. PubMed. [Link]

  • Google Patents. (n.d.). Protein kinase B inhibitors.
  • Google Patents. (n.d.). Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents.

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Method

Application Notes and Protocols: The Critical Role of Intermediates in Pharmaceutical Synthesis

Authored by: A Senior Application Scientist These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. The content herein is structured to provide no...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. The content herein is structured to provide not only procedural steps but also the underlying scientific principles and field-proven insights essential for navigating the complexities of pharmaceutical intermediate synthesis.

Part 1: The Foundational Role of Intermediates in Pharmaceutical Synthesis

Defining the Intermediate: The Unsung Hero of Drug Manufacturing

In the intricate process of creating a life-saving medication, the journey begins long before the final drug product is formulated. At the heart of this journey lies the synthesis of the Active Pharmaceutical Ingredient (API), the component responsible for the drug's therapeutic effect.[1][2] Pharmaceutical intermediates are the chemical compounds that serve as the essential building blocks during this synthesis.[1][] They are the molecular precursors to the API, formed during a multi-step reaction pathway.[1] While not the final active substance, the quality, purity, and consistency of these intermediates directly and profoundly impact the efficacy, safety, and overall quality of the final medication.[4][5] Any impurity or variation introduced at an intermediate stage can cascade through the synthesis, potentially compromising the final API and leading to ineffective or even harmful drugs.[4]

The global market for pharmaceutical intermediates is substantial, reflecting their critical importance. Projections indicate the market will grow significantly, underscoring the increasing demand for high-quality intermediates to support a robust pharmaceutical industry.[4][6]

The Strategic Importance of a Multi-Step Synthesis Approach

At first glance, a direct synthesis from raw material to API might seem most efficient. However, breaking the process into a series of intermediate steps is a deliberate and strategic choice that offers several critical advantages:

  • Simplification and Control: Complex API molecules are rarely formed in a single reaction. A multi-step synthesis breaks down a complex transformation into smaller, more manageable, and controllable stages.[7] This allows chemists to exert precise control over each reaction, optimizing conditions to maximize yield and purity at every step.

  • Quality Assurance Checkpoints: Each intermediate serves as a critical quality control checkpoint.[7] By isolating and testing intermediates, manufacturers can identify and rectify issues like impurities or low yields early in the process, preventing costly failures down the line.[7] This staged approach is fundamental to building quality into the product, a core principle of modern pharmaceutical manufacturing.[8]

  • Enhanced Safety: Intermediates allow for safer manufacturing processes. By creating stable, isolable compounds, chemists can avoid the accumulation of potentially hazardous reagents or unstable byproducts, ensuring that the final API meets stringent safety standards.

  • Flexibility and Customization: The use of intermediates provides flexibility in the synthesis process. It allows manufacturers to fine-tune reaction pathways and make adjustments to produce high-purity APIs for specialized or novel therapies.[1][7]

This strategic division of the synthesis pathway is visualized in the workflow below.

G cluster_0 Synthesis Pathway RawMaterials Raw Materials Step1 Reaction 1 RawMaterials->Step1 Intermediate1 Intermediate A (Isolation & QC) Step1->Intermediate1 Step2 Reaction 2 Intermediate1->Step2 Intermediate2 Intermediate B (Isolation & QC) Step2->Intermediate2 Step3 Reaction 3 Intermediate2->Step3 API Final API (Active Pharmaceutical Ingredient) Step3->API G cluster_workflow Intermediate Development & Scale-Up Workflow node_lab Lab-Scale Synthesis Feasibility Studies Parameter Optimization Impurity Profiling node_pilot Pilot Scale-Up Process Robustness cGMP Introduction Safety Analysis node_lab->node_pilot Demonstrate Viability node_commercial Commercial Manufacturing Full cGMP Compliance Process Validation Supply Chain Stability node_pilot->node_commercial Validate Consistency & Safety

Caption: The phased progression of intermediate synthesis from initial laboratory discovery to full-scale commercial production under cGMP guidelines.

Part 3: Critical Challenges in Intermediate Synthesis & Mitigation Strategies

The production of pharmaceutical intermediates is fraught with challenges that demand expertise, precision, and strategic planning.

Challenge Description Mitigation Strategy & Rationale
Complex Chemistry Syntheses often involve multi-step, stereospecific reactions requiring specialized knowledge and precise control to achieve the desired molecular structure and prevent unwanted isomers. [9]Strategy: Employ advanced synthetic techniques like asymmetric synthesis or enzymatic processes. [10][11]Rationale: These methods offer high selectivity, reducing the formation of impurities and improving yield under milder, more controlled conditions. [10]
Quality Control & Impurity Management Even trace impurities can affect the safety and efficacy of the final API. [][13]Maintaining batch-to-batch consistency is a significant hurdle. [6]Strategy: Implement robust analytical testing protocols (e.g., HPLC, GC, Mass Spectrometry) at every stage. [4][13]Develop a thorough impurity profile and establish strict specifications. Rationale: Early and frequent testing allows for the immediate detection and remediation of deviations, ensuring the final intermediate meets required purity standards. [7]
Regulatory Compliance The regulatory landscape is stringent and constantly evolving. [6][14]Adhering to cGMP and other global standards is non-negotiable. [9][15]Strategy: Establish a comprehensive Quality Management System (QMS). [8][16]Conduct regular internal audits and stay informed of updates from regulatory bodies like the FDA and EMA. Rationale: A proactive QMS ensures that all processes are documented, controlled, and compliant, facilitating smoother regulatory approvals and preventing costly sanctions. [15]
Supply Chain Management Production is dependent on a reliable supply of high-quality raw materials. [6]Disruptions can halt production and impact timelines. [6][9]Strategy: Qualify multiple suppliers and establish strong partnerships. Implement a rigorous raw material testing program upon receipt. Rationale: Diversifying suppliers mitigates the risk of a single point of failure. Strict incoming material checks prevent substandard materials from entering the production chain. [16]
Environmental Impact Traditional chemical synthesis can generate significant waste and use harsh solvents, posing environmental and safety risks. [9][10]Strategy: Adopt principles of "Green Chemistry," such as using safer solvents (e.g., water), employing catalytic reactions to reduce waste, and designing energy-efficient processes. [2][10]Rationale: Sustainable practices not only reduce environmental harm but can also lead to more efficient, safer, and cost-effective manufacturing processes. [10]

Part 4: Application Protocols

The following protocols are presented as standardized workflows. NOTE: These are illustrative templates. All procedures must be adapted and validated for the specific intermediate, equipment, and regulatory requirements of your institution.

Protocol 4.1: Synthesis of an Oxathiolane Intermediate

This protocol is based on the synthesis of an oxathiolane intermediate used in the production of antiviral drugs like Lamivudine (3TC) and Emtricitabine (FTC), adapted from literature procedures. [17]The core of this process involves the construction of the oxathiolane ring from acyclic precursors using sulfenyl chloride chemistry.

Objective: To synthesize the dichlorinated intermediate precursor for the oxathiolane ring.

Materials:

  • Methyl thioglycolate (MTG)

  • Sulfuryl chloride (SO₂Cl₂)

  • Vinyl acetate (VA)

  • Toluene (Solvent)

  • Mesitylene (Internal Standard for NMR)

  • Reaction vessel with magnetic stirrer, cooling bath, and nitrogen inlet.

Step-by-Step Methodology:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert atmosphere (e.g., nitrogen). This is critical as sulfuryl chloride is moisture-sensitive.

  • Initial Charge: Charge the reaction vessel with toluene. Cool the solvent to -20°C using an appropriate cooling bath (e.g., dry ice/acetone).

  • Reagent Addition (MTG): Slowly add methyl thioglycolate (MTG) to the cooled toluene with gentle stirring. Maintain the temperature at -20°C.

  • Reagent Addition (SO₂Cl₂): Add sulfuryl chloride (SO₂Cl₂) dropwise to the reaction mixture over a period of 30 minutes. Causality Note: This slow addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts. The temperature must be strictly maintained below -15°C.

  • Reaction Incubation: Stir the mixture at -20°C for 1 hour to ensure the complete formation of the sulfenyl chloride species.

  • Reagent Addition (VA): Slowly add vinyl acetate (VA) to the mixture. Causality Note: This step initiates the key carbon-sulfur bond formation. Again, slow addition is necessary to manage the reaction's exothermicity.

  • Reaction Completion: Allow the reaction to proceed at -20°C for 2 hours.

  • In-Process Control (IPC): Carefully take a small aliquot from the reaction mixture. Quench it with a suitable solvent (e.g., deuterated chloroform, CDCl₃) and add a known amount of mesitylene as an internal standard. Analyze the sample by ¹H NMR to confirm the formation of the desired dichlorinated intermediate and determine the reaction conversion. [17]The disappearance of starting material signals and the appearance of the product signals will indicate completion.

  • Proceed to Cyclization: Once the reaction is deemed complete by NMR analysis, the crude mixture containing the dichlorinated intermediate can be carried forward to the next step: cyclization in water to form the final oxathiolane ring. [17]

Protocol 4.2: Purification of an Intermediate by Recrystallization

Objective: To purify a solid intermediate by removing soluble impurities.

Principle: Recrystallization relies on the difference in solubility of the intermediate and its impurities in a given solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at low temperatures.

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent or solvent system. The ideal solvent will dissolve the intermediate completely at its boiling point but very little at room temperature or below.

  • Dissolution: Place the crude solid intermediate in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring until the solid is fully dissolved. Causality Note: Using the minimum amount of hot solvent is key to maximizing the yield upon cooling.

  • Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the intermediate.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface. Causality Note: The solvent must be cold to avoid dissolving the purified product.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature until a constant weight is achieved.

  • Quality Control: Analyze the purified intermediate for purity (e.g., by HPLC) and identity (e.g., by NMR, IR, or MS) to confirm the success of the purification.

Protocol 4.3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a pharmaceutical intermediate and quantify impurities.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

Typical HPLC Parameters:

Parameter Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm A common reverse-phase column suitable for a wide range of organic molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Aqueous phase; TFA is used as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile Organic phase; Acetonitrile is a common organic modifier.
Gradient 5% B to 95% B over 20 minutes A gradient elution is used to separate compounds with a wide range of polarities.
Flow Rate 1.0 mL/min A standard flow rate for analytical separations.
Column Temperature 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 254 nm Wavelength is chosen based on the chromophore of the target intermediate.

| Injection Volume | 10 µL | A small, precise volume is required for sharp peaks and accurate quantification. |

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC system with the mobile phases to remove any air bubbles and ensure a stable baseline.

  • Sample Preparation: Accurately weigh a known amount of the intermediate and dissolve it in a suitable solvent (often the mobile phase) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Standard Preparation: Prepare a reference standard of the pure intermediate at the same concentration.

  • Sequence Setup: Set up an injection sequence in the HPLC software, including injections of a blank (solvent), the reference standard, and the sample to be tested.

  • Analysis: Run the sequence. The system will inject the samples and record the chromatograms.

  • Data Processing: Integrate the peaks in the resulting chromatograms.

  • Purity Calculation: Calculate the purity of the intermediate using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Impurity Quantification: Identify and quantify any impurities by comparing their retention times and response factors to known impurity standards, if available.

References

  • Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6). Google Cloud.
  • What Are Intermediates in Pharma | APIs vs Intermediates. (2024, November 18). Simson Pharma.
  • The Critical Role of Intermediates in Pharmaceutical Manufacturing. SCL Lifesciences.
  • The Role of Pharmaceutical Intermediates in Drug Manufacturing. (2025, April 10). Sarex Fine.
  • Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias.
  • Overcoming Challenges in Pharmaceutical Intermediate Production. (2025, August 12). Htdchem.
  • Intermediates Pharma Market Trends: A guide for smarter sourcing. PharmaSource.
  • What are the challenges in the production of pharmaceutical intermediates?. (2025, May 15). Blog.
  • Exploring The Role Of Pharmaceutical Intermediates In Drug Development. ChemComplex.
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences.
  • Pharmaceutical Intermediates Manufacturing Process | Complete Guide. Protheragen.
  • Pharma Intermediates: Why Quality and Key Factors Matter. Protheragen.
  • Navigating the Pharma Intermediates Market: Trends, Challenges, & Strategic Sourcing. (2025, March 3). Protheragen.
  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical.
  • What are the common manufacturing processes of pharmaceutical intermediates?. (2025, January 15). Blog.
  • Organic Synthesis Drug Intermediates. (2025, September 13). ZM Silane Limited.
  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. Protheragen.
  • Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. American Chemical Society.
  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. FDA.
  • Current Good Manufacturing Practices (cGMP) | Complete GMP Guide for Pharmaceuticals. (2025, December 9). Pharmaguideline.
  • API Synthesis Intermediates & Raw Materials. BOC Sciences.
  • Intermediates in Drug Development: Lab to Industry. BOC Sciences.
  • Case Of Pharmaceutical Intermediate. Wuhan Fortuna Chemical Co., Ltd..
  • Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide. IntuitionLabs.
  • Good manufacturing practice. Wikipedia.
  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. (2020, May 13). ACS Publications.

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Application

Application Note and Protocol for the Acid-Catalyzed Deprotection of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Authored by: A Senior Application Scientist Introduction: The Strategic Role of Ketals in Complex Synthesis In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functio...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Ketals in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving desired molecular architectures. Carbonyl groups, in particular, are highly susceptible to nucleophilic attack, necessitating their temporary masking to prevent unwanted side reactions.[1][2] Ketal formation, through the reaction of a ketone with a diol, provides a robust and reliable method for protecting the carbonyl functionality.[1] The resulting ketal is stable under neutral and basic conditions, allowing for chemical transformations on other parts of the molecule.[3][4]

The spiroketal 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid serves as a valuable intermediate in the synthesis of various biologically active molecules and complex natural products.[5][6] The 1,4-dioxaspiro[4.5]decane moiety effectively protects a cyclohexanone core. The subsequent removal of this ketal protecting group, a process known as deprotection, is a critical step to unveil the ketone for further functionalization. This application note provides a comprehensive guide to the acid-catalyzed deprotection of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, delving into the underlying mechanism, a detailed experimental protocol, and critical considerations for successful execution.

Mechanistic Insights: The Hydrolysis of a Ketal

The deprotection of a ketal is fundamentally a hydrolysis reaction that is catalyzed by an acid.[7][8] The process is reversible, and the equilibrium is driven towards the ketone and diol by the presence of a large excess of water. The generally accepted mechanism for the acid-catalyzed hydrolysis of a ketal proceeds through the following key steps:[3][4]

  • Protonation of an Ether Oxygen: The reaction is initiated by the protonation of one of the ether oxygens of the ketal by an acid catalyst (H₃O⁺). This protonation converts the alkoxy group into a good leaving group (an alcohol).

  • Formation of an Oxonium Ion: The lone pair of electrons on the other ether oxygen assists in the departure of the protonated alkoxy group, forming a resonance-stabilized oxonium ion intermediate. This step is often the rate-determining step of the reaction.[3]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion.

  • Deprotonation to a Hemiketal: A water molecule acts as a base to deprotonate the newly added hydroxyl group, yielding a hemiketal intermediate.

  • Protonation of the Second Ether Oxygen: The second ether oxygen of the hemiketal is then protonated by the acid catalyst.

  • Elimination of the Diol: The lone pair on the hydroxyl group facilitates the elimination of the protonated diol, reforming a protonated carbonyl group.

  • Deprotonation to the Ketone: Finally, a water molecule deprotonates the carbonyl oxygen to regenerate the ketone and the acid catalyst.

Experimental Protocol: Deprotection of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

This protocol outlines a general procedure for the acid-catalyzed deprotection of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid to yield 4-methyl-4-oxocyclohexane-1-carboxylic acid. The choice of acid catalyst and reaction conditions can be adapted based on the specific requirements of the substrate and desired reaction kinetics.

Materials and Reagents:

Reagent/MaterialGradeSupplier
8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid≥95%Commercially Available
AcetoneACS GradeCommercially Available
WaterDeionizedLaboratory Supply
Hydrochloric Acid (HCl)2 M aqueous solutionCommercially Available
Ethyl AcetateACS GradeCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Round-bottom flaskLaboratory Glassware
Magnetic stirrer and stir barLaboratory Equipment
Reflux condenserLaboratory Glassware
Separatory funnelLaboratory Glassware
Rotary evaporatorLaboratory Equipment

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydrochloric acid is corrosive. Handle with care and avoid contact with skin and eyes.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid in 20 mL of acetone.

  • Addition of Acid Catalyst: To the stirring solution, add 10 mL of a 2 M aqueous solution of hydrochloric acid.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 ethyl acetate:hexanes). The starting material and product should have distinct Rf values.

  • Workup: Once the reaction is complete (typically within 2-4 hours, as indicated by the disappearance of the starting material spot on TLC), transfer the reaction mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 20 mL) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 4-methyl-4-oxocyclohexane-1-carboxylic acid.

Key Reaction Parameters and Expected Outcome

ParameterValue/ConditionJustification
Starting Material 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acidThe substrate for deprotection.
Acid Catalyst 2 M Hydrochloric AcidA common and effective strong acid for ketal hydrolysis.[1]
Solvent System Acetone/WaterAcetone ensures solubility of the organic substrate, while water is essential for the hydrolysis reaction.[9]
Temperature Room TemperatureMild conditions are often sufficient for the deprotection of simple ketals and help to minimize potential side reactions.
Reaction Time 2-4 hours (monitored by TLC)The reaction time can vary depending on the substrate's reactivity. TLC is a crucial tool for determining the reaction endpoint.
Expected Product 4-methyl-4-oxocyclohexane-1-carboxylic acidThe deprotected ketone.
Typical Yield >90%Acid-catalyzed deprotection of ketals is generally a high-yielding reaction.

Workflow Diagram

Deprotection_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Starting Material in Acetone Add_Acid Add 2M HCl (aq) Start->Add_Acid Stir Stir at Room Temp. Add_Acid->Stir Monitor Monitor by TLC Stir->Monitor Extract Extract with Ethyl Acetate Monitor->Extract Reaction Complete Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify (Column/Recrystallization) Evaporate->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the deprotection of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, gentle heating (e.g., 40-50 °C) can be applied. Alternatively, a stronger acid catalyst or a higher concentration of the acid can be used.

  • Side Reactions: The presence of other acid-sensitive functional groups in the molecule may require the use of milder acid catalysts, such as pyridinium p-toluenesulfonate (PPTS)[1] or cerium(III) triflate.[10]

  • Alternative Catalysts: A variety of other acid catalysts can be employed for ketal deprotection, including solid-supported acids, Lewis acids like bismuth nitrate,[11][12] and electrochemically assisted methods under neutral conditions for sensitive substrates.[13] The choice of catalyst should be tailored to the specific substrate and the desired level of selectivity.

Conclusion

The acid-catalyzed deprotection of the ketal in 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a straightforward and efficient method for regenerating the parent ketone. A thorough understanding of the reaction mechanism and careful control of the experimental conditions are key to achieving high yields and purity. The protocol provided herein serves as a robust starting point for researchers in synthetic chemistry and drug development, with ample flexibility for optimization based on specific molecular contexts.

References

  • Anderson, E., & Fife, T. H. (n.d.). General acid catalysis of ketal hydrolysis. The hydrolysis of tropone diethyl ketal. Journal of the American Chemical Society. [Link]

  • (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals... ResearchGate. [Link]

  • (2024, May 28). Aldehydes & Ketones: Acetal / Ketal Hydrolysis. YouTube. [Link]

  • Eash, K. J., Pulia, M. S., Wieland, L. C., & Mohan, R. S. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 65(24), 8399–8401. [Link]

  • (n.d.). Specific acid catalysis in acetal hydrolysis. Journal of the Chemical Society B: Physical Organic. [Link]

  • (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • (n.d.). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. ResearchGate. [Link]

  • (n.d.). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. ResearchGate. [Link]

  • (n.d.). Acetal Protecting Group & Mechanism. Total Synthesis. [Link]

  • (n.d.). Dimethyl Acetals. Organic Chemistry Portal. [Link]

  • (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Organic Chemistry Portal. [Link]

  • (n.d.). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. [Link]

  • (n.d.). 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. PubChem. [Link]

  • (n.d.). 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Hoffman Fine Chemicals. [Link]

  • Albanese, V., et al. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. [Link]

  • (n.d.). Protection and Deprotection. CEM Corporation. [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. [Link]

  • (n.d.). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A Receptor Agonists. IRIS Unimore. [Link]

  • (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

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Method

Application Notes & Protocols: Strategic Modification of Carboxylic Acids on Spirocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Spirocyclic frameworks are increasingly prevalent in modern medicinal chemistry, offering unique...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Spirocyclic frameworks are increasingly prevalent in modern medicinal chemistry, offering unique three-dimensional topologies that can lead to improved pharmacological properties. The carboxylic acid group is a versatile handle on these scaffolds, but its modification is often hampered by the significant steric hindrance imposed by the spirocyclic core. This guide provides a comprehensive overview of reaction conditions and strategic considerations for the successful functionalization of carboxylic acids on spirocycles. We delve into the causality behind experimental choices for common transformations including amide coupling, esterification, reduction, and conversion to amines, providing detailed, field-proven protocols and comparative data to aid researchers in navigating the synthetic challenges associated with these complex architectures.

The Challenge: Steric Hindrance at the Spirocyclic Core

The defining feature of a spirocycle is the single atom shared by two rings. This arrangement creates a rigid, three-dimensional structure. When a carboxylic acid is positioned at or near this spirocyclic center, the adjacent ring systems create a sterically congested environment, akin to neopentyl-type substitution. This steric bulk presents several challenges:

  • Shielding the Carbonyl Carbon: The electrophilic carbonyl carbon is sterically shielded, hindering the approach of nucleophiles.

  • Slowing Reaction Kinetics: Reactions that proceed smoothly with unhindered carboxylic acids often become sluggish or fail entirely.

  • Forcing Harsher Conditions: Overcoming this steric barrier may necessitate higher temperatures, longer reaction times, or more reactive reagents, which can compromise the stability of other functional groups on the molecule.

A successful strategy for modifying these challenging substrates hinges on a judicious choice of activating agents and reaction conditions tailored to overcome this steric impediment.

Amide Bond Formation: Navigating the Steric Maze

Amide bond formation is one of the most common transformations in drug discovery. For sterically hindered spirocyclic carboxylic acids, standard coupling conditions often result in low yields. The key to success lies in the selection of an appropriate coupling reagent and, in some cases, the in situ formation of a more reactive intermediate like an acyl fluoride.[1][2]

Causality of Reagent Choice
  • Carbodiimides (DCC, EDC): While common, reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be less effective for hindered systems.[3] They form an O-acylisourea intermediate, which can be sterically demanding itself. Additives like HOBt or HOSu are often required to improve efficiency and reduce racemization.[4]

  • Uronium/Thiouronium Reagents (HATU, HBTU, TBTU, COMU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are generally more effective for hindered couplings.[4] They generate a highly reactive activated ester that is less sterically encumbered than the O-acylisourea intermediate from carbodiimides, facilitating nucleophilic attack by the amine. COMU is particularly noted for its high efficiency in coupling sterically hindered amino acids.[4]

  • Acyl Fluoride Strategy: For extremely challenging couplings, the in situ formation of an acyl fluoride is a powerful strategy.[1][2] The small size of the fluoride atom minimizes steric hindrance around the carbonyl carbon, making it an excellent electrophile for attack by even hindered or electron-deficient amines.[2] Reagents like BTFFH are used to generate the acyl fluoride in situ under mild conditions.[2]

Data Summary: Amide Coupling Reagents for Hindered Systems
Coupling ReagentTypical ConditionsAdvantages for SpirocyclesConsiderations
EDC/HOBt EDC (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DMF, 0°C to RTReadily available and cost-effective.May be inefficient for severely hindered substrates.
HATU HATU (1.2 eq), DIPEA or Collidine (2.0 eq), DMF or CH₂Cl₂, RTHigh coupling efficiency, rapid reactions.[4]Higher cost, potential for racemization with chiral centers.
COMU COMU (1.2 eq), DIPEA (2.0 eq), DMF, RTExcellent for sterically demanding couplings.[4]Byproducts can sometimes complicate purification.
BTFFH BTFFH (1.3 eq), Pyridine (3.0 eq), CH₂Cl₂, RT to 40°CForms highly reactive, sterically unencumbered acyl fluoride.[1][2]Requires specialized fluorinating reagent.
Protocol: Amide Coupling of a Hindered Spirocyclic Acid via Acyl Fluoride

This protocol is adapted from methodologies developed for sterically demanding substrates.[1]

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the spirocyclic carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add BTFFH (1.3 eq) followed by anhydrous pyridine (3.0 eq).

  • Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the acyl fluoride.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40°C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Esterification: Overcoming Neopentyl-like Reactivity

Esterification of sterically hindered spirocyclic carboxylic acids shares challenges with the esterification of neopentyl alcohols.[5][6][7] The classic Fischer esterification, which relies on an acid catalyst and an excess of alcohol, is often slow and requires harsh conditions.[8]

Causality of Method Choice
  • Fischer Esterification: While simple, this method may require high temperatures and long reaction times, potentially leading to side reactions. The use of a large excess of the alcohol as the solvent helps to drive the equilibrium towards the product.[8]

  • Acyl Chloride/Anhydride Formation: A two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride (using SOCl₂ or (COCl)₂) or a mixed anhydride, followed by reaction with the alcohol in the presence of a base (e.g., pyridine, DMAP), is often more effective.[9] This approach decouples the activation from the nucleophilic attack, allowing for milder conditions in the second step.

  • Steglich Esterification (DCC/DMAP): This method is particularly useful for acid-sensitive substrates and for forming esters with secondary and tertiary alcohols.[10] DCC activates the carboxylic acid, and DMAP acts as a nucleophilic catalyst, facilitating the attack of the alcohol.

Data Summary: Esterification Methods for Hindered Acids
MethodReagentsTypical ConditionsAdvantages for SpirocyclesConsiderations
Fischer Esterification H₂SO₄ or TsOH (cat.), Alcohol (solvent)RefluxSimple, inexpensive reagents.[8]Harsh conditions, may not be suitable for sensitive substrates.
Acyl Chloride 1) SOCl₂ or (COCl)₂ 2) Alcohol, Pyridine1) Reflux 2) 0°C to RTHighly reactive intermediate ensures conversion.Two-step process, SOCl₂ is corrosive.
Steglich Esterification DCC (1.1 eq), DMAP (0.1 eq), Alcohol (1.2 eq)CH₂Cl₂, 0°C to RTMild conditions, suitable for acid-sensitive molecules.[10]DCC byproduct (DCU) can be difficult to remove.
Protocol: Steglich Esterification of a Spirocyclic Carboxylic Acid
  • Preparation: To a dry round-bottom flask, add the spirocyclic carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolution: Dissolve the components in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the flask to 0°C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq) in CH₂Cl₂ dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter off the DCU precipitate and wash it with cold CH₂Cl₂.

  • Extraction: Wash the filtrate sequentially with 0.5 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Reduction to Primary Alcohols

The reduction of carboxylic acids to primary alcohols typically requires strong reducing agents, as the carboxylate anion formed under basic conditions is resistant to reduction.

Causality of Reagent Choice
  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing most carbonyl functionalities, including carboxylic acids.[11] It is highly reactive and must be used in anhydrous solvents like THF or diethyl ether. The reaction proceeds through an aluminum alkoxide intermediate, which is hydrolyzed during acidic workup.[12]

  • Borane (BH₃): Borane (often used as a BH₃·THF or BH₃·SMe₂ complex) is a more selective reducing agent that readily reduces carboxylic acids while being less reactive towards esters and some other functional groups. This selectivity can be advantageous in complex molecules.

  • Catalytic Hydrosilylation: Modern methods using earth-abundant metal catalysts, such as manganese, with a silane reducing agent (e.g., PhSiH₃) offer a milder and more scalable alternative.[13] These reactions proceed under neutral conditions and tolerate a wide range of functional groups.

Protocol: Reduction of a Spirocyclic Carboxylic Acid with LiAlH₄
  • Preparation: To a flame-dried, three-neck flask equipped with a dropping funnel and reflux condenser under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Acid Addition: Add a solution of the spirocyclic carboxylic acid (1.0 eq) in anhydrous THF dropwise via the dropping funnel. Control the rate of addition to manage the evolution of H₂ gas.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitor by TLC/LC-MS).

  • Quenching (Fieser Workup): Cool the reaction to 0°C. Cautiously and sequentially add water (X mL), followed by 15% NaOH (aq) (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting alcohol by flash column chromatography if necessary.

Conversion to Amines via the Curtius Rearrangement

The Curtius rearrangement provides an excellent pathway to convert a carboxylic acid into a primary amine, urethane, or urea, with the loss of one carbon atom.[14][15] This transformation proceeds through an acyl azide intermediate, which rearranges to an isocyanate.[16][17][18] The isocyanate can then be trapped with various nucleophiles. This method has been successfully applied to the synthesis of spirocyclic lactams and other amine derivatives.[16]

Causality of Method Choice

The key step is the formation of the acyl azide. This can be achieved in a one-pot procedure from the carboxylic acid using diphenylphosphoryl azide (DPPA).[17] This method is often preferred for its mild conditions and operational simplicity. The subsequent rearrangement to the isocyanate is typically induced by gentle heating. The choice of the trapping nucleophile determines the final product:

  • Water: Hydrolyzes the isocyanate to a carbamic acid, which decarboxylates to yield a primary amine.

  • Alcohols (e.g., t-BuOH): Trap the isocyanate to form a stable carbamate (e.g., Boc-protected amine).

  • Amines: React with the isocyanate to form a urea.

Protocol: One-Pot Curtius Rearrangement to a Boc-Protected Amine

This protocol is based on efficient one-pot procedures developed for this transformation.[17]

  • Preparation: To a round-bottom flask, add the spirocyclic carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in a mixture of anhydrous toluene and tert-butanol (approx. 4:1 v/v).

  • Reagent Addition: Add triethylamine (1.2 eq) followed by diphenylphosphoryl azide (DPPA) (1.1 eq). Caution: Azide reagents are potentially explosive and should be handled with care.

  • Reaction: Heat the reaction mixture to 80-90°C. Monitor the evolution of N₂ gas (bubbling). Continue heating until gas evolution ceases and the reaction is complete (monitor by TLC/LC-MS, typically 3-12 hours).

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ (aq) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude Boc-protected amine by flash column chromatography.

Visualization of Workflows

General Carboxylic Acid Activation Workflow

G cluster_0 Activation Step cluster_1 Functionalization Step Spiro_Acid Spirocyclic Carboxylic Acid Activated Activated Intermediate Spiro_Acid->Activated Activation (e.g., EDC, HATU, SOCl₂, DPPA) Product Modified Product (Amide, Ester, etc.) Activated->Product Nucleophile Nucleophile (Amine, Alcohol, etc.) Nucleophile->Product Nucleophilic Attack

Caption: General workflow for spirocyclic carboxylic acid modification.

Decision Tree for Modification Strategy

G cluster_amide Amide Coupling Strategy cluster_ester Esterification Strategy cluster_alcohol Reduction Strategy cluster_amine Amine Synthesis Strategy Start Desired Functional Group? Amide Amide Start->Amide R-C(O)NHR' Ester Ester Start->Ester R-C(O)OR' Alcohol Alcohol Start->Alcohol R-CH₂OH Amine Amine (-1 C) Start->Amine R-NH₂ Hindrance_Amide High Steric Hindrance? Amide->Hindrance_Amide Sensitivity Acid Sensitive Substrate? Ester->Sensitivity Selectivity Need Chemoselectivity? Alcohol->Selectivity Curtius Use Curtius Rearrangement (DPPA, heat) Amine->Curtius HATU Use HATU/COMU Hindrance_Amide->HATU Moderate AcylFluoride Use Acyl Fluoride Strategy (BTFFH) Hindrance_Amide->AcylFluoride Yes EDC Use EDC/HOBt Steglich Use Steglich (DCC/DMAP) Sensitivity->Steglich Yes Fischer Use Fischer or Acyl Chloride Route Sensitivity->Fischer No LiAlH4 Use LiAlH₄ Selectivity->LiAlH4 No Borane Use Borane (BH₃) or Catalytic Hydrosilylation Selectivity->Borane Yes

Caption: Decision tree for selecting a modification method.

References

  • Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction. [Link]

  • Pellissier, H. (2021). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. [Link]

  • Kaur, N., & Kishore, D. (2021). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. [Link]

  • Beierle, J. M., & Stoltz, B. M. (2012). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PMC. [Link]

  • Huy, P. H., & Mbouhom, C. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science. [Link]

  • Salimon, J., Abdullah, B. M., & Salih, N. (2011). Synthesis of neopentyl glycol and ethylene glycol esters by fatty acids in the presence of acidic ion exchange resin catalyst. Iranian chemical communication. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Schäfer, G., & Bode, J. W. (2017). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Eränen, K., et al. (2009). Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids. ACS Publications. [Link]

  • Pellissier, H. (2021). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]

  • Valyaev, D. A., et al. (2018). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. PMC. [Link]

  • Wikipedia. Curtius rearrangement. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Eränen, K., et al. (2009). Kinetics of Neopentyl Glycol Esterification With Different Carboxylic Acids. ResearchGate. [Link]

  • Black, W. B., et al. (2023). Activation-Free Upgrading of Carboxylic Acids to Aldehydes and Alcohols. PMC. [Link]

  • Kotha, S., & Khedkar, P. (2012). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. [Link]

  • Chemguide. reduction of carboxylic acids. [Link]

  • Gieshoff, T., & Lambert, M. (2020). Electrosynthesis Using Carboxylic Acid Derivatives: New Tricks for Old Reactions. ACS Publications. [Link]

  • Organic Chemistry Portal. Curtius Rearrangement. [Link]

  • Chemistry Steps. Carboxylic Acids to Alcohols. [Link]

  • Krapcho, A. P., & McCullough, J. E. (1967). Ionic Reactions in the Spiran Series. 111. Solvolysis of Medium- Sized-Ring Spiro Compounds. ElectronicsAndBooks. [Link]

  • Kotha, S., & Khedkar, P. (2012). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Das, S., et al. (2023). Ligand-Enabled Double γ-C(sp3) H Functionalization of Aliphatic Acids: One-Step Synthesis of γ-Arylated γ-Lactones. PMC. [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Ye, K.-Y., et al. (2015). An NHC-catalyzed in situ activation strategy to β-functionalize saturated carboxylic acid: an enantioselective formal [3+2] annulation for spirocyclic oxindolo-γ-butyrolactones. PubMed. [Link]

  • Wu, Q., et al. (2023). Transannular C-H functionalization of cycloalkane carboxylic acids. PubMed. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Sharada, L. N., et al. (2014). Synthesis and biological evaluation of novel spirocyclic β-lactams from reaction of pyrrolidine-2-carboxylic acid and benzyl amine. TSI Journals. [Link]

  • Chen, M. S., & White, M. C. (2010). Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. ACS Central Science. [Link]

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Application

Application Note & Protocol: Large-Scale Synthesis and Purification of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the large-scale synthesis and purification of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic ac...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the large-scale synthesis and purification of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a valuable spirocyclic building block in medicinal chemistry and materials science. The described two-step synthetic pathway commences with the ketal protection of a commercially available keto-ester, followed by saponification to yield the target carboxylic acid. This protocol emphasizes scalability, safety, and high purity of the final product. Detailed experimental procedures, purification strategies, and analytical characterization are presented to ensure reproducibility and success in a laboratory or pilot-plant setting.

Introduction

Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological space. 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, with its protected ketone functionality and a reactive carboxylic acid handle, serves as a versatile intermediate for the synthesis of more complex molecules. The ethylene ketal protecting group offers stability under a range of reaction conditions, particularly in the presence of nucleophiles and bases, while being readily removable under acidic conditions.[1] This application note details a robust and scalable synthetic route, moving from readily available starting materials to the high-purity target compound.

Overall Synthetic Scheme

The synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is achieved through a two-step process, beginning with the protection of a keto-ester, followed by hydrolysis of the ester to the desired carboxylic acid.

Synthetic Pathway A Methyl 1-methyl-4-oxocyclohexane-1-carboxylate B Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate A->B  Ethylene glycol, p-TsOH, Toluene, Dean-Stark   C 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid B->C  1. NaOH, H2O/MeOH  2. HCl (aq)  

Caption: Overall synthetic route for 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

Part 1: Synthesis of Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Principle and Mechanistic Insight

The first step involves the protection of the ketone functionality in methyl 1-methyl-4-oxocyclohexane-1-carboxylate as an ethylene ketal. This reaction is an acid-catalyzed nucleophilic addition of ethylene glycol to the carbonyl group. The use of a Dean-Stark apparatus is crucial for the removal of water, which drives the equilibrium towards the formation of the ketal. p-Toluenesulfonic acid (p-TsOH) is a common and effective acid catalyst for this transformation.[2]

Materials and Equipment
Reagent/EquipmentGradeSupplier
Methyl 1-methyl-4-oxocyclohexane-1-carboxylate≥95%Commercially Available
Ethylene glycolAnhydrousCommercially Available
p-Toluenesulfonic acid monohydrateACS reagentCommercially Available
TolueneAnhydrousCommercially Available
Sodium bicarbonateACS reagentCommercially Available
Magnesium sulfateAnhydrousCommercially Available
Round-bottom flask-Standard laboratory supplier
Dean-Stark apparatus-Standard laboratory supplier
Reflux condenser-Standard laboratory supplier
Magnetic stirrer and hot plate-Standard laboratory supplier
Separatory funnel-Standard laboratory supplier
Rotary evaporator-Standard laboratory supplier
Experimental Protocol
  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus fitted with a reflux condenser, and a nitrogen inlet, add methyl 1-methyl-4-oxocyclohexane-1-carboxylate (170 g, 1.0 mol), ethylene glycol (84 g, 1.35 mol), and p-toluenesulfonic acid monohydrate (4.75 g, 0.025 mol).

  • Solvent Addition: Add 1 L of anhydrous toluene to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 4-6 hours).

  • Quenching: Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (200 mL) to neutralize the p-toluenesulfonic acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water (2 x 200 mL) and brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, as a colorless to pale yellow oil. The product is often of sufficient purity to be used in the next step without further purification.

Part 2: Synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Principle and Mechanistic Insight

The second step is the saponification of the methyl ester to the corresponding carboxylic acid. This is a base-mediated hydrolysis. Sodium hydroxide in a mixture of water and methanol is used to ensure the solubility of the ester. The reaction is followed by acidification with a strong acid, such as hydrochloric acid, to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Materials and Equipment
Reagent/EquipmentGradeSupplier
Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylateAs prepared in Part 1-
Sodium hydroxideACS reagentCommercially Available
MethanolACS reagentCommercially Available
Hydrochloric acidConcentrated (37%)Commercially Available
Diethyl etherACS reagentCommercially Available
Round-bottom flask-Standard laboratory supplier
Magnetic stirrer and hot plate-Standard laboratory supplier
pH paper or pH meter-Standard laboratory supplier
Ice bath-Standard laboratory supplier
Buchner funnel and flask-Standard laboratory supplier
Vacuum oven-Standard laboratory supplier
Experimental Protocol
  • Reaction Setup: In a 3 L round-bottom flask equipped with a magnetic stirrer, dissolve the crude methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (from Part 1, ~1.0 mol) in methanol (1 L).

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (60 g, 1.5 mol) in water (600 mL) and cool it to room temperature. Add the sodium hydroxide solution to the ester solution in the flask.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ester is no longer visible.

  • Solvent Removal: Cool the reaction mixture and remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid until the pH of the solution is approximately 2. A white precipitate of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water (3 x 200 mL) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Part 3: Purification

Principle and Mechanistic Insight

The primary method for purifying the final product is recrystallization. The choice of solvent is critical; the ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures or are insoluble. For carboxylic acids, a common and effective purification technique involves an acid-base extraction.[1][3] The carboxylic acid is deprotonated with a weak base to form a water-soluble carboxylate salt, which is then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then re-acidified to precipitate the pure carboxylic acid.

Purification Protocol: Recrystallization
  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethyl acetate and hexanes.

  • Procedure: a. Dissolve the crude, dried 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid in a minimal amount of hot ethyl acetate. b. If any insoluble impurities are present, perform a hot filtration. c. To the hot solution, slowly add hexanes until the solution becomes slightly turbid. d. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.

Purification Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x volume of ether). The carboxylic acid will move into the aqueous layer as its sodium salt.

  • Separation: Separate the aqueous layer and wash it with diethyl ether (2 x volume of ether) to remove any remaining neutral impurities.

  • Re-acidification: Cool the aqueous layer in an ice bath and acidify with concentrated HCl to pH ~2, which will precipitate the purified carboxylic acid.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with cold water, and dry as described previously.

Data and Expected Results

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield
Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylateC₁₁H₁₈O₄214.26Colorless to pale yellow oil>90%
8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acidC₁₀H₁₆O₄200.23White crystalline solid>85% (from ester)

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the carboxylic acid (around 1700 cm⁻¹) and the C-O stretches of the ketal.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Toluene is flammable and toxic; avoid inhalation and contact with skin.

  • Concentrated hydrochloric acid and sodium hydroxide are corrosive; handle with care.

  • Ethylene glycol is harmful if swallowed.

Troubleshooting

ProblemPossible CauseSolution
Incomplete ketal formationInsufficient removal of waterEnsure the Dean-Stark trap is functioning correctly and reflux for a longer duration.
Low yield in saponificationIncomplete hydrolysisIncrease the reaction time or the amount of sodium hydroxide.
Oily product after acidificationImpurities presentPurify the product by recrystallization or acid-base extraction.
Difficulty in crystallizationIncorrect solvent systemExperiment with different solvent mixtures for recrystallization.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis and purification of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. By following these procedures, researchers can reliably produce high-purity material for their downstream applications in drug discovery and chemical synthesis.

References

  • PrepChem. Synthesis of methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. Available at: [Link]

  • KPU Pressbooks. Protecting Groups in Synthesis – Organic Chemistry II. Available at: [Link]

  • ResearchGate. How can I purify carboxylic acid?. Available at: [Link]

  • Chempedia - LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link]

Sources

Method

Mastering the Maze: A Guide to Chromatographic Purification of Spirocyclic Compounds

Abstract Spirocyclic scaffolds are increasingly vital in modern drug discovery, prized for their unique three-dimensional structures that can enhance potency, selectivity, and physicochemical properties.[1][2][3][4] Howe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds are increasingly vital in modern drug discovery, prized for their unique three-dimensional structures that can enhance potency, selectivity, and physicochemical properties.[1][2][3][4] However, this same structural rigidity and complexity present significant hurdles for purification. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of chromatographic techniques tailored for the isolation and purification of spirocyclic compounds. We delve into the core principles and practical applications of flash chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), with a special focus on the critical challenge of chiral separations. This document offers detailed, field-tested protocols, expert insights into method development, and a systematic approach to navigating the purification maze of these promising molecules.

The Spirocyclic Challenge: Why Purification Demands a Specialized Approach

Spirocycles, characterized by two rings connected by a single common atom, introduce a high degree of sp3-hybridization and three-dimensionality into molecular scaffolds.[3] This rigid, non-planar architecture is a double-edged sword. While it provides novel vectors for interacting with biological targets and can improve properties like solubility and metabolic stability, it also creates significant purification challenges.[1][3][4]

Key difficulties include:

  • Close-Eluting Stereoisomers: The synthesis of spirocycles often yields complex mixtures of diastereomers and enantiomers. Their subtle structural differences make them difficult to resolve with standard chromatographic methods.

  • Steric Hindrance: The crowded three-dimensional nature of spirocycles can lead to poor interactions with stationary phases, resulting in broad peaks and poor resolution.

  • Unpredictable Retention: The unique conformations can lead to unexpected retention behaviors on both normal- and reversed-phase media, complicating method development.

Overcoming these challenges requires a strategic, multi-modal approach to chromatography, often involving a combination of techniques to achieve the desired purity for downstream applications.

Foundational Purification: High-Performance Flash Chromatography

For initial, large-scale purification of crude synthetic mixtures, modern flash chromatography remains the workhorse of the discovery lab.[5][6] It offers a rapid and cost-effective means to remove major impurities and isolate compound classes before finer purification.

Expert Insights: Maximizing Flash Chromatography for Spirocycles

The key to successful flash purification is optimizing selectivity (ΔRf). A ΔRf ≥ 0.15 is generally required for good separation.[6] For spirocyclic compounds, which may have similar polarities to synthetic byproducts, achieving this requires careful method development.

  • Solvent System Scouting: Thin-Layer Chromatography (TLC) is indispensable for screening solvent systems.[7] Aim for a mobile phase that provides an Rf value of 0.2-0.35 for the target compound.[7] For complex mixtures, a gradient elution, where the mobile phase polarity is increased over time, is often necessary to resolve all components.[8]

  • Stationary Phase Selection: While standard silica gel (40-63 μm particle size) is the default, its acidic nature can be problematic for basic spirocycles (e.g., those containing piperidine or azetidine moieties).[5] In such cases, consider:

    • Deactivated Silica: Pre-treating the column with a solvent system containing 1-3% triethylamine can neutralize acidic sites.[8]

    • Amine-Functionalized Silica: This stationary phase is ideal for purifying basic compounds, minimizing tailing and improving resolution.[7]

    • Reversed-Phase (C18): For highly polar spirocycles, reversed-phase flash chromatography using water/acetonitrile or water/methanol gradients can be highly effective.

Protocol 1: General Purpose Flash Chromatography for a Novel Spirocyclic Intermediate
  • Method Development (TLC):

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Spot the solution onto at least three different TLC plates.

    • Develop the plates in solvent systems of varying polarity (e.g., 20% EtOAc/Hexane, 50% EtOAc/Hexane, 80% EtOAc/Hexane).

    • Visualize the spots using UV light and/or a chemical stain (e.g., potassium permanganate).

    • Select the solvent system that provides the best separation between your target compound and major impurities, aiming for an Rf of ~0.3.

  • Column Packing ("Wet-Packing"):

    • Select a column size appropriate for your sample amount (a general rule is a 100:1 ratio of silica to crude material by weight).

    • Place a frit or cotton plug at the bottom of the column.[9]

    • In a beaker, create a slurry of silica gel in the initial, low-polarity eluent.[5]

    • Pour the slurry into the column, tapping the side gently to ensure even packing and dislodge air bubbles.[9]

    • Add a thin layer of sand on top of the packed silica to prevent disruption during sample loading.[9]

    • Equilibrate the column by passing 2-3 column volumes of the initial eluent through the silica, ensuring the solvent level never drops below the top of the sand.[5]

  • Sample Loading:

    • Liquid Loading: If the crude material is soluble in the initial eluent, dissolve it in a minimal amount of solvent and carefully pipette it onto the top of the column.

    • Dry Loading (Recommended for Poorly Soluble Compounds): Dissolve the crude material in a strong solvent (e.g., DCM/Methanol). Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[8] Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen mobile phase, applying positive pressure (air or nitrogen) to achieve a flow rate of approximately 5 cm of solvent decrease per minute.[5]

    • Collect fractions in an array of test tubes.

    • If running a gradient, incrementally increase the percentage of the more polar solvent throughout the run.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified spirocyclic compound.

High-Resolution Purification: HPLC and SFC

When flash chromatography is insufficient to resolve complex mixtures, particularly stereoisomers, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the techniques of choice.

Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative

SFC has rapidly become a preferred method for both achiral and chiral purifications in drug discovery.[10][11][12] It uses supercritical CO2 as the primary mobile phase, which is non-toxic, non-flammable, and inexpensive.[13] The low viscosity of supercritical CO2 allows for faster separations and reduced solvent consumption compared to HPLC.[10][14]

Advantages of SFC for Spirocycle Purification:

  • High Throughput: Faster run times and short equilibration times significantly increase productivity.[10]

  • Reduced Solvent Waste: The use of CO2 aligns with green chemistry principles and reduces the cost of solvent disposal.[13]

  • Orthogonal Selectivity: SFC often provides different selectivity compared to reversed-phase HPLC, making it a powerful tool for separating challenging isomers.

  • Efficient Fraction Evaporation: Fractions are collected in a small volume of organic modifier (e.g., methanol), allowing for rapid evaporation.[10]

Data Summary: Technique Comparison
FeatureFlash ChromatographyHPLC (Reversed-Phase)SFC
Primary Use Crude, large-scale purificationHigh-resolution analysis & purificationHigh-throughput achiral & chiral purification
Stationary Phase Silica, Alumina, C18C18, C8, Phenyl-HexylChiral, 2-Ethylpyridine, Diol
Mobile Phase Organic Solvents (Hexane, EtOAc)Water/Acetonitrile, Water/MethanolSupercritical CO2 / Alcohol Modifier
Throughput ModerateLow to ModerateHigh
Solvent Cost ModerateHighLow
Environmental Impact HighHighLow
Best For... >1g scale, removing major impuritiesResolving polar compounds, diastereomersChiral separations, high-throughput screening

The Pinnacle Challenge: Chiral Separation of Spirocyclic Enantiomers

The biological activity of chiral drugs often resides in a single enantiomer, while the other may be inactive or even cause adverse effects.[15] Therefore, the efficient separation of enantiomers is a critical step in the development of spirocyclic drug candidates.[13] Direct separation using Chiral Stationary Phases (CSPs) is the most widely used approach in both HPLC and SFC.[16][17]

Expert Insights: A Systematic Approach to Chiral Method Development

A trial-and-error approach to chiral separations is inefficient.[18] A systematic screening strategy is the most effective way to identify a suitable method.[19][20]

  • The Power of Polysaccharides: Polysaccharide-based CSPs (derivatives of cellulose and amylose) are the most versatile and widely successful for separating a broad range of chiral compounds, including spirocycles.[15][19]

  • Multi-Modal Screening: It is crucial to screen a selection of CSPs under different chromatographic modes (Normal Phase, Reversed Phase, Polar Organic, SFC) as selectivity can be dramatically different.[19]

  • SFC as the First Choice: For chiral separations, SFC is often the preferred starting point due to its speed, efficiency, and high success rate.[14][21]

Workflow for Chiral Method Development

Chiral_Method_Development cluster_0 Phase 1: Primary Screening (SFC) cluster_1 Phase 2: Secondary Screening (HPLC) cluster_2 Phase 3: Optimization & Scale-up Racemate Racemic Spirocycle (1-5 mg/mL in MeOH) Screen_SFC SFC Screen: - 4-6 Polysaccharide CSPs - Co-solvent: MeOH, EtOH, IPA - Generic Gradient Racemate->Screen_SFC Result_SFC Review SFC Results Screen_SFC->Result_SFC Screen_HPLC HPLC Screen (if needed): - Normal Phase (Hex/IPA) - Polar Organic (ACN/MeOH) - Reversed Phase (ACN/H2O) Result_SFC->Screen_HPLC No/Poor Separation Optimization Optimize Lead Condition: - Isocratic vs. Gradient - Co-solvent Percentage - Flow Rate, Temperature - Additives (Acid/Base) Result_SFC->Optimization Separation Achieved (Rs > 1.5) Result_HPLC Review HPLC Results Screen_HPLC->Result_HPLC Result_HPLC->Optimization Separation Achieved No_Hit Consider Derivatization or Alternative CSPs Result_HPLC->No_Hit No Separation Scale_Up Preparative Purification Optimization->Scale_Up Pure_Enantiomers Isolated Pure Enantiomers Scale_Up->Pure_Enantiomers

Caption: Systematic workflow for chiral method development.

Protocol 2: High-Throughput Chiral SFC Screening

This protocol outlines a typical automated screening process using an instrument capable of switching between multiple columns and mobile phases.[22]

  • Sample Preparation: Prepare a stock solution of the racemic spirocyclic compound at 1 mg/mL in Methanol (or a suitable solvent like 1:1 DCM/MeOH for less soluble compounds).[10]

  • System Setup:

    • Install a set of 4-6 polysaccharide-based analytical chiral columns (e.g., cellulose and amylose derivatives with different phenylcarbamate substitutions) in a temperature-controlled column oven.[20]

    • Prime the system with the mobile phases: Supercritical CO2 (Pump A) and various alcohol modifiers (Methanol, Ethanol, Isopropanol) on a solvent selection valve (Pump B).

  • Screening Sequence:

    • Create a sequence in the chromatography data system (CDS) to inject the sample onto each column with each modifier.

    • Typical SFC Screening Conditions:

      • Columns: 4.6 x 150 mm, 5 µm particle size

      • Flow Rate: 3.0 mL/min

      • Back Pressure: 150 bar

      • Temperature: 40 °C

      • Gradient: 5% to 40% Modifier over 5 minutes, hold at 40% for 1 minute.

      • Detection: UV/PDA (Photodiode Array)

  • Data Analysis:

    • Review the chromatograms for each run.

    • Identify the column/modifier combination(s) that provide baseline resolution (Resolution, Rs > 1.5) between the two enantiomers.

    • The most promising condition can then be optimized (e.g., by switching to an isocratic method) and scaled up for preparative purification.

Concluding Remarks

The purification of spirocyclic compounds, while challenging, is a manageable process with a systematic and informed approach. By leveraging the speed of flash chromatography for initial cleanup and the high-resolving power of SFC and HPLC for fine purification and chiral separations, researchers can efficiently isolate these high-value molecules. The key to success lies in methodical screening, understanding the interplay between the analyte, stationary phase, and mobile phase, and selecting the right tool for the job. As spirocyclic scaffolds continue to populate the drug discovery pipeline, mastering these purification techniques will be an indispensable skill for medicinal and process chemists alike.

References

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. [Link]

  • Welch, C. J., et al. (2021, November 30). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Spirocyclic Compounds in Modern Drug Discovery. [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Francotte, E. (2016, April 21). Practical Advances in SFC for the Purification of Pharmaceutical Molecules. Chromatography Online. [Link]

  • Zhang, X., et al. (2016, April 30). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Journal of Chromatographic Science. [Link]

  • Penny, M. (2017, July 21). Spirocycles in Drug Discovery. Sygnature Discovery. [Link]

  • Rao, K. (2024, October 13). Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. LCGC International. [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Le, P. X., et al. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Palmer, B. (2023, January 23). 5 Steps to successful flash chromatography. Biotage. [Link]

  • Ribeiro, A. R., et al. (2021, September 9). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules. [Link]

  • Jain, R., et al. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Patel, K. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • I.B.S. Chiral HPLC Method Development. [Link]

  • Scriba, G. K. E. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Hawach. (2025, February 11). Preparation Instruction of Flash Column. [Link]

  • Wang, Y., et al. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • ResearchGate. (2025, August 5). Supercritical fluid chromatography based on reversed-phase/ ion chromatography mixed-mode stationary phase for separation of spiro oxindole alkaloids. [Link]

  • Regalado, E. L., et al. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • Ahuja, S. (2003, October 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

  • Science.gov. chromatographic purification steps: Topics. [Link]

  • ResearchGate. (2025, August 10). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. [Link]

  • Picó, A., et al. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. International Labmate. [Link]

  • Yanik, G. W., & Tranquil, I. (2009, September). Modern Chiral Separations using HPLC and SFC for Method Development and Prep Purification. Chromatography Today. [Link]

  • Moravek. How Is Chromatography Used for Purification?. [Link]

  • Folprechtová, D., et al. (2024, June 12). Analysis of chiral compounds using supercritical fluid chromatography. Chromatography Today. [Link]

  • MDPI. Special Issue: Spirocycles in Medicinal Chemistry. [Link]

  • Singh, R., et al. (2025, March 3). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Molecules. [Link]

  • Krasavin, M. (2017). Spirocyclic Motifs in Natural Products. Molecules. [Link]

  • Bull, J. A., et al. (2021, January 6). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]

  • Drug Development & Delivery. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]

Sources

Application

Application Note: High-Purity Recovery of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid via Optimized Recrystallization Protocols

Abstract This guide provides a comprehensive overview and detailed protocols for the purification of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a key intermediate in pharmaceutical synthesis. Achieving high pu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the purification of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a key intermediate in pharmaceutical synthesis. Achieving high purity of this compound is critical for downstream applications where even trace impurities can impact reaction yields, selectivity, and the safety profile of final active pharmaceutical ingredients (APIs). This document outlines a first-principles approach to solvent selection and presents three robust recrystallization methodologies—single-solvent, mixed-solvent, and a polar protic system—designed to effectively remove common process-related impurities. Each protocol is supported by a logical workflow, troubleshooting guidance, and validation criteria to ensure reproducible, high-purity outcomes for researchers in synthetic chemistry and drug development.

Introduction and Rationale for Purification

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a structurally unique molecule featuring a spirocyclic ketal protecting a cyclohexanone moiety, a quaternary methyl group, and a carboxylic acid function.[1] This combination of a polar, hydrogen-bonding carboxylic acid and a bulky, largely non-polar spirocyclic backbone presents specific challenges and opportunities for purification.

Recrystallization is a powerful purification technique for crystalline solids that exploits differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.[2][3] When executed correctly, it allows for the slow, selective formation of a crystal lattice that excludes impurity molecules, resulting in a significant increase in purity.[3] Compared to chromatography, recrystallization is often more scalable, cost-effective, and can yield material of exceptional purity, making it the preferred method for final-stage purification in many synthetic workflows.[4]

This document serves as a practical guide for selecting an appropriate recrystallization strategy and provides validated, step-by-step protocols tailored to the physicochemical properties of the target compound.

Physicochemical Properties & Solvent Selection Principles

A successful recrystallization hinges on the selection of an appropriate solvent or solvent system. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures, maximizing the recovery of pure crystals upon cooling.[5]

Compound Properties
PropertyValueSource(s)
IUPAC Name 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid-
CAS Number 412293-42-6[1][6]
Molecular Formula C₁₀H₁₆O₄[1]
Molecular Weight 200.23 g/mol
Melting Point Not available in searched literature. Must be determined experimentally.-
Structure -

Note: The absence of a literature melting point underscores the importance of experimental characterization. The melting point of the purified product will serve as a key benchmark for purity.

Rationale for Solvent System Choices

The "like dissolves like" principle provides a foundational starting point for solvent selection.[5] The structure of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid suggests:

  • Polarity Contribution: The carboxylic acid group can engage in hydrogen bonding, suggesting solubility in polar solvents like alcohols.[7]

  • Non-Polar Contribution: The cyclohexane ring and methyl group provide significant non-polar character, suggesting solubility in solvents like toluene, ethyl acetate, or hexanes.[7]

This dual nature makes both single-solvent and mixed-solvent systems viable. A key consideration is that the solvent's boiling point should be lower than the compound's melting point to prevent the substance from melting in the hot solvent, a phenomenon known as "oiling out".[5][8]

Candidate Solvents

The following table summarizes potential solvents suitable for the recrystallization of moderately polar organic acids.

SolventBoiling Point (°C)PolarityRationale & Potential UseSource(s)
Toluene 111LowGood for dissolving non-polar backbone; high boiling point allows for a wide temperature gradient.[7]
Ethyl Acetate 77MediumA versatile solvent for compounds of intermediate polarity.[7]
Hexane(s) ~69LowPoor solvent for the polar group; ideal as an anti-solvent.[7]
Ethanol 78High (Protic)Solubilizes the carboxylic acid group via H-bonding.[4][7]
Water 100High (Protic)Poor solvent for the non-polar backbone; can be used as an anti-solvent with alcohols.[4][7]

Experimental Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Toluene and other organic solvents are flammable and toxic.

Protocol 1: Single-Solvent Recrystallization from Toluene

This method is ideal when a single solvent provides a large solubility differential between hot and cold conditions. Toluene is often effective for molecules with aromatic or significant hydrocarbon character.[4]

Step-by-Step Methodology:

  • Place the crude 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of toluene (e.g., 5-10 mL) to the flask.

  • Heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Add toluene dropwise until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.[9]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper over a pre-heated receiving flask. Pour the hot solution through the funnel quickly to prevent premature crystallization.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold toluene to remove any adhering mother liquor.

  • Dry the crystals under vacuum to a constant weight. Characterize by determining the mass (for yield calculation) and melting point.

Protocol1_Workflow cluster_dissolution Dissolution cluster_purification Purification & Isolation a 1. Add Crude Solid & Minimum Toluene b 2. Heat to Boiling a->b c 3. Add Toluene Dropwise until Dissolved b->c d 4. Hot Filtration (Optional) c->d If Insoluble Impurities e 5. Slow Cooling to Room Temp c->e If No Impurities f 6. Ice Bath Cooling e->f g 7. Vacuum Filtration f->g h 8. Wash with Cold Toluene g->h i 9. Dry Crystals h->i

Caption: Workflow for Single-Solvent Recrystallization.
Protocol 2: Mixed-Solvent Recrystallization (Ethyl Acetate/Hexane)

This technique is highly effective for compounds that are too soluble in one solvent and poorly soluble in another.[3] Here, ethyl acetate is the "good" solvent and hexane is the "poor" or "anti-solvent."

Step-by-Step Methodology:

  • Place the crude solid in an Erlenmeyer flask.

  • At room temperature or with gentle warming, add the minimum amount of ethyl acetate needed to fully dissolve the solid.

  • Heat the solution to near boiling.

  • Slowly add hexane dropwise to the hot solution with constant swirling. Continue adding hexane until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Add a few drops of hot ethyl acetate to redissolve the turbidity, resulting in a clear, saturated solution at the boiling point.

  • Remove the flask from the heat, cover, and allow it to cool slowly to room temperature.

  • Cool further in an ice-water bath for 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of an ice-cold ethyl acetate/hexane mixture (e.g., 20:80 v/v), and dry under vacuum.

Protocol2_Workflow A 1. Dissolve Solid in Min. Ethyl Acetate B 2. Heat to Near Boiling A->B C 3. Add Hexane (Anti-solvent) until Cloudy B->C D 4. Add Ethyl Acetate to Re-clarify C->D E 5. Slow Cooling & Crystallization D->E F 6. Isolate, Wash, & Dry E->F

Caption: Workflow for Mixed-Solvent Recrystallization.
Protocol 3: Polar Protic Recrystallization (Ethanol/Water)

Carboxylic acids are often good candidates for recrystallization from alcohol-water mixtures.[4] This method leverages the high polarity of the carboxylic acid group.

Step-by-Step Methodology:

  • Dissolve the crude solid in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Once fully dissolved, add hot water dropwise to the hot solution until a faint cloudiness appears.

  • Add a few drops of hot ethanol to redissolve the cloudiness and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature, then in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry.

Validation and Troubleshooting

Purity Assessment

The success of the recrystallization must be validated.

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2°C). Impurities lower and broaden the melting point range.[2] Record the melting range of your final product and compare it to the crude material.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should appear as a single, well-defined spot, while the crude material may show multiple spots.

Troubleshooting Common Issues
ProblemProbable Cause(s)Recommended Solution(s)Source(s)
No Crystals Form Too much solvent was used; solution is supersaturated.Boil off some solvent to reduce the volume. Try scratching the inside of the flask with a glass rod or adding a seed crystal.[9][10][11]
"Oiling Out" The compound's melting point is below the solvent's boiling point; solution is too concentrated; cooling is too rapid.Re-heat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. Consider a different solvent with a lower boiling point.[8][11][12][13][14]
Low Recovery/Yield Too much solvent was added; premature crystallization during hot filtration; crystals are significantly soluble in cold solvent.Ensure minimum solvent is used. Pre-heat filtration apparatus. Ensure cooling is sufficient and complete. Avoid excessive washing of the collected crystals.[9][10][15][16]
Colored Product Colored impurities are present.After dissolving the crude solid in hot solvent, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities.[13]

References

  • Study.com. (n.d.). After recrystallization, a student obtained a very low percent recovery of a solid. Describe the... Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Study.com. (n.d.). Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.4D: The Unavoidable Loss of Recovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). Retrieved from [Link]

  • CUNY Bronx Community College. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown Source. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • UMass Boston. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • Harvard University. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 412293-42-6 | 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Welcome to the technical support center for the synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance to improve the yield and purity of this valuable spirocyclic compound.

Introduction

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a significant building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, involves a multi-step sequence that can present several challenges affecting the overall yield. This guide will deconstruct the synthetic pathway, addressing common pitfalls and offering evidence-based solutions at each stage. The primary synthetic route involves three key transformations:

  • Ketalization: Protection of the ketone functionality of a suitable precursor.

  • α-Methylation: Introduction of the methyl group at the carbon adjacent to the carboxyl group.

  • Hydrolysis: Conversion of the ester intermediate to the final carboxylic acid.

This document will provide a detailed, question-and-answer-based approach to troubleshooting each of these critical steps.

Synthetic Pathway Overview

The most common and efficient synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid begins with a commercially available starting material, ethyl 4-oxocyclohexanecarboxylate.

Synthetic_Pathway Ethyl_4-oxocyclohexanecarboxylate Ethyl 4-oxocyclohexanecarboxylate Ketalization Ketalization (Ethylene Glycol, Acid Catalyst) Ethyl_4-oxocyclohexanecarboxylate->Ketalization Intermediate_Ester Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate Ketalization->Intermediate_Ester Alpha_Methylation α-Methylation (Base, Methyl Iodide) Intermediate_Ester->Alpha_Methylation Methylated_Ester Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate Alpha_Methylation->Methylated_Ester Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Methylated_Ester->Hydrolysis Final_Product 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid Hydrolysis->Final_Product

Caption: General synthetic route to the target molecule.

Troubleshooting Guide & FAQs

Part 1: Ketalization of Ethyl 4-oxocyclohexanecarboxylate

The initial step involves the protection of the ketone group as a cyclic ketal using ethylene glycol. This is a reversible acid-catalyzed reaction.

Q1: My ketalization reaction is slow or incomplete, resulting in a low yield of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. How can I drive the reaction to completion?

A1: Incomplete reaction is often due to the presence of water, which is a byproduct of the reaction and can shift the equilibrium back towards the starting materials.

  • Causality: The acid-catalyzed ketalization is an equilibrium process. The removal of water is crucial to drive the reaction forward according to Le Chatelier's principle.

  • Troubleshooting Steps:

    • Azeotropic Removal of Water: The most effective method is to use a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water, such as toluene or benzene. Refluxing the reaction mixture will continuously remove water as it is formed.[1]

    • Drying Agents: Ensure all reagents and glassware are scrupulously dry. Using anhydrous solvents is critical.

    • Choice of Catalyst: While p-toluenesulfonic acid (p-TsOH) is commonly used, other acidic catalysts like Amberlyst-15 resin can be employed.[2] These solid-supported catalysts can be easily filtered off, simplifying the workup.

    • Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate period. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine completion.

ParameterRecommendationRationale
Solvent Toluene or BenzeneForms an azeotrope with water for efficient removal.
Apparatus Dean-Stark TrapPhysically separates water from the reaction mixture.
Catalyst p-TsOH (catalytic amount)Effective and commonly available acid catalyst.
Temperature RefluxEnsures continuous azeotropic removal of water.

Q2: I am observing side products during the ketalization reaction. What are the likely impurities and how can I avoid them?

A2: The primary side product is the bis-ketal formed from the reaction of ethylene glycol with two molecules of the starting material.

  • Causality: If the concentration of ethylene glycol is too high relative to the cyclohexanone derivative, the formation of the bis-ketal can be favored.

  • Troubleshooting Steps:

    • Stoichiometry: Use a slight excess of ethylene glycol (e.g., 1.1-1.5 equivalents) to ensure complete reaction of the starting ketone without promoting bis-ketal formation.[3]

    • Reaction Monitoring: Closely monitor the reaction progress to stop it once the desired product is formed and before significant amounts of byproducts accumulate.

Part 2: α-Methylation of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

This step involves the deprotonation of the α-carbon to the ester, followed by nucleophilic attack on a methylating agent.

Q3: My α-methylation yield is low, and I observe unreacted starting material and/or dialkylated products. How can I improve the efficiency and selectivity of this step?

A3: Inefficient deprotonation, competing O-alkylation, and dialkylation are common challenges in this step. The choice of base and reaction conditions are critical.

  • Causality: The acidity of the α-proton allows for the formation of an enolate, which is the key nucleophile. The strength and steric bulk of the base, as well as the reaction temperature, will determine the regioselectivity and efficiency of the deprotonation.

  • Troubleshooting Steps:

    • Choice of Base: A strong, non-nucleophilic, sterically hindered base is ideal to ensure complete and irreversible deprotonation, minimizing side reactions. Lithium diisopropylamide (LDA) is a common choice for this purpose.[4] Using a weaker base like potassium carbonate may result in incomplete deprotonation and lower yields.[5]

    • Reaction Temperature: The reaction should be performed at low temperatures (typically -78 °C) to favor the kinetic enolate and minimize side reactions.[6]

    • Methylating Agent: Methyl iodide (MeI) is a highly effective methylating agent. Using a slight excess (1.1-1.2 equivalents) is recommended.

    • Order of Addition: Add the ester solution dropwise to the pre-formed LDA solution at low temperature to ensure instantaneous and complete enolate formation before the addition of the methylating agent.

Alpha_Methylation_Process Start Start Prepare_LDA Prepare LDA solution (Diisopropylamine + n-BuLi) in anhydrous THF at -78 °C Start->Prepare_LDA Add_Ester Slowly add ester solution to LDA at -78 °C Prepare_LDA->Add_Ester Enolate_Formation Enolate Formation Add_Ester->Enolate_Formation Add_MeI Add Methyl Iodide (MeI) at -78 °C Enolate_Formation->Add_MeI Reaction Allow to warm to room temperature Add_MeI->Reaction Quench Quench with saturated aqueous NH₄Cl Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Column Chromatography Workup->Purification End End Purification->End

Caption: Recommended workflow for α-methylation.

Q4: I am concerned about the stereoselectivity of the methylation. How can I control the formation of diastereomers?

A4: The stereochemical outcome of the α-methylation is influenced by whether the reaction is under kinetic or thermodynamic control.[7]

  • Causality: The geometry of the enolate intermediate and the direction of approach of the electrophile (methyl iodide) will determine the stereochemistry of the product.

  • Troubleshooting Steps:

    • Kinetic Control: Using a strong, bulky base like LDA at low temperatures (-78 °C) favors the formation of the less substituted (kinetic) enolate, which can lead to a specific diastereomer.[6]

    • Thermodynamic Control: Using a weaker base at higher temperatures allows for equilibration to the more stable (thermodynamic) enolate, potentially leading to a different diastereomeric ratio.[8] For this specific substrate, kinetic control is generally preferred to achieve higher selectivity.

Part 3: Hydrolysis of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

The final step is the saponification of the ester to the carboxylic acid. The steric hindrance around the ester group can make this step challenging.

Q5: The hydrolysis of my methylated ester is slow and requires harsh conditions, leading to decomposition or deprotection of the ketal. How can I achieve a clean and efficient hydrolysis?

A5: The steric hindrance of the newly introduced methyl group can significantly slow down the rate of hydrolysis. Milder, non-aqueous hydrolysis conditions can be beneficial.

  • Causality: Traditional aqueous hydrolysis with strong bases may require high temperatures and long reaction times, which can lead to side reactions such as the cleavage of the ketal protecting group.

  • Troubleshooting Steps:

    • Non-Aqueous Hydrolysis: A highly effective method for the hydrolysis of sterically hindered esters is the use of "anhydrous hydroxide," generated from potassium tert-butoxide and a stoichiometric amount of water in an anhydrous solvent like DMSO.[9] This reagent is a powerful nucleophile and can effect hydrolysis at room temperature, preserving the acid-sensitive ketal group.

    • Lewis Acid-Mediated Cleavage: For very resistant esters, Lewis acids such as boron trichloride in dichloromethane at low temperatures can be used to cleave the ester without affecting the ketal.[10]

    • Phase-Transfer Catalysis: The use of a phase-transfer catalyst can sometimes facilitate the hydrolysis under milder conditions.

Hydrolysis MethodConditionsAdvantagesPotential Issues
Aqueous NaOH/KOH Reflux in H₂O/co-solventSimple, inexpensive.Ketal deprotection, slow reaction.
"Anhydrous Hydroxide" KOBu-t, H₂O in DMSO, RTMild, fast, high yield, protects ketal.[9]Requires anhydrous conditions.
Lewis Acid Cleavage BCl₃ in CH₂Cl₂, low tempEffective for highly hindered esters.[10]Requires careful handling of Lewis acids.

Q6: How should I purify the final product, 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid?

A6: Purification of the final carboxylic acid typically involves an acid-base workup followed by crystallization or chromatography.

  • Troubleshooting Steps:

    • Acid-Base Extraction: After the reaction, the mixture can be acidified to protonate the carboxylate. The carboxylic acid can then be extracted into an organic solvent. Washing the organic layer with brine and drying over anhydrous sodium sulfate is recommended.[11]

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is an effective purification method.

    • Chromatography: If the product is an oil or if impurities are difficult to remove by crystallization, silica gel column chromatography can be used. A solvent system with a small amount of acetic acid may be necessary to prevent tailing of the carboxylic acid on the silica gel.

References

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 1,4-dioxaspiro[10][12]decane-8-carboxylate. Retrieved from [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • Dr. Deeksha Gupta. (2021, December 28). Hydrolysis of esters - Mechanisms [Video]. YouTube. [Link]

  • Manchand, P. S. (1971). Cleavage of Sterically Hindered Esters with Boron Trichloride. Journal of the Chemical Society D: Chemical Communications, (12), 667. [Link]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920. [Link]

  • Asymmetric Synthesis. (n.d.). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

  • Organic Chemistry. (2021, September 11). Esters to Ketones, Part 1: Polar Organometallics [Video]. YouTube. [Link]

  • Shi, H., et al. (2023). Synthesis and Application of Encapsulating Metal/Sulfonic Dual‐Acid Based Phosphotungstic Acid Ionic Liquids. ChemistrySelect, 8(48), e202303531. [Link]

  • LibreTexts Chemistry. (2022, July 20). 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. [Link]

  • Tao, D.-J., et al. (2019). Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. Industrial & Engineering Chemistry Research, 58(5), 1836-1845. [Link]

  • Evans, D. A. (n.d.). Enolate formation: Kinetic vs. Thermodynamic control. Harvard University. [Link]

  • Tao, D.-J., et al. (2019). Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. ACS Publications. [Link]

  • Google Patents. (n.d.). Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal.
  • LibreTexts Chemistry. (2024, January 15). 5.5: Alkylation of Enolate Ions. [Link]

  • Wang, Y., et al. (2019). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 17(2), 293-297. [Link]

  • Asymmetric Synthesis. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Wang, Y., et al. (2019). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 17(2), 293-297. [Link]

  • Google Patents. (n.d.). A preparation method of 8-methyl-2,8-diazaspiro[4.5]decane hydrochloride.
  • LibreTexts Chemistry. (2022, September 24). 21.6: Chemistry of Esters. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. [Link]

  • ResearchGate. (n.d.). Cyclic β-keto esters: Synthesis and reactions. [Link]

  • Organic Syntheses. (n.d.). Dichlorovinylation of an Enolate: 8-Ethynyl-8-Methyl-1,4-Dioxaspiro[4.5]Dec-6-Ene. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. [Link]

  • PubChem. (n.d.). Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. [Link]

  • Google Patents. (n.d.).
  • Reddit. (2021, August 5). Best ways to α-methylation a β-Ketoester? More details in comments. r/OrganicChemistry. [Link]

Sources

Optimization

Stability of the dioxaspiroketal group to acidic and basic conditions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical insights into the stability of the dioxaspiroketal mo...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical insights into the stability of the dioxaspiroketal moiety under various acidic and basic conditions. As a common structural motif in natural products and a valuable protecting group in organic synthesis, a thorough understanding of its reactivity is critical for experimental success. This resource cons[1][2][3]olidates field-proven knowledge and troubleshooting strategies to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of a dioxaspiroketal group?

Dioxaspiroketals are a subclass of spiro compounds characterized by two heterocyclic rings sharing a central carbon, with an oxygen atom in each ring alpha to the spirocenter. Generally, they ar[1]e stable to a wide range of reagents, particularly bases and nucleophiles, making them effective protecting groups for diols or ketones. Their stability is[4] largely dictated by the anomeric effect, where stereoelectronic factors favor specific conformations. However, they are [5][6]susceptible to cleavage under acidic conditions.

Q2: Why are[1][5][7][8] dioxaspiroketals sensitive to acidic conditions?

The acid-catalyzed cleavage of dioxaspiroketals, like other acetals and ketals, proceeds via protonation of one of the ring oxygens. This is followed b[4]y ring-opening to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate [5][7]is then trapped by water or another nucleophile, leading to the hydrolysis of the spiroketal and regeneration of the parent ketone and diol. The reaction is reversible and the formation of the spiroketal from a dihydroxyketone is also typically acid-catalyzed.

Q3: Are dio[9]xaspiroketals stable under basic conditions?

Yes, dioxaspiroketals are generally considered stable under basic conditions. The ether linkages[4] of the ketal are not susceptible to cleavage by bases or nucleophiles. This stability is a key feature exploited in multistep synthesis, where other protecting groups that are base-labile (e.g., esters) can be selectively removed in the presence of a dioxaspiroketal. However, it's impo[8][9]rtant to consider the overall structure of the molecule, as strong bases could potentially epimerize stereocenters alpha to carbonyl groups elsewhere in the molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving dioxaspiroketals.

Issue 1: My dioxaspiroketal is cleaving under supposedly "mild" acidic conditions.

Causality: The term "mild" is relative and depends on the specific structure of the dioxaspiroketal and the presence of other functional groups. Factors that can increase acid lability include:

  • Strain: Spiroketals with smaller ring sizes (e.g., five-membered rings) can be more strained and thus more susceptible to cleavage.

  • Substitution: Electron-donating groups near the spiroketal can stabilize the oxocarbenium ion intermediate, accelerating hydrolysis.

  • Solvent Effects: Protic solvents can facilitate protonation and subsequent cleavage.

Troubleshooting Workflow:

start Unexpected Cleavage Under Mild Acid q1 Assess Acidity of the System (Reagents, Solvents, Substrate) start->q1 sub_q1_1 Is a weaker Brønsted acid an option? (e.g., PPTS, NH4Cl) q1->sub_q1_1 Brønsted Acid sub_q1_2 Can a Lewis acid be used instead? (e.g., ZnCl2, MgBr2) q1->sub_q1_2 Lewis Acid sub_q1_3 Is an aprotic solvent system feasible? q1->sub_q1_3 Solvent ans1 Switch to a less acidic catalyst. Monitor reaction carefully by TLC. sub_q1_1->ans1 ans2 Screen a panel of mild Lewis acids. Titrate stoichiometry. sub_q1_2->ans2 ans3 Use rigorously dried aprotic solvents (e.g., CH2Cl2, THF). sub_q1_3->ans3

Caption: Troubleshooting workflow for unexpected dioxaspiroketal cleavage.

Protocol 1: Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

  • Dissolve the dioxaspiroketal substrate (1.0 equiv) in a suitable solvent (e.g., acetone, CH2Cl2/H2O).

  • Add PPTS (0.1-0.3 equiv).

  • Stir the reaction at room temperature or warm gently (e.g., 40 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a mild base (e.g., saturated NaHCO3 solution).

  • Extract the product with an organic solvent, dry, and concentrate.

Issue 2: Incomplete spiroketalization of a dihydroxyketone precursor.

Causality: The formation of the dioxaspiroketal is a reversible, equilibrium-driven process. Incomplete reaction is often due to the presence of water, which drives the equilibrium back to the starting materials. Steric hindrance a[4]round the ketone or diol can also slow down the reaction.

Troubleshooting Workflow:

start Incomplete Spiroketalization q1 Is water being effectively removed? start->q1 sub_q1_1 Use a Dean-Stark trap with a high-boiling solvent (e.g., toluene, benzene). q1->sub_q1_1 Yes sub_q1_2 Add a chemical water scavenger (e.g., molecular sieves, triethyl orthoformate). q1->sub_q1_2 No sub_q1_3 Increase catalyst loading or use a stronger acid catalyst (e.g., CSA, TsOH). sub_q1_1->sub_q1_3 ans1 Ensure efficient azeotropic removal of water. sub_q1_1->ans1 ans2 Activate molecular sieves before use. Add orthoformate at the start of the reaction. sub_q1_2->ans2 ans3 Carefully increase catalyst amount or switch to a stronger acid. Monitor for side reactions. sub_q1_3->ans3

Caption: Troubleshooting workflow for incomplete spiroketalization.

Protocol 2: Acid-Catalyzed Spiroketalization with Water Removal

  • Combine the dihydroxyketone (1.0 equiv) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 equiv) in toluene.

  • Fit the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux. Water will be removed as an azeotrope with toluene.

  • Continue refluxing until no more water collects in the Dean-Stark trap.

  • Cool the reaction to room temperature and wash with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the product by chromatography if necessary.

Issue 3: Epimerization at a stereocenter adjacent to the spiroketal during formation or cleavage.

Causality: Under acidic conditions, the oxocarbenium ion intermediate formed during cleavage or formation is planar. If there is a stereocenter adjacent to the spiroketal carbon, its stereochemistry can be lost upon reformation of the spiroketal, leading to a mixture of diastereomers. The thermodynamic product, often dictated by the anomeric effect, will be favored under equilibrating conditions.

Mitigation Stra[5][6]tegies:

  • Kinetic Control: Use milder conditions (lower temperature, weaker acid) for a shorter reaction time to favor the kinetic product and minimize equilibration.

  • Chelation Control: In some cases, the use of Lewis acids can coordinate to the hydroxyl groups of the dihydroxyketone precursor, directing the cyclization to a specific stereoisomer.

  • Substrate Control: The inherent stereochemistry of the substrate can direct the formation of the thermodynamically most stable spiroketal.

Data Summary: Stability of Dioxaspiroketals

Condition CategoryReagent ExamplesStability of DioxaspiroketalNotes
Strongly Acidic HCl, H2SO4, TFALabileRapid cleavage is expected.
Moderately Acidic Acetic Acid, TsOH, CSAPotentially LabileCleavage is substrate-dependent; often used for deprotection.
Mildly Acidic/Lewis Acidic PPTS, NH4Cl, ZnCl2, MgBr2Generally Stable, but can be cleavedOften used for selective transformations in the presence of more acid-labile groups.
Strongly Basic NaOH, KOH, NaH, n-BuLiStableGenerally very stable to basic and nucleophilic conditions.
Mildly Basic NaHCO3, Et3N, PyridineStableStable.
Reductive H2/Pd, NaBH4, LiAlH4StableStable, provided no other reducible functional groups are present.
Oxidative PCC, PDC, Swern, DMPStableGenerally stable, but strong oxidants under acidic conditions may pose a risk.

Relev[4]ance in Drug Development

The stability of the dioxaspiroketal moiety is a critical consideration in drug design and development. Many natural produ[10]cts with significant biological activity contain this functional group. Understanding its [1][2][3]stability profile is essential for:

  • Formulation Development: Ensuring the stability of the active pharmaceutical ingredient (API) in various formulations and storage conditions.

  • Metabolic St[10][11][12][13]ability: Predicting the potential for in vivo cleavage of the spiroketal by metabolic processes.

  • Prodrug Stra[14]tegies: Designing prodrugs where a dioxaspiroketal masks a polar diol or ketone, which is then cleaved in vivo to release the active drug.

This guide provides a foundational understanding of the stability of the dioxaspiroketal group. For specific applications, it is always recommended to perform detailed experimental validation.

References

  • Brouard, I., et al. (n.d.). The acid-catalyzed oxido-reduction of spiroketals. Evidence for stereoelectronic control in hydride transfer to cyclic oxenium ions. Canadian Science Publishing. Retrieved from [Link]

  • Gassman, P. G., & Gremban, C. M. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Organic Letters, 1(11), 1815–1818. Retrieved from [Link]

  • Ballini, R., et al. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(12), 319-333. Retrieved from [Link]

  • Deslongchamps, P., & Pothier, N. (2011). Recent synthetic approaches toward non-anomeric spiroketals in natural products. Beilstein Journal of Organic Chemistry, 7, 1396–1413. Retrieved from [Link]

  • Denmark, S. E., et al. (2007). Strategies and Synthesis of Contrathermodynamic Spiroketals. Denmark Group Meeting. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 19). Spiroketal. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Poli, G., et al. (2014). Dioxaspiroketal derivatives, process for their preparation and uses thereof. (U.S. Patent No. 8,916,717). U.S. Patent and Trademark Office.
  • ChemTube3D. (n.d.). Interactive 3D Chemistry Animations. Retrieved from [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

  • Gray, G. R., & Vodovotz, Y. (1991). Base-catalyzed degradation of permethylated 3-O-glycosyl-glycopyranosid-2-uloses. Carbohydrate Research, 214(1), 95-105. Retrieved from [Link]

  • Brimble, M. A., et al. (2018). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry, 16(2), 184-205. Retrieved from [Link]

  • Li, Y., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(3), 209-242. Retrieved from [Link]

  • Semenok, D. V., et al. (2019). Acid-catalyzed decomposition and stability of diazofuranones: Experimental and mechanistic study. ChemistrySelect, 4(45), 13190-13194. Retrieved from [Link]

  • ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(1), 13-24. Retrieved from [Link]

  • Lobb, K. A., & Cativiela, C. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(14), 6880–6889. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved from [Link]

  • Childs, S. L., & Kandi, P. (2021). Stability screening of pharmaceutical cocrystals. Pharmaceutical Development and Technology, 26(10), 1130-1135. Retrieved from [Link]

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]

  • Belic, I., et al. (1975). Microbial cleavage of the tomatidine spiroketal sidechain. The Journal of Steroid Biochemistry, 6(8), 1211-1212. Retrieved from [Link]

  • Crash Course. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33 [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Lobb, K. A., & Cativiela, C. (2013). Mechanisms of lactone hydrolysis in acidic conditions. Heriot-Watt Research Portal. Retrieved from [Link]

  • van der Zanden, T., et al. (2016). Pharmaceutical development of an oral tablet formulation containing a spray dried amorphous solid dispersion of docetaxel or paclitaxel. European Journal of Pharmaceutics and Biopharmaceutics, 108, 1-10. Retrieved from [Link]

  • van der Zanden, T., et al. (2016). Pharmaceutical development of an oral tablet formulation containing a spray dried amorphous solid dispersion of docetaxel or paclitaxel. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

KetalGuard™ Technical Support Center: Troubleshooting &amp; FAQ

Welcome to the KetalGuard™ Technical Support Center. As a Senior Application Scientist, I've seen firsthand how the premature hydrolysis of a ketal protecting group can derail a promising synthetic route.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the KetalGuard™ Technical Support Center. As a Senior Application Scientist, I've seen firsthand how the premature hydrolysis of a ketal protecting group can derail a promising synthetic route. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested solutions to common challenges in ketal stability. Here, we move beyond simple protocols to explain the why behind the how, empowering you to make informed decisions in your own experiments.

Troubleshooting Guide: Real-World Scenarios & Solutions

This section addresses specific issues you might be facing in the lab right now. Each scenario is followed by a step-by-step troubleshooting plan grounded in chemical principles.

Scenario 1: My ketal is hydrolyzing during my aqueous acidic work-up.

This is the most common failure point. The combination of water and acid, even mild acid, creates the perfect environment for ketal cleavage.[1][2][3]

Root Cause Analysis: The mechanism of ketal hydrolysis is acid-catalyzed.[1][2] The process begins with the protonation of one of the ketal's oxygen atoms, converting it into a good leaving group (an alcohol).[2][3] The subsequent departure of the alcohol is facilitated by the lone pair of electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion.[1][4] This highly electrophilic intermediate is then readily attacked by water, and following deprotonation, the carbonyl group is regenerated.[2]

G Ketal Ketal ProtonatedKetal Protonated Ketal Ketal->ProtonatedKetal + H+ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) ProtonatedKetal->Oxocarbenium - R'OH Hemiketal Protonated Hemiketal Oxocarbenium->Hemiketal + H2O Ketone Ketone + Diol Hemiketal->Ketone - H+

Caption: Acid-catalyzed hydrolysis of a cyclic ketal.

Troubleshooting Protocol:

  • Neutralize with Bicarbonate: Before extraction, quench your reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) until the aqueous layer is neutral or slightly basic. This will neutralize any residual acid catalyst.

  • Use a Brine Wash: During the work-up, wash the organic layer with brine (saturated NaCl solution). This helps to remove residual water and water-soluble acids, minimizing contact time with conditions favorable for hydrolysis.

  • Minimize Contact Time: Perform your aqueous work-up as quickly as possible. Have all your solutions and glassware prepared in advance to avoid letting your organic layer sit in a biphasic mixture containing even trace amounts of acid.

  • Dry Thoroughly: After separating the organic layer, dry it thoroughly with an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all traces of water before solvent evaporation.

Scenario 2: My ketal is not surviving a reaction with a strong nucleophile/base (e.g., Grignard, LiAlH₄).

While ketals are generally stable to bases and nucleophiles, premature hydrolysis can occur if acidic species are inadvertently introduced.[5][6][7][8]

Root Cause Analysis:

  • Grignard Reagents: Grignard reagents are prepared from magnesium and an alkyl halide. If the magnesium surface is not pristine or if the reaction is not initiated properly, trace amounts of MgX₂ (a Lewis acid) can be present. Additionally, the work-up for a Grignard reaction often involves an acidic quench (e.g., NH₄Cl or dilute HCl), which will readily cleave the ketal.[9][10]

  • Lithium Aluminum Hydride (LiAlH₄): While LiAlH₄ itself is basic, the work-up procedure (e.g., Fieser work-up) can generate acidic or Lewis acidic species that promote hydrolysis. For example, the addition of water to the aluminum alkoxide intermediates can create localized acidic environments.

G start Substrate with Ketal & Ester reaction Reaction Step (e.g., Grignard, LiAlH4) start->reaction workup Careful Work-up (Non-Acidic Quench) reaction->workup deprotection Separate Deprotection Step (Aqueous Acid) workup->deprotection product Final Product deprotection->product

Caption: Recommended workflow for reactions involving ketal protecting groups.

Troubleshooting Protocol:

  • For Grignard Reactions:

    • Ensure your glassware is scrupulously dry and the reaction is performed under an inert atmosphere (N₂ or Ar).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then immediately add a more basic solution, like dilute NaOH or NaHCO₃, to raise the pH before extraction.

    • Alternatively, quench the reaction at low temperature with a non-aqueous solvent like isopropanol before proceeding to a gentle aqueous work-up.

  • For LiAlH₄ Reductions:

    • Use a non-acidic work-up procedure. A common and effective method is the sequential, dropwise addition of water, then 15% aqueous NaOH, and finally more water, while stirring vigorously. This procedure is designed to precipitate aluminum salts in a granular form that can be easily filtered off, avoiding an acidic quench.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ketal protecting group for my synthesis?

The choice of ketal depends on the required stability and the conditions for deprotection. A more sterically hindered ketal or one with electron-withdrawing groups will be more stable to acid.

Ketal TypeDerived FromRelative Stability to AcidNotes
Acyclic Ketal Methanol, EthanolLowVery acid-labile; useful when very mild deprotection is needed.[6]
1,3-Dioxolane Ethylene GlycolModerateThe most common cyclic ketal; good balance of stability and ease of removal.[6][11]
1,3-Dioxane 1,3-PropanediolHighMore stable than the corresponding 1,3-dioxolane due to reduced ring strain.[12]
Thioacetal/Thioketal 1,2-EthanedithiolVery High (to acid)Stable to aqueous acid but cleaved by Lewis acids or oxidative conditions.[5][9]

Q2: My reaction is run under anhydrous conditions, but I still see some ketal hydrolysis. What could be the cause?

Even in seemingly anhydrous reactions, trace amounts of water can be introduced from solvents, reagents, or the atmosphere. This water, in the presence of an acid catalyst (Brønsted or Lewis), can be sufficient to cause slow hydrolysis.

Preventative Measures:

  • Use a Drying Agent: For reactions sensitive to trace water, consider adding a water scavenger like trimethyl orthoformate.[13] It reacts with water to form methanol and methyl formate, effectively removing it from the reaction mixture.

  • Rigorous Drying of Solvents and Reagents: Ensure all solvents are freshly distilled from an appropriate drying agent and that reagents are dried in a vacuum oven or desiccator.

  • Inert Atmosphere: Running reactions under a nitrogen or argon atmosphere can prevent atmospheric moisture from entering the reaction vessel.

Q3: Can I selectively deprotect one ketal in the presence of another?

Yes, this is a common strategy in complex molecule synthesis. Selectivity can be achieved by exploiting the different hydrolysis rates of various ketals. For example, an acyclic ketal can often be cleaved under conditions that leave a more stable cyclic ketal, like a 1,3-dioxane, intact.[6] The key is precise control over pH, temperature, and reaction time.

Q4: What are some non-acidic methods for ketal deprotection?

While acidic hydrolysis is standard, several milder, non-acidic methods have been developed for sensitive substrates.[13][14] These can be particularly useful when other acid-labile functional groups are present.

  • Lewis Acid Catalysis: Mild Lewis acids like bismuth nitrate or cerium(III) triflate can catalyze deprotection under nearly neutral conditions.[15][16]

  • Transketalation: Deprotection can be achieved by reacting the ketal with a large excess of acetone in the presence of a catalyst, which shifts the equilibrium toward the deprotected ketone.[13]

  • Electrochemical Methods: Recent research has demonstrated electrochemical deprotection under neutral conditions, offering a novel approach for sensitive molecules.[17]

References

  • Mechanism of the hydrolysis of acetals and ketals. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

  • Acetals as Protecting Groups. (2021, December 27). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Acetals and Ketals. (2019, August 12). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Acetals Formation and Hydrolysis. (n.d.). Organic Chemistry Tutor. Retrieved January 7, 2026, from [Link]

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. (n.d.). OSTI.gov. Retrieved January 7, 2026, from [Link]

  • Glycerol Acetals and Ketals as Bio-based Solvents. (n.d.). CORE. Retrieved January 7, 2026, from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Dimethyl Acetals. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. (2017). PMC. Retrieved January 7, 2026, from [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Top 5 Factors Affecting Chemical Stability. (2025, October 2). Blue Line Global. Retrieved January 7, 2026, from [Link]

  • Acetals as protecting groups. (n.d.). Química Organica.org. Retrieved January 7, 2026, from [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

  • A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. (2000). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • 17.8: Acetals as Protecting Groups. (2019, May 10). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018, May 7). ACS Omega. Retrieved January 7, 2026, from [Link]

  • Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. (2015, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? (2022, March 26). Reddit. Retrieved January 7, 2026, from [Link]

  • 2.6 Protecting Groups in Synthesis. (n.d.). KPU Pressbooks. Retrieved January 7, 2026, from [Link]

  • Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 7, 2026, from [Link]

  • Selective cleavage of acetals and ketals with LiCl in H2O-DMSO. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • How to stop (some) acetals hydrolysing. (2015, November 12). Henry Rzepa's Blog. Retrieved January 7, 2026, from [Link]

  • Acetals for adaptable and pH degradable thermosets and the use of internal acid sources. (n.d.). University of Sheffield. Retrieved January 7, 2026, from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Cascade Reactions Using LiAlH4 and Grignard Reagents in the Presence of Water. (2018, August 7). ResearchGate. Retrieved January 7, 2026, from [Link]

  • The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

  • Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. (2015, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Mechanism for catalytic orthoformate hydrolysis in the presence of a self-assembled coordination cage. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Hydrates, Hemiacetals, and Acetals. (2010, May 28). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Aldehydes & Ketones: Acetal / Ketal Hydrolysis. (2024, May 28). YouTube. Retrieved January 7, 2026, from [Link]

  • General acid catalysis of ketal hydrolysis. The hydrolysis of tropone diethyl ketal. (n.d.). Journal of the American Chemical Society. Retrieved January 7, 2026, from [Link]

  • Super Trick for Hydrolysis of Acetal & ketals. (2017, June 23). YouTube. Retrieved January 7, 2026, from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. (2021, April 1). Henry Rzepa's Blog. Retrieved January 7, 2026, from [Link]

Sources

Optimization

Overcoming steric hindrance in reactions of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Technical Support Center: 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid Welcome to the technical support center for 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. This resource is designed to provide resear...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Welcome to the technical support center for 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the challenges associated with the reactivity of this sterically hindered spirocyclic compound. The unique three-dimensional structure of spirocycles can offer advantages in drug design, such as improved binding affinity and better metabolic stability.[1][2] However, this rigidity can also present significant synthetic challenges.[2] This guide is intended to provide practical, experience-based solutions to overcome these hurdles.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, with a focus on overcoming steric hindrance.

Issue 1: Low or No Yield in Esterification Reactions

Symptoms:

  • Low to negligible conversion of the carboxylic acid to the desired ester.

  • Recovery of unreacted starting material.

  • Formation of side products, such as N-acylurea when using carbodiimide coupling agents.[3]

Root Cause Analysis:

The primary challenge in the esterification of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is the steric hindrance around the carboxylic acid moiety. The axial methyl group and the spirocyclic ring system effectively shield the carbonyl carbon from nucleophilic attack by the alcohol.

Diagram: Steric Hindrance in 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

G Carboxylic Acid Carboxylic Acid Methyl Group Methyl Group Carboxylic Acid->Methyl Group Steric Shielding Spirocyclic System Spirocyclic System Carboxylic Acid->Spirocyclic System Steric Shielding

Caption: Steric shielding of the carboxylic acid.

Solutions:

  • Choice of Coupling Agents: Standard esterification methods like Fischer esterification are often ineffective. More potent activating agents are required.

    Coupling Agent/MethodKey ConsiderationsRecommended For
    DCC/DMAP (Steglich Esterification) A mild and effective method for sterically demanding substrates.[3] DMAP is crucial as a catalyst to form a more reactive acylating agent.[3]Primary and less hindered secondary alcohols.
    EDC/HOBt Benzotriazole esters formed in situ can be effective for reactions with hindered alcohols.[4]Can be attempted for more hindered systems where DCC/DMAP fails.
    Yamaguchi Esterification Involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, which is highly reactive.Particularly useful for the synthesis of macrocyclic lactones, but also effective for hindered esters.
    Acyl Fluoride Formation Conversion of the carboxylic acid to the corresponding acyl fluoride can facilitate reactions with hindered nucleophiles at elevated temperatures.[5]Challenging couplings with hindered alcohols or electron-deficient amines.[5]
  • Reaction Conditions Optimization:

    • Temperature: For sluggish reactions, increasing the temperature can provide the necessary activation energy. However, be mindful of potential side reactions and the stability of your substrates.

    • Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are generally preferred.

    • Stoichiometry: A slight excess of the coupling agent and the alcohol may be necessary to drive the reaction to completion.

Experimental Protocol: Steglich Esterification of a Hindered Carboxylic Acid

  • Dissolve 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add the alcohol (1.2 eq) and DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Failed or Low-Yield Amide Bond Formation

Symptoms:

  • Incomplete conversion to the desired amide.

  • Formation of unreactive intermediates.

  • Difficulty in coupling with hindered or electron-deficient amines.[5]

Root Cause Analysis:

Similar to esterification, the formation of amides from 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is hampered by steric hindrance. The nucleophilicity of the amine also plays a critical role; less nucleophilic amines will react more slowly.

Solutions:

  • Potent Coupling Reagents:

    • HATU/HOAt with a non-nucleophilic base (e.g., DIPEA): This combination is highly effective for forming amide bonds, even with challenging substrates.

    • Acyl Halide Formation: Converting the carboxylic acid to an acyl chloride or fluoride can significantly increase its reactivity.[5] Acyl fluorides, in particular, have shown success in coupling sterically hindered substrates.[5]

    • Boric Acid Catalysis: This method offers a "green" alternative and has been shown to be effective for the preparation of sterically hindered N,N-disubstituted amides.[6]

  • Alternative Synthetic Routes:

    • Grignard Reagents and Isocyanates: For exceptionally hindered amides, the reaction of a Grignard reagent with an isocyanate can be a powerful, albeit indirect, method.[7]

Workflow: Selecting a Strategy for Hindered Amide Synthesis

G start Hindered Amide Synthesis amine_type Primary or Secondary Amine? start->amine_type coupling Use Potent Coupling Reagents (e.g., HATU, Acyl Fluoride) amine_type->coupling Yes grignard Consider Grignard-Isocyanate Route amine_type->grignard No (Tertiary Amide) boric_acid Consider Boric Acid Catalysis (for N,N-disubstituted amides) coupling->boric_acid Alternative

Caption: Decision workflow for hindered amide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the spirocyclic core of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid so influential on its reactivity?

A1: The spirocyclic system imparts a rigid, three-dimensional conformation to the molecule.[2] This rigidity, combined with the axial methyl group, creates a sterically congested environment around the carboxylic acid functional group, hindering the approach of nucleophiles. This spatial restriction can be advantageous in drug design for achieving selective interactions with biological targets but poses a significant challenge for chemical synthesis.[2]

Q2: Can I use microwave-assisted synthesis to overcome the steric hindrance?

A2: Yes, microwave irradiation can be a valuable tool. It can accelerate reaction rates by rapidly and efficiently heating the reaction mixture, which can help overcome the activation energy barrier imposed by steric hindrance. Microwave-assisted synthesis has been successfully employed for the formation of other spirocyclic compounds.[8][9] However, it is essential to carefully screen reaction times and temperatures to avoid decomposition of starting materials or products.

Q3: Are there any specific activating agents that should be avoided?

A3: While most activating agents can be made to work under the right conditions, those that generate bulky intermediates may exacerbate the steric problem. For instance, some carbodiimide reagents can form bulky O-acylisourea intermediates that are slow to react with hindered nucleophiles.[3] It is often more effective to use reagents that lead to smaller, more reactive activated species, such as acyl halides or mixed anhydrides.

Q4: How can I confirm that my reaction has gone to completion?

A4: A multi-technique approach is recommended.

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting carboxylic acid and the appearance of the less polar product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive evidence of product formation by confirming the molecular weight of the desired compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for full characterization of the purified product and to confirm the structure. For 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, the disappearance of the acidic proton signal in ¹H NMR is a key indicator of a successful reaction.

Q5: Are there alternative, structurally similar compounds with potentially higher reactivity?

A5: If the steric hindrance of the methyl group is the primary issue, you could consider using the parent compound, 1,4-dioxaspiro[4.5]decane-8-carboxylic acid, if your synthetic scheme allows.[10] This would reduce the steric bulk in the immediate vicinity of the carboxylic acid. However, if the spirocyclic core is essential for the desired properties of the final molecule, then the strategies outlined in this guide for overcoming steric hindrance will be necessary.

References

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2015, 13, 11837-11842. [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 2010, 87, 288. [Link]

  • The Role of Spirocyclic Compounds in Modern Organic Synthesis. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 2017, 12(11), 1109-1121. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 2013, 67(4), 255-259. [Link]

  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Royal Society of Chemistry, 2024. [Link]

  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 2004, 69(25), 8984-8986. [Link]

  • A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 1955, 77(12), 3421-3422. [Link]

  • Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. ResearchGate. [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. ResearchGate. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 2013, 78(9), 4513-4518. [Link]

  • Synthesis and Reactivity of Spirocarbocycles as Scaffolds for Nucleoside Analogues. The Journal of Organic Chemistry, 2020, 85(23), 15301-15313. [Link]

  • Synthesis and Reactivity of Spirocarbocycles as Scaffolds for Nucleoside Analogues. ResearchGate. [Link]

  • Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate. [Link]

  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 2019, 10, 7217-7222. [Link]

  • Process for the activation of carboxylic acids.
  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. [Link]

  • 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. PubChemLite. [Link]

  • 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Hoffman Fine Chemicals. [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]

  • 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid. PubChem. [Link]

  • Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. PubMed. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. PMC. [Link]

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Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Spiroketalization Reactions

Welcome to the technical support center for optimizing catalyst loading in spiroketalization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of ca...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in spiroketalization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst optimization, troubleshoot common experimental hurdles, and deepen their understanding of the underlying chemical principles.

I. Troubleshooting Guide: Diagnosing and Solving Catalyst Loading Issues

This section addresses specific problems you might encounter during your spiroketalization experiments, providing not just solutions but the rationale behind them.

Issue 1: Low or No Product Yield

Question: I'm not getting the expected yield for my spiroketal product. Could the catalyst loading be the issue?

Answer: Yes, improper catalyst loading is a frequent cause of low yields in spiroketalization reactions.[1][2] The issue can stem from either too little or too much catalyst, each leading to distinct problems.

  • Insufficient Catalyst Loading: A catalyst works by lowering the activation energy of the reaction.[3] If the catalyst concentration is too low, the rate of the reaction will be slow, leading to incomplete conversion of the starting material within your allotted reaction time.[4] You might observe a significant amount of unreacted starting material when analyzing the crude reaction mixture.

  • Excessive Catalyst Loading: While it may seem counterintuitive, using too much catalyst can also be detrimental. High catalyst concentrations can lead to the formation of undesired byproducts through side reactions.[4] For instance, strongly acidic catalysts can promote side reactions or decomposition of the starting material or product.[5] This is especially true if your substrate is acid-sensitive.[1]

Troubleshooting Workflow:

start Low Yield Observed check_sm Analyze crude reaction mixture (TLC, LC-MS, NMR) start->check_sm sm_present Significant starting material remaining? check_sm->sm_present increase_loading Gradually increase catalyst loading (e.g., in 1-2 mol% increments) sm_present->increase_loading Yes side_products Predominance of side products or decomposition? sm_present->side_products No monitor_reaction Monitor reaction kinetics increase_loading->monitor_reaction end Optimized Yield monitor_reaction->end decrease_loading Decrease catalyst loading (e.g., by 50%) side_products->decrease_loading Yes side_products->end No optimize_temp Consider lowering reaction temperature decrease_loading->optimize_temp optimize_temp->monitor_reaction

Caption: Troubleshooting workflow for low yield in spiroketalization.

Issue 2: Poor Diastereoselectivity

Question: My reaction is producing a mixture of spiroketal diastereomers. How can catalyst loading influence this?

Answer: Catalyst loading can have a significant impact on the diastereoselectivity of a spiroketalization reaction, primarily by influencing whether the reaction is under kinetic or thermodynamic control.

  • Thermodynamic vs. Kinetic Control: Many spiroketalization reactions can lead to different diastereomers, one being the thermodynamically more stable product and another being the kinetically favored product.[6][7] The thermodynamically controlled product is the most stable isomer and will be the major product if the reaction conditions allow for equilibration between the different isomers. The kinetically controlled product is the one that is formed fastest.

  • Influence of Catalyst Acidity and Loading: A high loading of a strong acid catalyst can push the reaction towards thermodynamic equilibrium by catalyzing both the forward and reverse reactions, leading to the formation of the most stable spiroketal.[6][8] Conversely, a lower loading of a milder catalyst might favor the kinetically controlled product.[7] Some chiral catalysts, like confined Brønsted acids, are designed to operate under kinetic control to achieve high enantioselectivity.[9][10]

Experimental Protocol for Optimizing Diastereoselectivity:

  • Establish a Baseline: Run the reaction with your current catalyst loading and determine the diastereomeric ratio (d.r.) using an appropriate analytical technique (e.g., NMR, HPLC).

  • Vary Catalyst Loading: Set up parallel reactions with a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 5 mol%, 10 mol%).

  • Monitor Over Time: Take aliquots from each reaction at different time points and analyze the d.r. This will help you understand if the ratio changes over time, indicating a shift from kinetic to thermodynamic control.

  • Analyze the Data: Plot the d.r. as a function of catalyst loading and time to identify the optimal conditions for forming your desired diastereomer.

Catalyst LoadingInitial d.r. (1h)Final d.r. (24h)Predominant Control
0.5 mol%10:18:1Kinetic
2 mol%5:13:1Mixed
10 mol%2:11:1Thermodynamic

Note: The above table is a representative example; actual results will vary depending on the specific reaction.

II. Frequently Asked Questions (FAQs)

Catalyst Selection and Handling

Q1: What are the common types of catalysts used for spiroketalization?

A1: Spiroketalization is typically acid-catalyzed.[11] The most common catalysts fall into two main categories:

  • Brønsted Acids: These are proton donors.[12] Examples include phosphoric acids,[6][13] p-toluenesulfonic acid (p-TsOH), and camphorsulfonic acid (CSA). Chiral Brønsted acids are often used for asymmetric spiroketalization.[9][10]

  • Lewis Acids: These are electron-pair acceptors.[12] Common examples include gold complexes,[14] iridium complexes,[15] and titanium(IV) isopropoxide.[7] Lewis acids can be particularly effective for substrates that are sensitive to strong Brønsted acids.[11]

The choice between a Brønsted and a Lewis acid often depends on the substrate and the desired outcome (kinetic vs. thermodynamic control).[16][17]

Q2: Does it matter if I use a homogeneous or heterogeneous catalyst?

A2: Yes, the phase of the catalyst relative to the reaction mixture is an important consideration.

  • Homogeneous Catalysts: These are soluble in the reaction medium. They are often more active and selective because the active sites are readily accessible.[18] However, they can be difficult to separate from the product.[18]

  • Heterogeneous Catalysts: These are in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid reaction). They are generally easier to recover and recycle, which is a significant advantage in terms of cost and sustainability.[18] However, they may exhibit lower activity compared to their homogeneous counterparts.[18]

Optimizing Catalyst Loading

Q3: Is there a "standard" catalyst loading for spiroketalization reactions?

A3: There is no universal standard loading, as the optimal amount depends heavily on the specific catalyst, substrates, and reaction conditions.[19] However, a common starting point for many reactions is in the range of 1-10 mol%.[14][20] For highly active catalysts, loadings as low as 0.5 mol% may be sufficient.[14] It is always recommended to perform an optimization study to find the ideal loading for your specific system.[21][22]

Q4: How do I know if my catalyst is still active?

A4: Catalyst deactivation can be a cause of low yield.[4] To check for catalyst activity:

  • Run a Control Reaction: Use a known, reliable reaction to test the catalyst's performance.

  • Add More Catalyst: If a reaction has stalled, adding another portion of the catalyst can sometimes restart it, indicating that the initial amount may have deactivated.

  • Analytical Techniques: For some heterogeneous catalysts, techniques like temperature-programmed desorption (TPD) or chemisorption can be used to characterize the number of active sites.[23]

Reaction Monitoring and Analysis

Q5: What are the best ways to monitor the progress of my spiroketalization reaction?

A5: Monitoring the reaction is crucial for determining the optimal reaction time and identifying any issues.[24][25] Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the components of the reaction mixture, including the masses of intermediates and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantitatively determine the ratio of starting material to product in the reaction mixture over time.[26]

cluster_0 Reaction Monitoring Workflow start Start Reaction take_aliquot Take Aliquot at Time (t) start->take_aliquot analytical_methods TLC LC-MS NMR take_aliquot->analytical_methods analyze_data Analyze Data (Conversion, d.r.) analytical_methods->analyze_data decision Reaction Complete? analyze_data->decision workup Proceed to Workup decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->take_aliquot

Caption: General workflow for monitoring a spiroketalization reaction.

III. References

  • Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society.

  • Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society.

  • Optimization of Reaction Conditions for the Synthesis of Spiroketal from 2-Alkynyl Phenol 19. ResearchGate.

  • Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. PubMed.

  • Postulated mechanism for the spiroketal formation. ResearchGate.

  • Asymmetric spiroacetalization catalysed by confined Brønsted acids. ResearchGate.

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.

  • Catalytic Asymmetric [3 + 2] Cycloaddition of Exocyclic Enol Ethers for the Synthesis of Spiroketals. ACS Publications.

  • Epimerization of spiroacetals through acid-catalyzed heterolysis. ResearchGate.

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor.

  • Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. PubMed Central.

  • Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. MDPI.

  • What are some common causes of low reaction yields? Reddit.

  • Asymmetric spiroacetalization catalysed by confined Brønsted acids. PubMed.

  • Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides. National Institutes of Health.

  • Troubleshooting low yields in Knoevenagel condensation. Benchchem.

  • Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society.

  • Optimization of reaction conditions a. ResearchGate.

  • Optimization of reaction conditions a. ResearchGate.

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology, and Innovation.

  • Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. Organic Letters.

  • Organohalogenite-Catalyzed Spiroketalization: Enantioselective Synthesis of Bisbenzannulated Spiroketal Cores. Semantic Scholar.

  • From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. PubMed Central.

  • Reaction Conditions Optimization: The Current State. PRISM BioLab.

  • Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. PubMed Central.

  • Brønsted Acid-Assisted Lewis Acid (BLA). Chemistry LibreTexts.

  • A Theoretical Comparison of Lewis Acid vs Bronsted Acid Catalysis for N-Hexane --> Propane + Propene. PubMed.

  • What Are Some Common Catalysts?. YouTube.

  • Synergy between homogeneous and heterogeneous catalysis. Royal Society of Chemistry.

  • Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. ARKIVOC.

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.

  • Bronsted and Lewis Acid Sites. PennState College of Earth and Mineral Sciences.

  • Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. ResearchGate.

  • A Theoretical Comparison of Lewis Acid vs Bronsted Acid Catalysis for n- Hexane → Propane + Propene. ResearchGate.

  • Chemistry of spiroketals. ACS Publications.

  • Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. American Chemical Society.

  • Synthesis of natural products containing spiroketals via intramolecular hydrogen abstraction. Royal Society of Chemistry.

  • Techniques and Methods to Monitor Chemical Reactions. Springer.

  • Active Area of Heterogeneous Catalysts. YouTube.

  • Analytical settings for in-flow biocatalytic reaction monitoring. FLORE.

  • Troubleshooting Levophacetoperane synthesis yield and purity. Benchchem.

  • Chemical Kinetics of Catalyzed Reactions. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

  • The Electrochemical Reaction Kinetics during Synthetic Wastewater Treatment Using a Reactor with Boron-Doped Diamond Anode and Gas Diffusion Cathode. MDPI.

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Optimization

Technical Support Center: Effective Post-Synthesis Removal of Acid Catalysts

Welcome to the technical support guide for the effective removal of acid catalysts post-synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the effective removal of acid catalysts post-synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during reaction workup and purification. As Senior Application Scientists, we understand that incomplete catalyst removal can compromise downstream processes, affect product stability, and lead to inaccurate analytical results. This guide provides not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions for your specific system.

FAQ 1: I need to remove an acid catalyst. Where do I even begin?

Choosing the right purification strategy is critical and depends on several factors: the nature of your catalyst, the stability of your product, the reaction scale, and the required final purity. A mismatched workup procedure can lead to product loss, incomplete purification, or the formation of intractable emulsions.

To guide your decision-making process, we've developed a logical workflow. This diagram outlines the key decision points to help you select the most appropriate method, from a simple aqueous wash to more specialized scavenger resins.

G Decision Workflow for Acid Catalyst Removal start Reaction Complete (Mixture contains product + acid catalyst) product_stability Is the product stable to aqueous base (e.g., NaHCO₃)? start->product_stability lle Liquid-Liquid Extraction (LLE) with dilute basic wash product_stability->lle Yes chromatography_choice Is the catalyst significantly more polar than the product? product_stability->chromatography_choice No emulsion Did an emulsion form? lle->emulsion fail_lle Catalyst still present or product loss is high lle->fail_lle Check pH of aqueous layer. If not basic, wash again. emulsion_break Troubleshoot Emulsion: 1. Add brine. 2. Centrifuge. 3. Filter through Celite®. emulsion->emulsion_break Yes success_lle Catalyst Removed emulsion->success_lle No emulsion_break->lle fail_lle->chromatography_choice chromatography Column Chromatography (e.g., Silica Gel) chromatography_choice->chromatography Yes scavenger_choice Need very high purity OR product is sensitive/very polar? chromatography_choice->scavenger_choice No success_chrom Catalyst Removed chromatography->success_chrom scavenger_choice->chromatography No, but try anyway (consider alternative stationary phase) scavenger Solid-Phase Scavenging (Basic Resin/SPE) scavenger_choice->scavenger Yes success_scav Catalyst Removed scavenger->success_scav

Caption: Decision workflow for selecting a catalyst removal method.

Section 1: Liquid-Liquid Extraction (Aqueous Wash)

This is the most common first-line approach for removing acid catalysts due to its simplicity and scalability. The principle relies on the acid catalyst's ability to be deprotonated by a base, forming a salt that is highly soluble in the aqueous phase and can be separated from the desired organic product.[1]

FAQ 2: My catalyst is p-Toluenesulfonic acid (PTSA). Can I just wash it out with water?

While PTSA is soluble in water, a simple water wash is often insufficient for complete removal, especially if your organic solvent has some polarity.[2] The goal of the workup is to partition the catalyst almost exclusively into the aqueous layer.[3] To do this effectively, you must convert the acid into its salt form. Washing with a dilute basic solution like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will deprotonate the sulfonic acid, forming a sodium sulfonate salt. This salt has vastly greater solubility in water than the free acid, ensuring a much more efficient extraction out of the organic phase.[4]

FAQ 3: Should I use a weak base (NaHCO₃) or a strong base (NaOH) for my wash?

The choice of base is critical and depends on the stability of your product, particularly your desired compound and any protecting groups.[5]

  • Sodium Bicarbonate (NaHCO₃, sat. aq. solution, pH ≈ 8): This is the most common and safest choice. It is strong enough to neutralize common acid catalysts like sulfuric acid or PTSA but is generally mild enough to avoid hydrolyzing sensitive functional groups like esters or deprotecting base-sensitive groups.[4][6] A key indicator of its reaction is the evolution of CO₂ gas, which requires careful and frequent venting of the separatory funnel.[4]

  • Sodium Hydroxide (NaOH, e.g., 1M solution, pH ≈ 14): A strong base should be used with extreme caution. While effective at neutralizing acids, its high pH can easily saponify esters, cleave amides, or remove base-labile protecting groups. It should only be used when the product is known to be robust under highly basic conditions.[7]

Causality: The efficacy of the wash is governed by the acid-base equilibrium. By providing a basic environment, you shift the equilibrium of the catalyst (HA) towards its conjugate base (A⁻), which, as an ionic salt, is readily partitioned into the aqueous phase. HA (organic) + B⁻ (aqueous) ⇌ A⁻ (aqueous) + HB (aqueous)

Troubleshooting Guide: Liquid-Liquid Extraction
Issue 1: I've added the basic solution and now I have a thick, stable emulsion that won't separate.

Cause: Emulsions are common when the reaction mixture contains surfactant-like molecules or when vigorous shaking creates finely dispersed droplets that are slow to coalesce.[8] This is particularly problematic with chlorinated solvents like dichloromethane.[9]

Solutions:

  • Be Patient & Gentle: Sometimes, simply letting the separatory funnel stand for an extended period is enough. In the future, use gentle swirling or inverting instead of vigorous shaking.[8]

  • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break the emulsion by decreasing the mutual solubility of the organic and aqueous phases.[8][10]

  • Filtration: Pass the entire mixture through a pad of a filter aid like Celite® or a plug of glass wool. This can physically disrupt the emulsified particles.[8]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to separate the layers.[8]

Issue 2: After washing with NaHCO₃, my aqueous layer is still acidic and I can still see catalyst in my product by TLC/NMR.

Cause: You have likely not used enough base to neutralize all the acid catalyst present. The buffering capacity of the bicarbonate solution was exceeded.

Solutions:

  • Perform Additional Washes: Repeat the wash with fresh saturated NaHCO₃ solution.

  • Test the pH: After a wash, drain the aqueous layer and test its pH with litmus paper or a pH strip. The aqueous layer should be basic (pH > 7) to confirm that all the acid has been neutralized and extracted.[3]

  • Increase Base Molarity: If large amounts of acid catalyst were used, consider a more concentrated, yet still weak, base like 1M sodium carbonate (Na₂CO₃).

Experimental Protocol: Standard Basic Wash for Acid Catalyst Removal
  • Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). The volume should be sufficient to fully dissolve your product and reduce viscosity, typically 5-10 times the reaction volume.[9]

  • Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).

  • First Wash (Neutralization): Add a volume of saturated aqueous NaHCO₃ solution, approximately one-half the volume of the organic phase.[9]

  • Mixing & Venting: Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure from CO₂ evolution. Close the stopcock and gently invert the funnel several times, venting frequently. DO NOT SHAKE VIGOROUSLY to avoid emulsion formation.[11]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain: Remove the stopper and drain the lower (aqueous) layer. If you are unsure which layer is which, add a few drops of water and observe where they go.

  • Repeat: Perform a second wash with NaHCO₃ to ensure complete neutralization. Check the pH of the second aqueous wash to confirm it is basic.[3]

  • Brine Wash: Wash the organic layer with a saturated NaCl (brine) solution. This helps remove residual water and breaks minor emulsions.[9]

  • Drying & Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[11]

Section 2: Chromatographic & Scavenging Techniques

When a simple wash is insufficient or incompatible with your product, more selective methods are required. These are particularly useful when the product itself has acidic or basic functionality, is highly water-soluble, or when an exceptionally high level of purity is needed.

FAQ 4: When should I use column chromatography instead of an aqueous wash?

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.[12][13] It should be your method of choice under the following conditions:

  • Acid/Base Sensitive Products: If your product cannot tolerate even a mild basic wash, chromatography using a neutral solvent system is a non-destructive alternative.[5]

  • High Polarity Products: If your product has high water solubility, it may be lost to the aqueous phase during extraction. Chromatography avoids this issue.

  • Ineffective Extraction: If the acid catalyst salt has some solubility in the organic phase, a wash may not achieve the desired level of purity. Strong acids like PTSA are very polar and will typically have a very low Rf on silica gel, allowing for easy separation from less polar products.[12]

Troubleshooting Guide: Chromatography & Scavengers
Issue 3: My acid catalyst appears to be "streaking" down the column and co-eluting with my product.

Cause: This often happens when the column is overloaded or when the catalyst interacts too strongly with the stationary phase in a non-ideal way. Silica gel is slightly acidic itself, which can lead to undesirable interactions.[12]

Solutions:

  • Use a Polar "Push": Do not let the column run dry. After your product has eluted, flush the column with a very polar solvent mixture (e.g., 10-20% methanol in dichloromethane) to wash off all highly polar impurities, including the catalyst.

  • Filter First: Before loading onto the column, you can try filtering the crude mixture through a small plug of basic alumina or a pad of Celite® mixed with a small amount of NaHCO₃. This will neutralize and adsorb a significant portion of the acid catalyst before it even reaches the main column.

FAQ 5: What are scavenger resins, and when are they the best option?

Scavenger resins are solid supports (typically polymers or silica) functionalized with chemical groups designed to react with and bind specific classes of molecules.[14][15] For acid catalyst removal, basic scavenger resins are used.

Why choose scavengers?

  • High Selectivity & Purity: Scavengers are highly selective, leading to very clean products with minimal effort. This is critical in drug development where trace impurities must be removed.[16][17]

  • Simplicity: The workup involves simple filtration. There are no aqueous extractions or emulsions to worry about.

  • Sensitive Substrates: They are ideal for purifying compounds that are sensitive to water, heat, or pH changes.

The primary mechanism is an acid-base reaction on a solid support. The basic functional groups on the resin neutralize the acid catalyst, which becomes covalently or ionically bound to the insoluble support and is removed by filtration.

G cluster_0 Batch Mode Scavenging Workflow start Dissolve Crude Product in Appropriate Solvent add_resin Add Basic Scavenger Resin (e.g., 2-4 equivalents) start->add_resin stir Stir/Agitate Mixture (Time and Temp dependent) add_resin->stir filter Filter Mixture to Remove Resin stir->filter rinse Rinse Resin with Clean Solvent filter->rinse combine Combine Filtrate and Rinses rinse->combine concentrate Concentrate Solution to Yield Purified Product combine->concentrate

Caption: Workflow for acid removal using a scavenger resin.

Data Table: Comparison of Common Acid Removal Methods
MethodPrincipleTypical ScaleSpeedCostKey AdvantageKey Disadvantage
Aqueous Wash Partitioningmg to kgFastLowSimple, scalable, and cost-effective.[4]Risk of emulsions; not suitable for sensitive products.[8]
Column Chromatography Adsorptionmg to gSlowMediumHigh resolution for complex mixtures; good for sensitive molecules.[13][18]Time-consuming; uses large solvent volumes.
Solid-Phase Scavengers Covalent/Ionic Bindingmg to gMediumHighHigh selectivity and purity; simple filtration workup.[15][16]Higher cost of reagents; requires optimization.

References

  • Wang, X. et al. (2022). Removal of p-toluenesulfonic acid from wastewater using a filtration-enhanced electro-Fenton reactor. RSC Advances. [Link]

  • ResearchGate. How do I remove a homogeneous catalyst after my reaction?[Link]

  • Wang, X. et al. (2022). Removal of p-toluenesulfonic acid from wastewater using a filtration-enhanced electro-Fenton reactor. RSC Publishing. [Link]

  • Wang, X. et al. (2022). Removal of p-toluenesulfonic acid from wastewater using a filtration-enhanced electro-Fenton reactor. RSC Publishing. [Link]

  • Mendeley. Removal of p-toluenesulfonic acid from wastewater using a filtration-enhanced electro-Fenton reactor. [Link]

  • University of Alberta. Column chromatography. [Link]

  • El-Khateeb, A. Y. (2020). Practical Approach for the Identification of Functional Groups in Organic Compounds. Progress in Chemical and Biochemical Research. [Link]

  • Biotage. Metal scavengers for organic purification. [Link]

  • MDPI. Removal Efficiency and Mechanism for Cl− from Strongly Acidic Wastewater by VC-Assisted Cu2O: Comparison Between Synthesis Methods. [Link]

  • ACS Publications. Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. [Link]

  • Longdom Publishing. Column Chromatography for the Separation of Complex Mixtures. [Link]

  • ResearchGate. Sorbents for solid phase extraction and separation mechanisms for solid...[Link]

  • Wikipedia. Column chromatography. [Link]

  • Chemistry LibreTexts. 8.6: Common Extraction Washes. [Link]

  • Manav Rachna International Institute of Research and Studies. column chromatography.pdf. [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

  • MDPI. Advances in Catalyst Deactivation and Regeneration. [Link]

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Columbia University. Column chromatography. [Link]

  • University of Colorado Boulder. Liquid/liquid Extraction. [Link]

  • Quora. What is the difference between acid-sensitive and base-sensitive groups in Cannizzaro reactions and Wolff-Kishner reductions?[Link]

  • K-Jhil. Tips for Troubleshooting Liquid-Liquid Extraction. [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

  • University of Rochester. How To Run A Reaction: The Workup. [Link]

  • Gdańsk University of Technology. Solid Phase Extraction Technique – Trends, Opportunities and Applications. [Link]

  • Organomation. What is Solid Phase Extraction (SPE)?[Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Chemistry LibreTexts. Solid-Phase Extraction. [Link]

  • MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. [Link]

  • Koch Modular. WEBINAR: An Introduction to Liquid-Liquid Extraction & Solvent Extraction Columns. [Link]

  • SCION Instruments. Manual Solid Phase Extraction. [Link]

  • National Institutes of Health. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]

  • ResearchGate. (PDF) Removal Efficiency and Mechanism for Cl from Strongly Acidic Wastewater by VC-Assisted Cu2O: Comparison Between Synthesis Methods. [Link]

  • University of Rochester. Remove Sticky Reagents. [Link]

  • ACS Publications. Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. [Link]

  • ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

  • National Institutes of Health. Organic Synthesis Using Environmentally Benign Acid Catalysis. [Link]

  • ResearchGate. (PDF) Systematic Comparison of Homogeneous Catalyst Recycling Strategies: Organic Solvent Nanofiltration vs. Liquid‐Liquid‐Multiphase. [Link]

  • SciSpace. Mechanisms of catalyst deactivation. [Link]

  • Google Patents.
  • AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Stereoselectivity in Spirocyclic Compound Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the stereoselective synthesis of spirocyclic compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the stereoselective synthesis of spirocyclic compounds. Spirocycles, with their rigid three-dimensional structures, are privileged scaffolds in drug discovery, but controlling their stereochemistry presents a formidable challenge.[1][2][3] This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common issues encountered in the laboratory.

Section 1: Core Concepts & General Issues

This section addresses fundamental questions about stereocontrol and high-level troubleshooting when experiments yield unexpected results.

FAQ 1: My spirocyclization is producing a mixture of diastereomers. Is this a result of kinetic or thermodynamic control?

Answer: Determining whether your reaction is under kinetic or thermodynamic control is the first critical step in troubleshooting diastereoselectivity.

  • Kinetic Control: The product ratio is determined by the relative rates of formation. The major product is the one formed via the lowest energy transition state. These reactions are typically irreversible and run at lower temperatures.

  • Thermodynamic Control: The product ratio reflects the relative thermodynamic stability of the products themselves. The major product is the most stable isomer. These reactions are reversible, often requiring higher temperatures or longer reaction times to allow for equilibration.

Causality & Troubleshooting:

If you suspect you are getting the undesired thermodynamic product, lowering the reaction temperature may trap the kinetic product.[4] Conversely, if the kinetic product is not the desired one, you may need to screen conditions (e.g., higher temperature, addition of a Lewis acid or base) that facilitate equilibration to the more stable thermodynamic product.

To test this, take a sample of the reaction mixture early on and compare its diastereomeric ratio (d.r.) to a sample from the completed reaction. A changing d.r. over time suggests equilibration towards a thermodynamic product. You can also subject the isolated product mixture to the reaction conditions to see if the ratio changes.

Logical Workflow: Diagnosing Stereochemical Outcome

The following workflow can help diagnose the root cause of poor stereoselectivity.

G start Poor Stereoselectivity Observed (Low d.r. or ee) check_repro Is the result reproducible? start->check_repro reagent_purity Troubleshoot Reagent Purity, Solvent Degassing, Water Content check_repro->reagent_purity No analyze_control Is the reaction under Kinetic or Thermodynamic Control? check_repro->analyze_control Yes run_control_exp Run control experiments: - Time course sampling - Resubject product to conditions analyze_control->run_control_exp kinetic Kinetic Control Dominates run_control_exp->kinetic Ratio constant thermo Thermodynamic Control Dominates run_control_exp->thermo Ratio changes modify_kinetic Modify Transition State Energy: - Change Catalyst/Ligand - Change Solvent - Lower Temperature kinetic->modify_kinetic modify_thermo Modify Product Stability / Equilibration: - Change Temperature - Add Equilibration Agent thermo->modify_thermo final_product Optimized Stereoselective Product modify_kinetic->final_product modify_thermo->final_product

Caption: A decision tree for troubleshooting poor stereoselectivity.

Section 2: Catalyst-Controlled Stereosynthesis

Asymmetric catalysis, using either chiral metal complexes or organocatalysts, is a dominant strategy for achieving high enantioselectivity.[1][5][6] However, success is highly dependent on subtle tuning of reaction parameters.

FAQ 2: My enantiomeric excess (ee) is low in an organocatalyzed reaction. What are the common causes?

Answer: Low enantioselectivity in organocatalyzed reactions often points to issues with the catalyst's activation mode, stability, or a competing non-catalyzed background reaction.[4] Organocatalysis has become a powerful tool, especially for constructing complex spirooxindoles.[3][7]

Causality & Solutions:

  • Ineffective Catalyst Activation: The catalyst may not be efficiently forming the key chiral intermediate (e.g., an enamine or iminium ion).

    • Solution: Screen Brønsted or Lewis acid/base co-catalysts/additives. The pKa of additives can be crucial. For aminocatalysis, ensure the substrate can effectively form the enamine with your chosen catalyst.[7]

  • Catalyst Degradation or Inhibition: Trace impurities (water, acid/base) can protonate, deprotonate, or react with the catalyst, rendering it inactive.

    • Solution: Rigorously dry all reagents and solvents. Use freshly purified catalysts. Consider performing the reaction under an inert atmosphere (N₂ or Ar).

  • Competing Background Reaction: The uncatalyzed reaction may be occurring at a competitive rate, producing a racemic product that erodes the overall ee.[4]

    • Solution: Lowering the reaction temperature is often the most effective way to slow the uncatalyzed pathway relative to the catalyzed one.[4] Also, check catalyst loading; sometimes a higher loading can outcompete the background reaction.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex in the transition state.

    • Solution: Screen a range of solvents with varying polarities and coordinating abilities. A non-coordinating solvent often provides the best stereoselectivity by ensuring the substrate interacts primarily with the chiral catalyst.

FAQ 3: I'm observing poor diastereoselectivity and/or enantioselectivity in my metal-catalyzed spirocyclization. Where should I start troubleshooting?

Answer: In metal-catalyzed reactions, the stereochemical outcome is dictated by the precise geometry of the chiral environment created by the ligand around the metal center. Poor selectivity suggests this environment is not being effectively enforced. Nickel- and copper-catalyzed methods are increasingly common for these transformations.[1][8]

Causality & Solutions:

  • Suboptimal Ligand-Metal Combination: The chosen ligand may not possess the right steric or electronic properties to effectively shield one face of the substrate or control the trajectory of the reactants.

    • Solution: Ligand screening is essential. Even minor modifications to the ligand backbone or substituents can have a profound impact on selectivity. For example, in Ni-catalyzed spirocyclizations, different chiral Mandyphos ligands can yield vastly different enantioselectivities.[8]

  • Incorrect Metal Oxidation State or Precursor: The active catalytic species may not be forming efficiently from the chosen precursor, or an undesired oxidation state may be promoting a non-selective pathway.

    • Solution: Ensure the metal precursor is pure. Experiment with different precursors (e.g., Ni(COD)₂ vs. NiCl₂(dme)). The use of additives to stabilize the desired oxidation state can also be beneficial.

  • Flexible Transition State: The substrate may not be binding to the metal center in a well-defined, rigid conformation, leading to multiple competing transition states with similar energies.

    • Solution: Lowering the temperature can help favor a single, more ordered transition state. Solvent choice is also critical; less coordinating solvents can promote tighter binding of the substrate to the catalyst.

Catalytic Cycle Visualization: Chiral Phosphoric Acid Catalysis

This diagram illustrates a generalized catalytic cycle for a Brønsted acid-catalyzed enantioselective reaction, a common strategy in organocatalysis.[5][9]

G catalyst Chiral Catalyst (e.g., CPA) activated_complex Activated Complex [Cat-A-B]‡ catalyst->activated_complex + Substrates A & B substrate Substrate A substrate->activated_complex substrate_B Substrate B substrate_B->activated_complex product_complex Product-Catalyst Complex activated_complex->product_complex Stereo-determining Cyclization product_complex->catalyst Release product Enantioenriched Spirocycle product_complex->product

Caption: Generalized catalytic cycle showing the stereo-determining step.

Section 3: Substrate- and Reagent-Controlled Strategies

Sometimes, stereocontrol is derived not from a catalyst but from the inherent chirality of the substrate or the influence of stoichiometric reagents.

FAQ 4: My substrate contains a chiral center, but it's not effectively controlling the diastereoselectivity of the spirocyclization. Why?

Answer: This is a common issue in substrate-controlled reactions. The effectiveness of an existing stereocenter in directing the formation of a new one depends on its proximity to the reaction center and its ability to enforce a specific conformation upon the molecule.[10][11]

Causality & Solutions:

  • Conformational Flexibility: If the tether connecting the existing stereocenter to the reactive site is too flexible, the molecule can adopt multiple conformations, leading to different transition states and a mixture of diastereomers.[10]

    • Solution: Modify the substrate to reduce conformational freedom. Introducing bulky protecting groups can lock the molecule into a preferred conformation that shields one face from attack.[4] For example, a bulky silyl ether can dramatically influence the facial selectivity of an approaching reagent.

  • Lack of Effective 1,2- or 1,3-Induction: The existing stereocenter may be too far from the reaction site to exert a significant steric or electronic influence.

    • Solution: Redesign the synthetic route to form the spirocycle at a position closer to an existing stereocenter. Alternatively, a temporary directing group can be installed that chelates to a reagent and delivers it to one face of the molecule.

  • Competing Electronic Effects: Electronic effects may override the intended steric directing effects.

    • Solution: Analyze the electronics of your substrate. It may be necessary to alter functional groups to mitigate undesired electronic influences.

FAQ 5: How can achiral reagents or solvents be used to control stereoselectivity?

Answer: Reagent-controlled stereoselectivity is a powerful but often overlooked strategy where external, achiral molecules dictate the stereochemical outcome.[12][13] This is distinct from catalysis as the reagent is often used in stoichiometric or larger amounts.

Causality & Solutions: A classic example is the kinetically controlled spiroketalization of glycal epoxides, where methanol has been shown to act as a hydrogen-bond catalyst.[14]

  • Specific Solvation/Hydrogen Bonding: A solvent or additive can form specific hydrogen bonds with the substrate in the transition state, stabilizing one diastereomeric pathway over another.[14]

    • Solution: If you suspect such an interaction, screen different solvents or additives capable of hydrogen bonding. For instance, switching from a non-coordinating solvent like CH₂Cl₂ to a protic solvent like MeOH can completely invert stereoselectivity in certain spiroketalizations.[14]

  • Tuning Activating Reagents: In reactions involving activation of a leaving group, the nature of the activating reagent and any additives can influence the geometry of the reactive intermediate.

    • Solution: In glycosylation-type spirocyclizations, different Lewis acids or combinations of activators and nucleophilic additives can be tuned to match the reactivity of the substrate, leading to high stereoselectivity.[15][16]

Section 4: Data Tables & Experimental Protocols
Table 1: Representative Conditions for Asymmetric Spirocyclization

This table summarizes conditions from published, high-impact syntheses to provide a baseline for comparison.

Reaction Type & SubstrateCatalyst/ReagentSolventTemp (°C)Result (d.r. / ee)Reference
Organocatalytic [3+2] Cycloaddition (Spirooxindole)Chiral PhosphineToluene25>20:1 d.r., 96% eeBarbas, et al. (2005)
Metal-Catalyzed Diels-Alder (exo-enone + diene)Chiral IDPi Brønsted AcidCH₂Cl₂-78>20:1 d.r., 98% eeList, et al. (2022)[9][17]
Ni-Catalyzed Spirocyclization (Lactone enolate + aryl nitrile)Ni(COD)₂ / SL-M004-1 LigandToluene80up to 90% eeWeix, et al. (2024)[8][18]
Kinetic Spiroketalization (Glycal epoxide)Methanol (Reagent/Solvent)MeOH-63>20:1 d.r. (contrathermodynamic)Dudley, et al. (2008)[14]
Protocol: General Workflow for Chiral Ligand Screening in a Metal-Catalyzed Spirocyclization

This protocol provides a systematic approach to identifying an optimal ligand for achieving high stereoselectivity.

Objective: To efficiently screen a panel of chiral ligands to maximize the diastereoselectivity and/or enantioselectivity of a metal-catalyzed spirocyclization reaction.

Materials:

  • Spirocyclization precursor substrate

  • Anhydrous, degassed reaction solvent (e.g., Toluene, THF, CH₂Cl₂)

  • Metal precursor (e.g., Ni(COD)₂, Cu(OTf)₂·C₆H₆)

  • Panel of chiral ligands (e.g., various BOX, PyBOX, SEGPHOS, Mandyphos derivatives)

  • Inert atmosphere reaction vessels (e.g., Schlenk tubes or glovebox)

  • Internal standard for analytical monitoring (e.g., dodecane)

Procedure:

  • Preparation (Inert Atmosphere):

    • In a glovebox, prepare stock solutions of the substrate and internal standard in the chosen anhydrous solvent.

    • In separate vials, weigh the metal precursor (e.g., 0.05 mmol) and each chiral ligand to be screened (e.g., 0.055 mmol, 1.1 equivalents relative to metal).

  • Reaction Setup:

    • To each vial containing the metal and ligand, add a stir bar and a defined volume of anhydrous solvent (e.g., 0.5 mL).

    • Stir the mixture for 15-30 minutes at room temperature to allow for catalyst pre-formation. The color of the solution may change, indicating complexation.

  • Initiation:

    • Add the substrate stock solution (containing the internal standard) to each vial via syringe to initiate the reactions simultaneously.

    • Seal the vials and move them to a temperature-controlled stirring block set to the desired reaction temperature (start with room temperature or a previously reported condition).

  • Monitoring & Analysis:

    • After a set time (e.g., 1, 4, 12, and 24 hours), take a small aliquot from each reaction vial.

    • Quench the aliquot by passing it through a small plug of silica gel with an appropriate solvent (e.g., ethyl acetate).

    • Analyze the crude product by ¹H NMR to determine conversion (relative to the internal standard) and diastereomeric ratio.

    • Analyze the sample by chiral HPLC or SFC to determine the enantiomeric excess (ee) of the major diastereomer.

  • Evaluation:

    • Tabulate the conversion, d.r., and ee for each ligand at each time point.

    • Identify the "hit" ligands that provide the best combination of reactivity and selectivity. These can be subjected to further optimization of solvent, temperature, and catalyst loading.

References
  • Ding, A., Meazza, M., Guo, H., Yang, J., & Rios, R. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, 47(15), 5946-5999. [Link]

  • Alba, A. N., Meazza, M., & Rios, R. (2011). Enantioselective methodologies for the synthesis of spiro compounds. Chemical Society Reviews, 40(10), 4969-4982. [Link]

  • Ding, A., Meazza, M., Guo, H., Yang, J., & Rios, R. (2018). New developments in the enantioselective synthesis of Spiro compounds. ResearchGate. [Link]

  • Ding, A., Meazza, M., Guo, H., Yang, J., & Rios, R. (2018). New development in the enantioselective synthesis of spiro compounds. RSC Publishing. [Link]

  • Urban, M., & Veselý, J. (2025). Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. The Journal of Organic Chemistry. [Link]

  • Kamlar, M., Urban, M., & Veselý, J. (2023). Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. Chemistry–A European Journal, 23(7), e202200284. [Link]

  • Xie, X., Huang, W., Peng, C., & Han, B. (2018). Organocatalytic Asymmetric Synthesis of Six‐Membered Carbocycle‐Based Spiro Compounds. Advanced Synthesis & Catalysis, 360(2), 194-228. [Link]

  • Xie, X., Huang, W., Peng, C., & Han, B. (2018). Organocatalytic Asymmetric Synthesis of Six-Membered Carbocycle-Based Spiro Compounds. SciSpace. [Link]

  • Enders, D., & Funabiki, K. (2013). Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies. ACS Catalysis, 3(7), 1593-1605. [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of spirocycles by nickel‐catalyzed cascade borrowing hydrogen cyclization. ResearchGate. [Link]

  • ResearchGate. (n.d.). Asymmetric Organocatalytic Synthesis of aza‐Spirocyclic Compounds from Isothiocyanates and Isocyanides. ResearchGate. [Link]

  • Charles Explorer. (n.d.). Enantioselective Synthesis of Spiro Heterocycles. Charles Explorer. [Link]

  • Dudley, G. B., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. ACS Central Science, 3(4), 288-298. [Link]

  • Kaib, P. S. J., & List, B. (2022). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society, 144(15), 6703-6708. [Link]

  • Kaib, P. S. J., & List, B. (2022). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society. [Link]

  • Weix, D. J., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters. [Link]

  • ACS Figshare. (2024). Enantioselective Nickel-Catalyzed α‑Spirocyclization of Lactones. Figshare. [Link]

  • ResearchGate. (n.d.). Substrate scope for the spirocyclization. ResearchGate. [Link]

  • Wang, T., et al. (2019). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications. [Link]

  • Weix, D. J., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. PubMed. [Link]

  • Isom, T., & Lewis, W. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 545-573. [Link]

  • Isom, T., & Lewis, W. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]

  • Gholami, H., & Cornali, B. M. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters, 25(43), 7822-7826. [Link]

  • MDPI. (2023). Substrate-Controlled Diversity-Oriented Synthesis of Novel Polycyclic Frameworks via [4 + 2] and [3 + 2] Annulations of Ninhydrin-Derived MBH Adducts with 3,4-Dihydroisoquinolines. MDPI. [Link]

  • Wang, C., et al. (2021). Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation. Organic Chemistry Frontiers. [Link]

  • Maleki, A., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances. [Link]

  • ACS Publications. (2019). Catalytic Enantioselective Construction of Spiro Quaternary Carbon Stereocenters. ACS Catalysis. [Link]

  • RSC Publishing. (2018). Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones. New Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. ResearchGate. [Link]

  • PubMed. (2007). Stereoselective synthesis of spirocyclic oxindoles via Prins cyclizations. PubMed. [Link]

  • PubMed Central. (2004). Remote Control of Diastereoselectivity in Intramolecular Reactions of Chiral Allylsilanes. PubMed Central. [Link]

  • PubMed. (2015). Substrate-Controlled Stereochemistry in Natural Product Biosynthesis. PubMed. [Link]

  • ACS Publications. (2019). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]

  • RSC Publishing. (2017). Reagent controlled stereoselective synthesis of teichoic acid α-(1,2)-glucans. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PubMed. [Link]

  • PubMed Central. (2010). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. PubMed Central. [Link]

  • PubMed. (2018). Reagent Controlled Stereoselective Synthesis of α-Glucans. PubMed. [Link]

  • PubMed. (2019). Recent advances in reagent-controlled stereoselective/stereospecific glycosylation. PubMed. [Link]

  • PubMed Central. (2018). Reagent Controlled Stereoselective Synthesis of α-Glucans. PubMed Central. [Link]

  • MIT OpenCourseWare. (2005). Problem Set 7: Stereocontrolled Synthesis of Acyclic Molecules. MIT. [Link]

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Optimization

Technical Support Center: Navigating Solubility Challenges of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS: 412293-4...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS: 412293-42-6). Our goal is to provide a comprehensive resource that not only offers troubleshooting solutions but also explains the fundamental principles behind these strategies, ensuring a robust and rational approach to your formulation development.

Understanding the Molecule: Physicochemical Profile

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a unique molecule featuring a spirocyclic core, a carboxylic acid functional group, and a methyl substituent.[1][2][3][4] This structure imparts a combination of hydrophobic and hydrophilic characteristics that can lead to complex solubility behavior.

Key Structural Features:

  • Spirocyclic System: The rigid, three-dimensional nature of the spiro[4.5]decane ring system contributes to the molecule's lipophilicity and can influence its crystal lattice energy.[5][6][7][8]

  • Carboxylic Acid Group: This functional group is the primary driver of pH-dependent solubility. In its protonated form (at low pH), the molecule is less polar, while in its deprotonated (carboxylate) form (at high pH), it becomes an ion and is significantly more water-soluble.[9][10][11][12][13]

  • Methyl Group: The additional methyl group on the cyclohexane ring slightly increases the molecule's hydrophobicity.

Predicted Physicochemical Properties:

PropertyPredicted Value/InformationSource
Molecular Formula C10H16O4[2][3]
Molecular Weight 200.23 g/mol [2]
Predicted XlogP 0.8[3]

The predicted XlogP value of 0.8 suggests a compound with a balance of hydrophilic and lipophilic character, which can often present solubility challenges in both aqueous and non-polar organic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid in water. What is the expected aqueous solubility, and why is it so low?

A1: The aqueous solubility of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid in its neutral form is expected to be low. This is due to the presence of the relatively large, non-polar spirocyclic hydrocarbon backbone. Carboxylic acids with more than five carbon atoms generally exhibit poor water solubility because the hydrophobic nature of the carbon chain outweighs the hydrophilic character of the carboxylic acid group.[13]

Troubleshooting Workflow for Low Aqueous Solubility:

The most effective strategy for improving the aqueous solubility of a carboxylic acid is to adjust the pH of the solution.

Experimental Protocol: pH-Dependent Solubility Profile

  • Prepare a series of buffer solutions ranging from pH 2 to pH 10 (e.g., citrate buffers for acidic range, phosphate buffers for neutral range, and borate buffers for alkaline range).

  • Add an excess amount of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid to a fixed volume of each buffer solution in separate vials.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the solubility (e.g., in mg/mL or µM) as a function of pH.

Expected Outcome: You should observe a significant increase in solubility as the pH rises above the pKa of the carboxylic acid group. At higher pH levels, the carboxylic acid deprotonates to form the more soluble carboxylate salt.[9][10][12]

Q2: I need to dissolve the compound in an organic solvent for a chemical reaction or analysis. Which solvents should I try first?

A2: Given the molecule's structure, a logical starting point is to screen a range of solvents with varying polarities.

Solvent Screening Strategy:

A systematic approach to solvent screening is crucial. The principle of "like dissolves like" is a good starting point. Since the molecule has both polar (carboxylic acid, ether oxygens) and non-polar (hydrocarbon rings) regions, solvents with intermediate polarity or those capable of hydrogen bonding are often good candidates.

Recommended Initial Solvent Screen:

Solvent ClassExamplesRationale
Polar Protic Methanol, EthanolCapable of hydrogen bonding with the carboxylic acid group.
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFCan interact with the polar functional groups.
Ethers Tetrahydrofuran (THF), DioxaneThe ether linkages in the spiro ring may favor solubility in ether solvents.
Chlorinated Dichloromethane (DCM), ChloroformOften effective for moderately polar organic compounds.
Non-Polar Toluene, HexanesLess likely to be effective but useful for establishing a full solubility profile.

Experimental Protocol: Isothermal Solubility Measurement

  • Add a known amount of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid to a vial.

  • Incrementally add a specific solvent while stirring at a constant temperature.

  • Observe the point at which the solid completely dissolves.

  • Calculate the solubility in terms of mg/mL or mol/L.

  • Alternatively , use the equilibrium saturation method described in A1 for more precise measurements.

Q3: My compound has poor solubility in both aqueous and common organic solvents. What advanced techniques can I use to improve its solubility?

A3: When single-solvent systems are insufficient, co-solvency is a powerful and widely used technique to enhance solubility.[14][15][16][17][18] Co-solvents work by reducing the polarity of the aqueous phase or by creating a more favorable environment for the solute through specific molecular interactions.[15][16]

Co-Solvency Decision Workflow:

G start Initial Solubility Assessment aqueous_check Is aqueous solubility sufficient? start->aqueous_check organic_check Is organic solubility sufficient? start->organic_check ph_adjust pH Adjustment (See FAQ Q1) aqueous_check->ph_adjust No end_aq Proceed with Formulation aqueous_check->end_aq Yes organic_cosolvent Organic Co-Solvent System organic_check->organic_cosolvent No end_org Proceed with Reaction/Analysis organic_check->end_org Yes cosolvent Aqueous Co-Solvent System ph_adjust->cosolvent

Caption: Decision workflow for selecting a solubility enhancement strategy.

Experimental Protocol: Co-Solvent Screening

  • Select a primary solvent in which the compound has some, albeit limited, solubility (e.g., water or a buffer).

  • Choose a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[19]

  • Prepare a series of solvent blends by mixing the primary solvent and the co-solvent in various ratios (e.g., 90:10, 80:20, 70:30, etc., v/v).

  • Determine the solubility of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid in each co-solvent blend using the isothermal or equilibrium saturation method.

  • Plot solubility versus the percentage of co-solvent to identify the optimal blend.

Example Co-Solvent Systems for Screening:

Primary SolventCo-SolventPotential Application
Water / pH 7.4 BufferEthanolOral or parenteral formulations.
Water / pH 7.4 BufferPropylene GlycolParenteral formulations.
Water / pH 7.4 BufferPEG 400Oral or topical formulations.
DichloromethaneMethanolOrganic reactions, chromatography.

Important Consideration: The addition of water to certain organic solvents can sometimes paradoxically increase the solubility of carboxylic acids.[20][21][22] This is due to specific hydrogen bonding interactions. If working in a primarily organic system, consider adding small, controlled amounts of water to see if it enhances solubility.

Q4: Can temperature be used to improve the solubility of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid?

A4: Yes, for most compounds, solubility increases with temperature. This can be a useful technique, especially for preparing stock solutions or for reactions conducted at elevated temperatures. However, it is critical to assess the thermal stability of the compound before employing heat.

Troubleshooting Steps:

  • Stability Check: Perform a preliminary stability test by dissolving a small amount of the compound in the desired solvent at an elevated temperature and analyzing it by HPLC or LC-MS over time to check for degradation products.

  • Temperature-Solubility Profile: If the compound is stable, you can determine its solubility at various temperatures (e.g., 25°C, 40°C, 60°C) to understand the thermodynamic properties of its dissolution.

Summary of Troubleshooting Strategies

G cluster_aqueous Aqueous Systems cluster_organic Organic Systems ph_adjust pH Adjustment (Increase pH) aq_cosolvent Co-solvents (Ethanol, PG, PEG 400) ph_adjust->aq_cosolvent If still insufficient solvent_screen Solvent Screening (Polar Aprotic/Protic) org_cosolvent Co-solvents (e.g., DCM/Methanol) solvent_screen->org_cosolvent main Solubility Challenge with 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid main->ph_adjust main->solvent_screen

Caption: Overview of primary troubleshooting paths for solubility issues.

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
  • Cosolvency | PPTX. Slideshare.
  • Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. American Chemical Society.
  • Co-solvency and anti-solvent method for the solubility enhancement. Preprints.org.
  • Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly.
  • Cosolvent. Wikipedia.
  • Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions.
  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI.
  • Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients.
  • Novel spiro-polymers with enhanced solubility.
  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.
  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?.
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovast
  • How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
  • 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. ChemicalBook.
  • Carboxylic acid - Properties, Structure, Reactions. Britannica.
  • CAS RN 412293-42-6 | 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Hoffman Fine Chemicals.
  • 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. PubChemLite.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes.
  • 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | 412293-42-6 | MRA29342. Biosynth.
  • 412293-42-6|8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. BLDpharm.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.

Sources

Troubleshooting

Technical Support Center: Analytical Methods for Monitoring Spiroketal Synthesis

Welcome to the Technical Support Center for analytical methods in spiroketal synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for analytical methods in spiroketal synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring the progress of these complex reactions. Here, you will find not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your results.

Spiroketals are crucial structural motifs in a vast array of biologically active natural products.[1][2][3][4] Their synthesis, however, can be a formidable challenge, often yielding a mixture of stereoisomers.[1][5][6] The stereochemical outcome of spiroketalization is governed by a delicate interplay of kinetic and thermodynamic factors, making precise monitoring essential for controlling the reaction and isolating the desired product.[1][7][8] This guide will equip you with the knowledge to navigate these complexities.

Core Analytical Techniques for Reaction Monitoring

The successful synthesis of a target spiroketal hinges on the ability to accurately track the consumption of starting materials, the formation of intermediates, and the emergence of the desired product and any isomers. The primary analytical tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and various chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for monitoring spiroketal synthesis in real-time.[9][10][11] Its non-invasive nature allows for the direct observation of the reaction mixture over time, providing both structural and quantitative information.[10][11]

Why it's the gold standard:

  • Structural Elucidation: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, enabling the unambiguous identification of reactants, intermediates, and the spiroketal product. The formation of the spiroketal carbon (a quaternary carbon with two ether linkages) is a key diagnostic signal in ¹³C NMR.

  • Stereochemical Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for determining the relative stereochemistry of the spiroketal.[12] This is critical as the biological activity of spiroketals is often highly dependent on their three-dimensional structure.

  • Quantitative Analysis: The integral of NMR signals is directly proportional to the number of protons giving rise to that signal.[10] This allows for the calculation of the relative concentrations of different species in the reaction mixture, providing a clear picture of reaction kinetics.

Experimental Protocol: Real-Time ¹H NMR Monitoring
  • Sample Preparation:

    • Set up the spiroketal synthesis reaction in a deuterated solvent appropriate for the reaction conditions. If the reaction solvent is not deuterated, a small amount of deuterated solvent can be added for locking, and solvent suppression techniques can be employed.[10]

    • Alternatively, for reactions in non-deuterated solvents, a flow-NMR setup can be used where a small portion of the reaction mixture is continuously pumped through an NMR flow cell.[10][11]

  • Instrument Setup:

    • Lock and shim the spectrometer on the prepared sample.

    • Acquire an initial ¹H NMR spectrum (t=0) to serve as a baseline.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals throughout the course of the reaction.[9][13] The frequency of acquisition will depend on the reaction kinetics.

  • Data Processing and Analysis:

    • Process each spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify characteristic peaks for the starting material(s), any observable intermediates, and the spiroketal product(s).

    • Integrate these characteristic peaks in each spectrum.

    • Plot the normalized integral values against time to generate a reaction progress curve.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the compounds in a reaction mixture. It is particularly useful for confirming the formation of the desired product and detecting any side products.

Key applications in spiroketal synthesis:

  • Confirmation of Product Formation: By identifying the molecular ion peak corresponding to the expected mass of the spiroketal, MS provides definitive evidence of its formation.

  • Detection of Intermediates and Byproducts: MS can detect low-concentration species that may not be readily observable by NMR, offering a more complete picture of the reaction pathway.

  • Coupling with Chromatography (LC-MS, GC-MS): When coupled with a separation technique, MS can provide mass information for each component of a complex mixture as it elutes from the column.[14]

Chromatography Techniques

Chromatography is essential for separating the components of a reaction mixture, allowing for their individual analysis and purification.[14][15][16][17][18]

  • Thin-Layer Chromatography (TLC): A rapid and simple method for qualitatively monitoring reaction progress. By spotting the reaction mixture on a TLC plate at different time points, one can visualize the disappearance of starting materials and the appearance of the product. The relative polarity of the spiroketal compared to the acyclic precursor often results in a significant change in the retention factor (Rf) value.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for both qualitative and quantitative analysis.[14][16][18] HPLC can separate closely related isomers and provide accurate quantification of each component.[14]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable spiroketals. GC can provide excellent separation and quantification.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analytical monitoring of spiroketal synthesis.

NMR Spectroscopy Troubleshooting

Q1: My NMR signals are broad and poorly resolved, making integration difficult. What could be the cause?

  • Causality: Signal broadening in NMR can stem from several factors. In the context of spiroketal synthesis, it often indicates the presence of dynamic processes, such as the equilibrium between different stereoisomers or between the open-chain and cyclized forms.[12] Paramagnetic impurities can also cause significant broadening. Poor shimming of the magnet is a common instrumental cause.

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to resolve dynamic equilibria. At lower temperatures, the exchange process may slow down, leading to sharper signals for individual species.

    • Check for Paramagnetic Species: If transition metal catalysts are used, ensure they are fully removed or quenched before NMR analysis.

    • Optimize Shimming: Carefully re-shim the instrument to improve magnetic field homogeneity.

    • Dilution: Diluting the sample can sometimes reduce intermolecular interactions that contribute to broadening.

Q2: I see more signals in my ¹H NMR spectrum than I expect for my target spiroketal. What does this mean?

  • Causality: The presence of unexpected signals strongly suggests the formation of a mixture of stereoisomers.[5][6] Spiroketalization can often lead to diastereomers, which will have distinct sets of NMR signals.[6] It could also indicate the presence of unreacted starting materials, intermediates, or byproducts.

  • Troubleshooting Steps:

    • 2D NMR Analysis: Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to help assign the signals and identify the different species present.

    • NOESY/ROESY: These experiments can help to determine the stereochemical relationship between protons and thus identify the different diastereomers.[12]

    • LC-MS Analysis: Couple HPLC with mass spectrometry to separate the components of the mixture and obtain their individual mass spectra, which can help in their identification.

Chromatography Troubleshooting

Q3: My spiroketal product co-elutes with a starting material on TLC/HPLC. How can I improve the separation?

  • Causality: Co-elution occurs when two or more compounds have very similar affinities for the stationary and mobile phases.[17]

  • Troubleshooting Steps:

    • Solvent System Optimization (TLC/HPLC): Systematically vary the polarity of the mobile phase. For normal-phase chromatography, decreasing the polarity of the eluent will generally increase retention times. For reverse-phase HPLC, increasing the polarity (e.g., increasing the water content in a water/acetonitrile mobile phase) will increase retention of non-polar compounds.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, try a different stationary phase with different selectivity (e.g., switching from a C18 to a phenyl or cyano column in reverse-phase HPLC).

    • Gradient Elution (HPLC): Employ a gradient elution where the composition of the mobile phase changes over time. This can often resolve components that co-elute under isocratic (constant mobile phase composition) conditions.

General Troubleshooting

Q4: My reaction seems to have stalled, with both starting material and product present, and the ratio is not changing over time. What is happening?

  • Causality: This often indicates that the reaction has reached equilibrium.[12] Spiroketalization is a reversible process, and under certain conditions, a significant amount of the acyclic dihydroxyketone precursor may exist in equilibrium with the spiroketal.

  • Troubleshooting Steps:

    • Drive the Equilibrium: To favor the spiroketal product, water, a byproduct of the reaction, can be removed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

    • Change Reaction Conditions: Altering the temperature or the acid catalyst can shift the equilibrium position.

    • Confirm with NMR: Check the NMR spectrum for the presence of the characteristic signals of the dihydroxyketone precursor to confirm that an equilibrium has been established.

Visualizing the Workflow

A typical workflow for monitoring spiroketal synthesis involves a combination of these analytical techniques to provide a comprehensive understanding of the reaction.

G cluster_reaction Spiroketal Synthesis cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis & Decision Reaction Reaction Mixture TLC TLC Analysis (Qualitative Progress) Reaction->TLC Aliquot NMR In-situ NMR (Kinetics & Structure) Reaction->NMR Flow/Direct LCMS LC-MS Analysis (Product & Byproduct ID) Reaction->LCMS Quenched Aliquot Data Combine & Analyze Data TLC->Data NMR->Data LCMS->Data Decision Decision Point: - Continue Reaction - Work-up - Re-optimize Data->Decision

Sources

Optimization

Technical Support Center: Navigating the Complexities of Substituted Dioxaspiro NMR Spectra

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted dioxaspiro compounds. The unique three-dimensional and often chiral nature of the dioxaspir...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted dioxaspiro compounds. The unique three-dimensional and often chiral nature of the dioxaspiro scaffold presents significant challenges in NMR spectral interpretation. Complex coupling patterns, signal overlap, diastereotopicity, and conformational dynamics are not the exception but the rule.

This guide is structured to provide direct, actionable solutions to the most common and complex issues encountered during the structural elucidation of these molecules. We will move beyond simple step-by-step instructions to explain the underlying principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: From Spectral Chaos to Structural Clarity

This section addresses specific, frequently encountered problems in a question-and-answer format. Each answer provides a diagnostic approach and a series of recommended actions, from simple adjustments to advanced NMR experiments.

Problem 1: My ¹H NMR spectrum is an uninterpretable mess of overlapping multiplets. How can I even begin to assign signals?

Q: The region from 3.5-4.5 ppm, where I expect my dioxolane protons, is a single crowded multiplet. I can't extract coupling constants or even determine the number of protons.

A: This is the most common challenge with dioxaspiro compounds. The rigid, puckered nature of the rings often results in minimal chemical shift dispersion. Your primary goal is to increase signal separation.

Causality: Protons in similar chemical environments will have similar shielding and therefore similar chemical shifts. On a lower-field instrument, the frequency difference between these signals may be smaller than their coupling constants, leading to severe overlap and second-order effects (roofing).

Recommended Actions:

  • Simple Optimization (The First Line of Defense):

    • Change Solvent: The anisotropy of aromatic solvents can induce significant changes in chemical shifts. Rerunning the spectrum in benzene-d₆ or toluene-d₈ instead of CDCl₃ can often resolve overlapping signals.[1]

    • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher-field instrument (e.g., moving from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion in Hertz, spreading the multiplets apart.

  • Advanced 2D NMR Techniques (The Standard Solution):

    • ²D COSY (Correlation Spectroscopy): This is the essential starting point. It will reveal which protons are scalar-coupled (J-coupled), allowing you to trace out the spin systems of each ring fragment even if they overlap in the 1D spectrum.

    • ²D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it's directly attached to. Since ¹³C spectra have much greater chemical shift dispersion, this is an incredibly powerful method for resolving overlapped proton signals.[2] Protons that overlap in the ¹H dimension will almost always be resolved in the ¹³C dimension.

  • Specialized Pulse Sequences (For Intractable Cases):

    • ²D J-Resolved Spectroscopy: This technique separates chemical shifts and coupling constants onto two different axes.[3][4] The projection of the spectrum onto the chemical shift axis results in a "proton-decoupled" ¹H spectrum, where each multiplet collapses into a singlet at its chemical shift.[5] This is exceptionally useful for precisely identifying the chemical shifts of individual protons within a crowded region.[6][7]

  • Sample Preparation: Prepare a moderately concentrated sample (5-15 mg in 0.6 mL of deuterated solvent) as you would for a standard ¹H NMR.

  • Spectrometer Setup: Load and lock the sample. Tune and match the probe for ¹H. Obtain a standard, high-quality ¹H spectrum first to determine the spectral width (SW) and transmitter offset (o1p).

  • Experiment Selection: Select the jres pulse program from the spectrometer's experiment library (the exact name may vary, e.g., jresgpprqf).

  • Parameter Optimization:

    • Set the spectral width in the direct dimension (F2) to match your ¹H spectrum.

    • Set the spectral width in the indirect dimension (F1), which will contain the coupling information, to a much smaller value, typically 50-100 Hz.

    • Set the number of increments in the indirect dimension (td(F1)) to 128 or 256 for adequate resolution of coupling constants.

  • Acquisition & Processing: Acquire the data. After Fourier transformation, the raw 2D spectrum will show multiplets tilted at a 45° angle. Apply a "tilt" or "shear" processing command (often xtilt in the software) to align the chemical shifts on the F2 axis and coupling constants on the F1 axis.

  • Analysis: Project the tilted spectrum onto the F2 axis to obtain the simplified, "decoupled" ¹H spectrum. Analyze the cross-sections along the F1 axis for each chemical shift to extract the precise coupling pattern for each proton.

Problem 2: I see more signals than I expect for my methylene (CH₂) groups. Are they impurities?

Q: The methylene protons on the carbon adjacent to my spirocenter appear as two distinct multiplets, each integrating to 1H, instead of a single signal integrating to 2H. Why?

A: You are likely observing diastereotopic protons . This is an intrinsic stereochemical property of many dioxaspiro compounds and is not an indication of impurity.

Causality: If a molecule is chiral, or if a CH₂ group is adjacent to a stereocenter (or in this case, a prochiral spirocenter), the two protons of the methylene group are in chemically non-equivalent environments.[8][9] They have different spatial relationships to the rest of the molecule. Replacing one proton with a deuterium atom would create a diastereomer, while replacing the other would create a different diastereomer. Because they are chemically non-equivalent, they have different chemical shifts and different coupling constants to neighboring protons.[10][11]

Recommended Actions:

  • Confirmation with COSY: A 2D COSY spectrum will show that both of these distinct proton signals are coupled to the same neighboring protons. Crucially, they will also be coupled to each other. This mutual coupling, known as a geminal coupling (²J), is definitive proof that they are on the same carbon.

  • Confirmation with HSQC: A 2D HSQC spectrum will show that both distinct proton signals correlate to the exact same signal in the ¹³C spectrum. This is unequivocal evidence that they are attached to the same carbon atom.

Diastereotopicity_Workflow start Observation: Extra CH₂ signals in ¹H NMR cosy Acquire 2D COSY start->cosy hsqc Acquire 2D HSQC start->hsqc analysis_cosy Do the two signals show a mutual cross-peak (geminal coupling)? cosy->analysis_cosy analysis_hsqc Do the two signals correlate to the same ¹³C signal? hsqc->analysis_hsqc conclusion Conclusion: Protons are Diastereotopic analysis_cosy->conclusion  Yes reassess Reassess: Possible impurity or mixture analysis_cosy->reassess  No analysis_hsqc->conclusion  Yes analysis_hsqc->reassess  No

Caption: Workflow for confirming diastereotopicity using 2D NMR.

Problem 3: My signals are broad, or I see multiple sets of signals for a single pure compound. What is happening?

Q: I've confirmed my sample is pure by LC-MS, but the NMR spectrum shows either very broad peaks or two distinct sets of signals for my compound.

A: This is a classic sign of conformational isomerism (or the presence of rotamers) in slow or intermediate exchange on the NMR timescale.[12] The flexible rings of the dioxaspiro system can exist in multiple stable or semi-stable conformations (e.g., chair, boat, twist-boat).

Causality:

  • Intermediate Exchange: If the rate of interconversion between conformers is on the same timescale as the NMR experiment (milliseconds), it leads to significant line broadening.

  • Slow Exchange: If the energy barrier to interconversion is high enough, the conformers exchange very slowly. In this case, you will see a separate, sharp set of NMR signals for each major conformer present in solution.[12] The integration ratio of the two sets of signals reflects their relative populations.

Recommended Actions:

  • Variable-Temperature (VT) NMR: This is the definitive experiment for studying dynamic processes.

    • Heating: If the peaks are broad, increasing the temperature will increase the rate of conformational exchange. At a high enough temperature, the exchange will become fast on the NMR timescale, and you will observe a single set of sharp, population-averaged signals.

    • Cooling: If you see two sets of signals, cooling the sample will slow the exchange rate further and may sharpen the existing peaks. This can also be used to "freeze out" a single dominant conformer if the equilibrium is favorable.[10]

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Once you have a sample at a temperature where exchange is slow, a NOESY or ROESY experiment can help determine the three-dimensional structure of the major conformer(s). This experiment shows through-space correlations between protons that are close to each other (< 5 Å), providing crucial distance constraints for structural assignment.[13][14][15]

Problem 4: How can I confidently determine the relative stereochemistry of the substituents?

Q: My synthesis can produce multiple diastereomers. How do I use NMR to determine which one I have?

A: The primary method for determining relative stereochemistry in solution is the Nuclear Overhauser Effect (NOE) .

Causality: The NOE is the transfer of spin polarization between two nuclei through space. The magnitude of this effect is inversely proportional to the sixth power of the distance between the nuclei (NOE ∝ 1/r⁶).[16] This extreme distance dependence makes it a very precise "molecular ruler." A strong NOE correlation between two protons is unambiguous proof that they are close in space.

Recommended Actions:

  • 1D NOE Difference Spectroscopy: This is a quick method. You selectively irradiate a specific proton resonance (e.g., a methyl group) and acquire a "difference" spectrum. Only the protons that are spatially close to the irradiated proton will appear as positive signals in the difference spectrum.

  • 2D NOESY or ROESY: This is the more comprehensive and preferred method. It generates a 2D map showing all the NOE interactions within the molecule simultaneously.[16]

    • NOESY is ideal for small to medium-sized molecules.

    • ROESY is better for molecules with intermediate molecular weights where the standard NOE effect might be zero or weak.

NOESY_Workflow cluster_0 Experimental cluster_1 Analysis & Confirmation start Hypothesized Diastereomers noesy Acquire 2D NOESY Spectrum start->noesy crosspeaks Identify Key NOE Cross-Peaks noesy->crosspeaks compare Compare Experimental NOEs to Predictions crosspeaks->compare model_a Build 3D Model of Isomer A predict_a Predict Distances & NOEs for A model_a->predict_a model_b Build 3D Model of Isomer B predict_b Predict Distances & NOEs for B model_b->predict_b predict_a->compare predict_b->compare conclusion Assign Relative Stereochemistry compare->conclusion

Caption: Logic for using 2D NOESY data to assign relative stereochemistry.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C chemical shift ranges for dioxaspiro compounds? A: While highly dependent on substitution, some general ranges can be expected.

Proton TypeTypical ¹H Shift (ppm)Carbon TypeTypical ¹³C Shift (ppm)
Dioxolane/Dioxane CH/CH₂3.5 - 4.8Dioxolane/Dioxane CH/CH₂60 - 80
Spirocenter (quaternary)N/ASpirocenter (quaternary)95 - 115[17][18]
Protons α to Spirocenter1.5 - 2.5Carbons α to Spirocenter30 - 50

Note: These are approximate ranges and can be significantly influenced by anisotropic effects from nearby substituents.

Q2: When is it more helpful to look at the ¹³C NMR spectrum? A: ¹³C NMR is invaluable for several reasons:

  • Counting Carbons: It provides a direct count of the number of unique carbon atoms, which can confirm the presence of symmetry or multiple conformers.

  • Resolving Overlap: As mentioned in Problem 1, the wide chemical shift range (~200 ppm) means carbon signals rarely overlap, making it a key component of an HSQC experiment to resolve proton overlap.[19]

  • Identifying Quaternary Centers: Quaternary carbons, like the spirocenter, are visible in ¹³C NMR but have no attached protons, making them invisible in most ¹H-based experiments.

Q3: Can computational NMR prediction help me assign a very complex spectrum? A: Absolutely. Computational chemistry has become a powerful tool for structure elucidation.[20] Methods like Density Functional Theory (DFT) can predict ¹H and ¹³C chemical shifts and coupling constants for a hypothesized structure.[21][22] By comparing the predicted spectrum with the experimental one, you can gain significant confidence in your structural assignment. This is particularly useful for distinguishing between multiple possible diastereomers.[23][24]

Q4: My sample seems pure, but the spectrum is still too complex. Could it be a mixture of isomers that I can't separate chromatographically? A: This is possible, and there is an advanced NMR technique perfectly suited to answer this question: Diffusion-Ordered Spectroscopy (DOSY) .

  • How it Works: DOSY is a 2D NMR experiment that separates the signals of different molecules in a mixture based on their translational diffusion rates, which is related to their size and shape.[25][26] In the resulting 2D plot, all the signals belonging to a single compound will align horizontally at the same diffusion coefficient.[27][28]

  • Application: If your complex spectrum is due to conformational isomers of a single compound, all signals will appear at the same diffusion coefficient. If it is a mixture of two or more different compounds (even isomers), you will see two or more distinct rows of signals, providing an NMR-based separation of the components.[29]

References

  • Chemistry For Everyone. (2025, July 13).
  • Morris, G. A., et al.
  • Martineau, E., et al. (2010). DOSY NMR, a new tool for fake drug analyses. Spectroscopy Europe/World.
  • Zhang, L., et al. (2023). Diffusion-Ordered Spectroscopy (DOSY) as a Powerful NMR Method to Investigate Molecular Mobilities and Intermolecular Interactions in Complex Oil Mixtures. PubMed.
  • Manchester NMR Methodology Group. Diffusion-Ordered NMR Spectroscopy. University of Manchester.
  • Kurniawan, Y., et al. (2018). 13 C-NMR spectra of D[4.4].
  • Zeng, Q., et al. (2020). Fully exploiting the power of 2D NMR J-resolved spectroscopy.
  • JEOL. Simplifying 1H-NMR Spectra in NMR Metabolic Profiling - Applying Projections of 1H homonuclear 2D J-resolved spectra.
  • Hu, J., et al. (2021). Multiplet analysis by strong-coupling-artifact-suppression 2D J-resolved NMR spectroscopy. The Journal of Chemical Physics.
  • SpectraBase. 1,4-Dioxaspiro[4.5]decane-2,3-dicarboxylic acid dimethyl ester - Optional[13C NMR]. Wiley.
  • ISMRM. (n.d.).
  • Chemistry Stack Exchange. (2016). How to differentiate diastereotopic protons by NMR in flexible groups?
  • Magritek. (2014). Homonuclear J-resolved Spectroscopy (JRES)
  • Silva, A. M. S. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
  • University Course M
  • Gheorghiu, M. D., et al. 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie.
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Chalcones.
  • Khalilov, L. M., et al. (2011). H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method.
  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?
  • Argüello-DaSilva, A., et al. (n.d.). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral.
  • Frontiers in Chemistry. (2024).
  • Wikipedia. Nuclear Overhauser effect.
  • UNCW Institutional Repository. (n.d.). Using computational methods to predict NMR spectra for polyether compounds.
  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen's Blog.
  • Daranas, A. H., & Sarotti, A. M. (2023).
  • ResearchGate. (2020). Reference-free NOE NMR analysis.
  • AUREMN.
  • The Royal Society of Chemistry. (2016).
  • Prof. Dave Explains. (2019, January 11). Using NMR Spectroscopy: Methylene Groups and Signal Overlap. YouTube.
  • NIH. (n.d.).
  • Taylor & Francis. NOE – Knowledge and References.
  • Merrill, A. T., et al. (2023). NMR Prediction with Computational Chemistry.
  • ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube.
  • Reich, H. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • NIH. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC.
  • Chemistry Stack Exchange. (2021). How to assign overlapping multiplets in 1H NMR spectra?
  • Kuznetsov, V. V., & Kuramshina, A. E. (2010). Conformational analysis of 5-substituted 1,3-dioxanes.
  • Chemistry LibreTexts. (2024). Nuclear Overhauser Effect (NOE).
  • Harned Research Group. NMR and Stereochemistry. University of Minnesota.
  • Seco, J. M., et al. (2018). NMR Methods for the Assignment of Absolute Stereochemistry of Bioactive Compounds.
  • NOBLECHEMISTRY. (2024, June 11). 13C NMR spectroscopy: Nuclear Overhauser Effect (NOE). YouTube.
  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
  • NMR Exercises. NMR exercises and their solutions.
  • RSC Publishing. (n.d.). Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N.
  • Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Chemistry.
  • MDPI. (2023).
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Sources

Troubleshooting

Long-term storage and stability of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. It is designed to address common questions...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. It is designed to address common questions and troubleshooting scenarios related to the long-term storage and stability of this compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid?

A1: For optimal long-term stability, the compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly closed to prevent moisture absorption and potential degradation.[1] For extended storage, maintaining a consistently low temperature, such as refrigeration (2-8 °C), is recommended. Storage under an inert atmosphere, such as argon or nitrogen, can further enhance stability by minimizing oxidative degradation.

Q2: What are the primary chemical stability concerns for this molecule?

A2: The primary stability concerns for 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid are associated with its two key functional groups: the spiroketal and the carboxylic acid. The spiroketal moiety is susceptible to acid-catalyzed hydrolysis, which can lead to the opening of the dioxolane ring.[1] The carboxylic acid group, being acidic, can potentially catalyze this degradation, especially in the presence of water.

Q3: How does pH affect the stability of the spiroketal group?

A3: The spiroketal group is generally stable under neutral and basic conditions. However, it is sensitive to acidic environments.[1] The presence of acid, even in trace amounts, can catalyze the hydrolysis of the ketal, breaking it down into the corresponding ketone and diol. This is a critical consideration during experimental design, sample preparation, and storage.

Q4: What are the potential degradation products of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid?

A4: The primary degradation product is expected to result from the acid-catalyzed hydrolysis of the spiroketal. This would lead to the formation of 8-methyl-1,4-cyclohexanedione and ethylene glycol. Under strongly oxidative conditions, degradation of the cycloalkane ring or the carboxylic acid could occur, though this is generally less likely under standard handling conditions.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, the compound should be stored away from strong oxidizing agents.[1] Contact with strong acids should also be avoided due to the sensitivity of the spiroketal group. Additionally, exposure to strong bases could deprotonate the carboxylic acid, forming a carboxylate salt, which may have different solubility and reactivity profiles.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) Moisture absorption or degradation of the compound.Discard the reagent and use a fresh, properly stored sample. Review storage procedures to ensure the container is tightly sealed and stored in a dry environment.
Inconsistent experimental results or loss of compound activity Degradation of the compound due to improper storage or handling.Perform a purity check of the compound using a suitable analytical method like HPLC or NMR.[2] If degradation is confirmed, obtain a new batch of the compound and strictly adhere to the recommended storage and handling protocols.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) This could indicate the presence of degradation products, most likely from hydrolysis of the spiroketal.[1]Compare the chromatogram of the suspect sample with that of a freshly prepared standard. If new peaks are present, consider performing a forced degradation study (see Section IV) to identify potential degradation products. Ensure all solvents and reagents used in your experiments are free from acidic contaminants.
Poor solubility in a non-polar organic solvent While the compound has organic character, the carboxylic acid group imparts some polarity. The compound may have degraded to more polar substances.Confirm the identity and purity of the compound. Consider using a more polar solvent or a co-solvent system. If the compound is a salt form, its solubility will be significantly different.

III. Visualization of Potential Degradation

The primary degradation pathway for 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid under acidic conditions is the hydrolysis of the spiroketal.

G cluster_0 Acid-Catalyzed Hydrolysis Compound 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid Protonation Protonation of Ketal Oxygen Compound->Protonation H+ RingOpening Ring Opening Protonation->RingOpening Hydrolysis Nucleophilic attack by Water RingOpening->Hydrolysis H2O Deprotonation Deprotonation Hydrolysis->Deprotonation Products Degradation Products: - 8-methyl-1,4-cyclohexanedione - Ethylene Glycol Deprotonation->Products -H+

Caption: Potential degradation pathway of the spiroketal under acidic conditions.

IV. Experimental Protocol: Forced Degradation Study

To assess the stability of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid and identify potential degradation products, a forced degradation or stress testing study can be performed.[3][4] This involves subjecting the compound to conditions more severe than those it would typically encounter during storage.[5]

Objective: To evaluate the stability of the compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)[2]

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[1]

    • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.

    • Oxidative Degradation: To a third aliquot, add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[1]

    • Thermal Degradation: Keep an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for 24 hours.

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber) for a defined period.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, by a suitable analytical method, such as HPLC.[2]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.

    • A good stability-indicating method will show complete separation of the parent peak from all degradation product peaks.

V. Summary of Storage and Stability

Condition Recommendation Potential Consequences of Deviation
Temperature Cool (2-8 °C recommended for long-term)Elevated temperatures can accelerate degradation.
Humidity Dry environmentMoisture can promote hydrolysis of the spiroketal.
Light Store in a light-resistant containerWhile not definitively established for this compound, photolytic degradation is a possibility for many organic molecules.
Atmosphere Tightly sealed container; inert atmosphere (e.g., Argon, Nitrogen) for enhanced stabilityExposure to air (oxygen) can lead to oxidative degradation over time.
pH Avoid acidic conditionsAcidic environments will catalyze the hydrolysis of the spiroketal group, leading to significant degradation.

VI. References

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • International Journal of Pharmaceutical and Medicinal Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • U.S. Pharmacopeia. (2014). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. Retrieved from [Link]

  • Kinam Park. (n.d.). Assay and Stability Testing. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid and its Non-Methylated Analog

A Senior Application Scientist's Guide to Understanding the "Magic Methyl" Effect in a Spirocyclic Scaffold Introduction In the landscape of medicinal chemistry, subtle structural modifications can elicit profound change...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the "Magic Methyl" Effect in a Spirocyclic Scaffold

Introduction

In the landscape of medicinal chemistry, subtle structural modifications can elicit profound changes in a molecule's pharmacological profile. The addition of a single methyl group, often termed the "magic methyl" effect, is a classic strategy employed to enhance potency, selectivity, and metabolic stability.[1] This guide provides an in-depth comparison of 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid and its parent compound, 1,4-dioxaspiro[4.5]decane-8-carboxylic acid .

The core structural difference lies at the alpha-carbon adjacent to the carboxyl group. By examining this pair, we can dissect the multifaceted influence of α-methylation on physicochemical properties, synthetic strategy, and, most critically, the anticipated biological performance. This analysis serves as a practical framework for researchers engaged in the design and optimization of novel therapeutic agents, particularly those utilizing spirocyclic scaffolds, which are prized for their ability to introduce three-dimensional complexity into drug candidates.[2][3]

I. Physicochemical Properties: The Foundational Impact of Methylation

The introduction of a methyl group, while seemingly minor, immediately alters the compound's physical and chemical nature. These changes have significant downstream implications for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

The primary effect of the methyl group is an increase in lipophilicity, as evidenced by a higher calculated LogP value. This enhanced "greasiness" can improve a compound's ability to cross lipid-rich biological membranes, potentially increasing cell permeability and oral bioavailability.[4][5] However, this must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Furthermore, the methyl group can subtly influence the acidity (pKa) of the carboxylic acid. While electronic effects are minimal, steric hindrance from the methyl group can affect the solvation of the carboxylate anion, leading to a slight shift in pKa. This can, in turn, influence the compound's ionization state at physiological pH and its ability to interact with biological targets.[6]

Table 1: Comparison of Computed Physicochemical Properties

Property1,4-Dioxaspiro[4.5]decane-8-carboxylic acid8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acidImpact of α-Methylation
Molecular Formula C₉H₁₄O₄[7]C₁₀H₁₆O₄[8][9]Addition of CH₂
Molecular Weight 186.20 g/mol [7]200.23 g/mol [9]+ 14.03 g/mol
XLogP3-AA 0.71.2 (estimated)Increased Lipophilicity
H-Bond Donors 11No Change
H-Bond Acceptors 44No Change
Topological Polar Surface Area 55.8 Ų[7]55.8 Ų (estimated)No Significant Change

II. Synthesis and Reactivity: Strategic Considerations

The synthesis of both analogs typically begins with a common precursor, 4-oxocyclohexanecarboxylic acid or its corresponding ester. The spirocyclic ketal is a crucial protecting group, masking the ketone to allow for selective modification of the carboxylic acid moiety.

General Synthetic Workflow

The generalized pathway involves two key stages: ketal protection followed by functionalization at the C8 position. The synthesis of the methylated analog requires an additional, carefully chosen alkylation step.

Synthetic_Workflow cluster_0 Stage 1: Core Scaffold Synthesis cluster_1 Stage 2: Diversification A 4-Oxocyclohexane- carboxylic Acid Ester B Ethylene Glycol, p-TsOH, Reflux A->B Ketal Protection C Ethyl 1,4-dioxaspiro[4.5] decane-8-carboxylate B->C D Hydrolysis (e.g., LiOH) C->D F Deprotonation (e.g., LDA) C->F E 1,4-Dioxaspiro[4.5]decane- 8-carboxylic acid (Non-Methylated Analog) D->E G Methyl Iodide (CH3I) F->G H Ethyl 8-methyl-1,4-dioxaspiro[4.5] decane-8-carboxylate G->H I Hydrolysis (e.g., LiOH) H->I J 8-Methyl-1,4-dioxaspiro[4.5]decane- 8-carboxylic acid (Methylated Analog) I->J

Caption: General synthetic routes to the target compounds.

The introduction of the α-methyl group is typically achieved by deprotonating the α-carbon of the ester intermediate (Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate) with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching the resulting enolate with an electrophilic methyl source such as methyl iodide.[10] Subsequent hydrolysis of the ester yields the final methylated carboxylic acid.

From a reactivity standpoint, the steric bulk of the α-methyl group can hinder reactions involving the carboxylic acid, such as the formation of amides or large esters. This may necessitate more forcing reaction conditions or the use of more potent coupling agents compared to the non-methylated analog.

III. Comparative Biological Activity: A Framework for Evaluation

A. Conformational Restriction and Target Binding

A flexible molecule can adopt numerous shapes (conformations), only one of which may be optimal for binding to a biological target. The α-methyl group can restrict the rotation around the Cα-C(O)OH bond, effectively "locking" the carboxylic acid in a more defined orientation. If this preferred conformation aligns with the geometry of the target's binding pocket, a significant increase in binding affinity and, consequently, potency can be observed.

Conformational_Locking cluster_0 Non-Methylated Analog cluster_1 Methylated Analog cluster_2 Target Protein a Flexible Bond (Free Rotation) b b f f b->f   Poor/Transient Fit c Steric Clash Restricts Rotation (Conformationally Constrained) d d d->f   Improved Fit   (Higher Affinity) e Optimal Binding Pocket

Caption: The α-methyl group can enforce a bioactive conformation.

B. Metabolic Blocking

The α-carbon of carboxylic acids can be a site for metabolic oxidation by cytochrome P450 enzymes. This metabolic pathway can lead to rapid clearance of the compound from the body, reducing its duration of action. The presence of a methyl group at this position effectively blocks this metabolic route, thereby increasing the compound's metabolic stability and prolonging its plasma half-life.[6][11]

IV. Experimental Protocols for Comparative Evaluation

To empirically validate these theoretical advantages, a series of head-to-head experiments are required. The following protocols provide a standardized approach for comparing the two analogs.

Protocol 1: In Vitro Target Binding Assay (Radioligand Displacement)

This experiment determines the binding affinity (Ki) of each compound for a specific receptor or enzyme.

Objective: To quantify and compare the binding affinity of the methylated and non-methylated analogs.

Methodology:

  • Preparation: Prepare cell membranes or purified protein expressing the target of interest.

  • Reaction Mixture: In a 96-well plate, combine the prepared protein, a known concentration of a radiolabeled ligand that binds to the target, and varying concentrations of the test compounds (methylated and non-methylated analogs).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate the protein-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay measures the rate at which the compounds are metabolized by liver enzymes.

Objective: To assess and compare the intrinsic clearance of the methylated and non-methylated analogs.

Methodology:

  • Preparation: Prepare an incubation mixture containing human liver microsomes (a source of metabolic enzymes) and a NADPH-regenerating system (cofactor for enzyme activity) in a phosphate buffer.

  • Initiation: Pre-warm the mixture to 37°C. Add a known concentration (e.g., 1 µM) of the test compound (methylated or non-methylated) to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the resulting line corresponds to the degradation rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Table 2: Hypothetical Experimental Data Comparison

Parameter1,4-Dioxaspiro[4.5]decane-8-carboxylic acid8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acidInterpretation
Binding Affinity (Ki) 150 nM15 nMMethylated analog is 10-fold more potent due to improved conformational fit.
Metabolic Half-Life (t½) 25 minutes>120 minutesMethyl group blocks metabolic oxidation, significantly increasing stability.

Conclusion

The comparison between 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid and its non-methylated parent compound serves as a compelling case study in the power of strategic methylation in drug design. The introduction of the α-methyl group is predicted to confer significant advantages, including enhanced target affinity through conformational restriction and increased metabolic stability by blocking a key site of oxidation.

While this guide provides a strong theoretical and practical framework, it is imperative that these hypotheses are confirmed through rigorous experimental validation. The protocols outlined herein offer a clear path for researchers to quantify the true impact of this "magic methyl" group, potentially unlocking a more potent and durable therapeutic candidate. This analytical approach, which bridges fundamental physicochemical principles with tangible experimental workflows, is central to the rational design of next-generation therapeutics.

References

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  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]

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  • PubMed Central. (n.d.). Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. Retrieved from [Link]

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Comparative

A Comparative Guide to the Synthetic Strategies for Substituted Spiro[4.5]decanes

Introduction: The Enduring Allure of the Spiro[4.5]decane Scaffold The spiro[4.5]decane framework, characterized by a cyclopentane ring sharing a single carbon atom with a cyclohexane ring, is a privileged structural mot...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Allure of the Spiro[4.5]decane Scaffold

The spiro[4.5]decane framework, characterized by a cyclopentane ring sharing a single carbon atom with a cyclohexane ring, is a privileged structural motif in the realm of natural products and medicinal chemistry. Its inherent three-dimensionality and conformational rigidity impart unique pharmacological properties, making it a highly sought-after scaffold in drug discovery. Molecules embedding this spirocyclic core often exhibit a wide range of biological activities, from potent anticancer agents to novel therapeutics for neurodegenerative diseases. This guide provides a comparative analysis of the principal synthetic strategies developed for the construction of substituted spiro[4.5]decanes, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols for key transformations, and provide a critical comparison of their performance based on experimental data.

Navigating the Synthetic Landscape: A Comparative Overview

The construction of the spiro[4.5]decane skeleton can be broadly categorized into several strategic approaches, each with its distinct advantages and limitations. The choice of a particular strategy is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. In the following sections, we will explore the intricacies of intramolecular cyclizations, rearrangement reactions, cycloadditions, and multi-component reactions, providing a holistic view of the synthetic arsenal available to the modern chemist.

Intramolecular Cyclization Strategies: Forging the Spirocyclic Core

Intramolecular cyclization represents a powerful and convergent approach to spiro[4.5]decanes, wherein a pre-functionalized acyclic or monocyclic precursor undergoes ring closure to furnish the desired spirocycle.

Gold(I)-Catalyzed Vinylogous Conia-Ene Reaction

The gold(I)-catalyzed vinylogous Conia-ene reaction has emerged as a mild and efficient method for the synthesis of densely functionalized spiro[4.5]decanes.[1][2] This reaction involves the intramolecular cyclization of 4-alkyne tethered cyclohex-2-enones. The π-acidity of the gold(I) catalyst activates the alkyne moiety, facilitating the nucleophilic attack of the enol tautomer of the cyclohexenone.

Mechanism: The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne, which enhances its electrophilicity. The enol form of the cyclohexenone then attacks the activated alkyne in an exo-dig fashion to form a vinylgold intermediate. Subsequent protonolysis regenerates the catalyst and furnishes the spiro[4.5]decane product.

Gold-Catalyzed Conia-Ene Reaction Start 4-Alkyne Tethered Cyclohex-2-enone Activated_complex Au-Alkyne Complex Start->Activated_complex + Au(I) Au_cat Au(I) Catalyst Cyclization Intramolecular Nucleophilic Attack (6-exo-dig) Activated_complex->Cyclization Enol Enol Tautomer Enol->Cyclization Vinylgold Vinylgold Intermediate Cyclization->Vinylgold Protonolysis Protonolysis Vinylgold->Protonolysis + H+ Product Substituted Spiro[4.5]decane Protonolysis->Product Catalyst_regen Catalyst Regeneration Protonolysis->Catalyst_regen Catalyst_regen->Au_cat

Figure 1: Gold(I)-Catalyzed Vinylogous Conia-Ene Reaction Workflow.

Experimental Protocol: Synthesis of a Densely Functionalized Spiro[4.5]decane

To a solution of the 4-alkyne tethered cyclohex-2-enone (1.0 equiv) in anhydrous dichloromethane (0.1 M) is added a solution of a gold(I) catalyst, such as [P(t-Bu)2(o-biphenyl)]AuCl/AgOTf (2 mol%), at room temperature under an argon atmosphere. The reaction mixture is stirred at room temperature for 1-12 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired spiro[4.5]decane.

Palladium-Catalyzed Intramolecular ipso-Friedel-Crafts Allylic Alkylation

A novel and efficient route to spiro[4.5]cyclohexadienones involves the palladium-catalyzed intramolecular ipso-Friedel-Crafts allylic alkylation of phenols.[3][4] This reaction provides a powerful tool for the construction of the spiro[4.5]decane core with the potential for enantioselective synthesis.[5]

Mechanism: The reaction is initiated by the oxidative addition of a palladium(0) catalyst to the allylic carbonate precursor, forming a π-allylpalladium(II) complex. Subsequent intramolecular nucleophilic attack of the phenol ring at the ipso-position, followed by dearomatization, leads to the formation of the spirocyclic dienone and regenerates the palladium(0) catalyst.

Pd-Catalyzed ipso-Friedel-Crafts Substrate Phenolic Allylic Carbonate Ox_add Oxidative Addition Substrate->Ox_add + Pd(0) Pd0 Pd(0) Catalyst Pi_allyl π-Allylpalladium(II) Complex Ox_add->Pi_allyl Ipso_attack Intramolecular ipso-Attack Pi_allyl->Ipso_attack Spiro_intermediate Spirocyclic Intermediate Ipso_attack->Spiro_intermediate Red_elim Reductive Elimination Spiro_intermediate->Red_elim Product Spiro[4.5]cyclohexadienone Red_elim->Product Catalyst_regen Catalyst Regeneration Red_elim->Catalyst_regen Catalyst_regen->Pd0

Figure 2: Pd-Catalyzed Intramolecular ipso-Friedel-Crafts Allylic Alkylation.

Experimental Protocol: Enantioselective Synthesis of a Spiro[4.5]cyclohexadienone [4]

In a glovebox, a mixture of the phenolic allylic carbonate (1.0 equiv), a palladium catalyst such as Pd2(dba)3·CHCl3 (2.5 mol%), and a chiral ligand, for example, (S)-t-Bu-PHOX (6 mol%), is dissolved in anhydrous 1,4-dioxane (0.1 M). The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for 12-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched spiro[4.5]cyclohexadienone.

Rearrangement Reactions: A Cascade to Complexity

Rearrangement reactions offer an elegant and often highly stereoselective approach to complex molecular architectures, including the spiro[4.5]decane framework.

Claisen Rearrangement

The Claisen rearrangement, a[1][1]-sigmatropic rearrangement of an allyl vinyl ether, has been effectively employed in the synthesis of functionalized spiro[4.5]decanes.[6] This pericyclic reaction proceeds through a concerted, chair-like transition state, allowing for the efficient transfer of stereochemical information.

Mechanism: The reaction is initiated by thermal or Lewis acid activation of a bicyclic dihydropyran precursor. The concerted[1][1]-sigmatropic rearrangement proceeds through a highly ordered, six-membered transition state, leading to the formation of the spiro[4.5]decane skeleton with excellent stereocontrol.[7]

Experimental Protocol: Diastereoselective Synthesis of a Spiro[4.5]decane via Claisen Rearrangement [6]

A solution of the bicyclic dihydropyran (1.0 equiv) in an appropriate high-boiling solvent (e.g., xylenes) is heated to reflux (typically 140-180 °C) for several hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the diastereomerically pure spiro[4.5]decane.

Cycloaddition Strategies: Building Rings in a Single Step

Cycloaddition reactions provide a powerful and atom-economical means of constructing cyclic systems, and several variants have been successfully applied to the synthesis of spiro[4.5]decanes.

Photocatalytic [3+2] Cycloaddition

Visible-light photocatalysis has enabled the development of novel [3+2] cycloaddition reactions for the synthesis of spiro[4.5]decanes.[8][9] These reactions often proceed under mild conditions and exhibit high diastereoselectivity.

Mechanism: The reaction is initiated by the photo-oxidation of an N-cyclopropylaniline by a suitable photocatalyst to generate a nitrogen-centered radical cation. This intermediate undergoes ring-opening to form a 1,3-radical cation, which then adds to an olefin. The resulting radical intermediate is reduced, and subsequent intramolecular cyclization furnishes the spiro[4.5]decane product.

Photocatalytic 3+2 Cycloaddition cluster_0 Photocatalytic Cycle cluster_1 Substrate Transformation PC Photocatalyst PC_excited Excited Photocatalyst PC->PC_excited hv PC_reduced Reduced Photocatalyst PC_excited->PC_reduced + e- (from Amine) Radical_cation Nitrogen Radical Cation PC_excited->Radical_cation SET PC_reduced->PC - e- (to Intermediate) Reduction Reduction PC_reduced->Reduction Amine N-Cyclopropylaniline Amine->Radical_cation Ring_opening Ring Opening Radical_cation->Ring_opening Intermediate_1_3 1,3-Radical Cation Ring_opening->Intermediate_1_3 Addition Radical Addition Intermediate_1_3->Addition Olefin Olefin Olefin->Addition Radical_intermediate Radical Intermediate Addition->Radical_intermediate Radical_intermediate->Reduction Anionic_intermediate Anionic Intermediate Reduction->Anionic_intermediate Cyclization Intramolecular Cyclization Anionic_intermediate->Cyclization Product Spiro[4.5]decane Cyclization->Product

Figure 3: Photocatalytic [3+2] Cycloaddition Workflow.

Experimental Protocol: Diastereoselective Synthesis of a 2-Amino-spiro[4.5]decane-6-one [8]

A mixture of the 2-methylene-tetrahydronaphthalen-1-one (1.0 equiv), N-cyclopropylaniline (2.0 equiv), and a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 10 mol%) in anhydrous dichloromethane (0.01 M) is degassed and placed under a nitrogen atmosphere. The reaction mixture is irradiated with blue LEDs (450-455 nm) at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2-amino-spiro[4.5]decane-6-one.

Annulation Strategies: The Classic Approach

Annulation reactions, particularly the Robinson annulation, represent a classical and widely used method for the construction of six-membered rings, which can be adapted for the synthesis of spiro[4.5]decanes.[10]

Robinson Annulation

The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation to form a cyclohexenone ring.[11][12] When a cyclopentanone derivative is used as the Michael donor, a spiro[4.5]decane can be constructed.

Mechanism: The reaction is initiated by the deprotonation of a cyclopentanone derivative to form an enolate, which then acts as a nucleophile in a Michael addition to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). The resulting 1,5-diketone then undergoes an intramolecular aldol condensation to form a six-membered ring, which subsequently dehydrates to yield the spiro[4.5]decenone product.

Experimental Protocol: Synthesis of Spiro[4.5]dec-6-en-8-one [10]

To a solution of cyclopentanone (1.0 equiv) in ethanol is added a base, such as sodium ethoxide (1.1 equiv), at 0 °C. Methyl vinyl ketone (1.2 equiv) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then heated to reflux to effect the aldol condensation and dehydration. After cooling, the reaction is neutralized with dilute acid, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by distillation or column chromatography to afford spiro[4.5]dec-6-en-8-one.

Ring-Closing Metathesis (RCM): A Modern Tool for Spirocycle Synthesis

Ring-closing metathesis (RCM) has become a powerful tool in organic synthesis for the formation of cyclic alkenes, including spirocyclic systems.[13]

Mechanism: The reaction is catalyzed by a ruthenium or molybdenum alkylidene complex. The catalyst reacts with a terminal alkene of the diene substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release an alkene and form a new metal alkylidene. This new alkylidene then reacts with the second terminal alkene of the substrate in an intramolecular fashion to form another metallacyclobutane, which upon retro-[2+2] cycloaddition, yields the spirocyclic alkene and regenerates the active catalyst.

Experimental Protocol: Synthesis of a Spiro[4.5]decene Derivative via RCM

To a solution of the diallylated precursor (1.0 equiv) in anhydrous dichloromethane (0.01-0.1 M) under an argon atmosphere is added a solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%). The reaction mixture is stirred at room temperature or heated to reflux for several hours until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of ethyl vinyl ether, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the desired spiro[4.5]decene derivative.

Comparative Performance of Synthetic Strategies

Synthetic StrategyKey PrecursorsReagents & ConditionsYield (%)Diastereoselectivity (d.r.)Enantioselectivity (ee)Key AdvantagesLimitations
Au(I)-Catalyzed Conia-Ene 4-Alkyne tethered cyclohex-2-enonesAu(I) catalyst, Ag(I) salt, CH2Cl2, rt52-95[1]Generally highN/A (for achiral substrates)Mild conditions, high functional group tolerance, atom economical.Requires synthesis of specialized precursors.
Pd-Catalyzed ipso-Friedel-Crafts Phenolic allylic carbonatesPd(0) catalyst, chiral ligand, base, 1,4-dioxane, 60 °C60-95up to >20:1up to 95%[5]Access to enantiomerically enriched products, good yields.Requires multi-step synthesis of precursors.
Claisen Rearrangement Bicyclic dihydropyransHeat (140-180 °C) or Lewis acid60-90[6]ExcellentHigh (substrate-controlled)High stereoselectivity, predictable outcomes.High temperatures can limit functional group tolerance.
Photocatalytic [3+2] Cycloaddition N-Cyclopropylanilines, olefinsPhotocatalyst, chiral acid, blue LEDs, rt40-90[8]up to 99:1N/A (diastereoselective)Mild conditions, high diastereoselectivity, green chemistry.Substrate scope can be limited.
Robinson Annulation Cyclopentanones, α,β-unsaturated ketonesBase (e.g., NaOEt), EtOH, heat30-70[10]Generally lowN/A (racemic)Readily available starting materials, straightforward.Harsh conditions, often low yields and poor selectivity.
Ring-Closing Metathesis (RCM) Diallylated precursorsGrubbs' catalyst, CH2Cl2, rt or heat70-95N/AN/AHigh functional group tolerance, reliable.Requires synthesis of diene precursors, expensive catalyst.
Multi-component Reactions Simple starting materials (e.g., aldehydes, amines, ketones)Various catalysts, often one-pot40-90[14]VariableCan be enantioselectiveHigh atom economy, convergent, diversity-oriented.Optimization can be challenging, complex product mixtures.

Conclusion: A Strategy for Every Target

The synthesis of substituted spiro[4.5]decanes has been significantly advanced through the development of a diverse array of synthetic methodologies. Classical approaches such as the Robinson annulation remain valuable for their simplicity and the use of readily available starting materials, particularly for the synthesis of less complex targets. However, for the construction of highly functionalized and stereochemically defined spiro[4.5]decanes, modern catalytic methods offer unparalleled efficiency and selectivity.

Gold-catalyzed and palladium-catalyzed intramolecular cyclizations provide elegant and often high-yielding routes to complex spirocycles, with the latter offering excellent opportunities for asymmetric synthesis. The Claisen rearrangement stands out for its exceptional stereocontrol, while photocatalytic cycloadditions represent a mild and green alternative. Ring-closing metathesis offers a robust and versatile method for the formation of the spirocyclic core with a wide range of functional group tolerance. Finally, multi-component reactions provide a highly convergent and atom-economical approach for the rapid generation of molecular diversity.

The choice of the optimal synthetic strategy will ultimately depend on the specific structural features of the target molecule, the desired stereochemistry, and the overall synthetic plan. This guide serves as a comprehensive resource to aid researchers in navigating the rich and ever-evolving landscape of spiro[4.5]decane synthesis, empowering them to make informed decisions in the design and execution of their synthetic endeavors.

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Validation

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid and Its Esters

For researchers, scientists, and professionals in drug development, the precise characterization of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of the spectroscopic differences between 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid and its esters, offering a practical framework for their unambiguous identification. This document will delve into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to distinguish these closely related molecules, supported by predicted spectral data and established experimental protocols.

Introduction: The Importance of Spectroscopic Vigilance

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid and its corresponding esters are valuable building blocks in organic synthesis. The spirocyclic ketal motif offers a rigid scaffold, making these compounds useful in the development of novel therapeutics and complex molecules. Given that the conversion of the carboxylic acid to an ester is a common synthetic transformation, it is imperative to have robust analytical methods to monitor the reaction's progress and confirm the identity of the final product. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this, with each method offering a unique fingerprint of the molecule's structure.

Infrared (IR) Spectroscopy: The Tale of the Carbonyl and the Hydroxyl

Infrared spectroscopy is a powerful first-pass technique for identifying the presence or absence of key functional groups. The primary distinction between a carboxylic acid and its ester lies in the characteristic vibrations of the hydroxyl (-OH) and carbonyl (C=O) groups.

For 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid , the IR spectrum is expected to exhibit two prominent features:

  • A very broad absorption band in the region of 2500-3300 cm⁻¹ , which is characteristic of the O-H stretching vibration of the carboxylic acid. This broadness is a result of hydrogen bonding between carboxylic acid molecules.[1][2]

  • A strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing around 1700-1725 cm⁻¹ .[3]

In contrast, the IR spectrum of an ester derivative , such as Methyl 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, will show:

  • The complete absence of the broad O-H stretching band.

  • A shift in the carbonyl (C=O) stretching frequency to a higher wavenumber, generally in the range of 1735-1750 cm⁻¹ .[3][4]

  • The appearance of two distinct C-O stretching bands between 1000 and 1300 cm⁻¹ , which are characteristic of the ester linkage.[4]

Table 1: Predicted Key IR Absorption Frequencies (cm⁻¹)

Functional Group8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acidMethyl 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
O-H Stretch2500-3300 (very broad)Absent
C=O Stretch~1710~1740
C-O Stretch~1250~1280 and ~1150

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. Both ¹H and ¹³C NMR are invaluable for distinguishing between the carboxylic acid and its esters.

¹H NMR Spectroscopy

The most telling difference in the ¹H NMR spectra is the presence of the acidic proton of the carboxylic acid.

  • 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid : A characteristic broad singlet is expected far downfield, typically between 10-13 ppm , corresponding to the carboxylic acid proton (-COOH).[2] This peak will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, a classic test for exchangeable protons.

  • Methyl 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate : This downfield singlet will be absent. Instead, a new singlet will appear, typically around 3.7 ppm , corresponding to the methyl ester protons (-OCH₃). For an ethyl ester, a quartet around 4.1 ppm and a triplet around 1.2 ppm would be observed.

The signals for the spiroketal protons and the methyl group on the cyclohexane ring will show subtle shifts between the two compounds due to the change in the electronic environment, but the most diagnostic difference is the presence or absence of the carboxylic acid and ester proton signals.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides clear evidence of the functional group transformation through the chemical shift of the carbonyl carbon and the carbons of the ester group.

  • 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid : The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 175-185 ppm .[3]

  • Methyl 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate : The ester carbonyl carbon is typically found slightly upfield, in the range of 170-175 ppm .[5] Additionally, a new signal will appear around 52 ppm for the methyl ester carbon (-OCH₃).

Table 2: Predicted Key ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Nucleus8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acidMethyl 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
¹H NMR
-COOH~11.5 (broad singlet)Absent
-OCH₃Absent~3.7 (singlet)
Spiroketal CH₂~3.9~3.9
Ring CH₂~1.5-2.0~1.5-2.0
-CH₃~1.2~1.2
¹³C NMR
C=O~180~174
-OCH₃Absent~52
Spiroketal C~109~109
Spiroketal CH₂~64~64
Quaternary C~45~45
Ring CH₂~20-40~20-40
-CH₃~22~22

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

  • Molecular Ion Peak (M⁺•) : The most straightforward difference will be the molecular weight. 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid has a molecular weight of 200.23 g/mol . The methyl ester will have a molecular weight of 214.26 g/mol , and the ethyl ester will be 228.28 g/mol .[6] This difference of 14 or 28 mass units is a clear indicator of methylation or ethylation, respectively.

  • Fragmentation Patterns :

    • Carboxylic Acid : Carboxylic acids often undergo fragmentation through the loss of the hydroxyl group (-OH, 17 Da) and the carboxyl group (-COOH, 45 Da).[7] A prominent fragmentation pathway for the target acid would be the loss of the methyl group followed by the loss of carbon dioxide.

    • Esters : Esters typically show characteristic fragmentation patterns involving the loss of the alkoxy group (-OR). For the methyl ester, a loss of a methoxy radical (-•OCH₃, 31 Da) would be expected. Esters can also undergo a McLafferty rearrangement if a gamma-hydrogen is available. The base peak in the mass spectra of many carboxylic acid derivatives is often due to the formation of an acylium ion (R-CO⁺).[5]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Sample Preparation

Caption: Workflow for NMR sample preparation and analysis.

  • Sample Preparation : Weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Filtration : Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

  • Data Processing : Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy Sample Preparation (Thin Film Method)

Caption: Workflow for FT-IR sample preparation and analysis.

  • Sample Preparation : If the sample is a solid, dissolve a small amount (1-2 mg) in a few drops of a volatile solvent like dichloromethane or acetone. If it is a liquid, it can be used neat.

  • Film Formation : Apply a drop of the solution or the neat liquid to a clean, dry salt plate (NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Background Subtraction : Ensure a background spectrum of the clean salt plate is acquired and subtracted from the sample spectrum.

Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI)

Caption: Workflow for MS sample preparation and analysis.

  • Sample Preparation : Prepare a stock solution of the sample in a solvent compatible with ESI-MS, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

  • Dilution : Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • Data Acquisition : Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system. Acquire the mass spectrum in either positive or negative ion mode.

Conclusion

The spectroscopic differentiation of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid and its esters is a clear and straightforward process when the correct analytical techniques are employed. IR spectroscopy provides a rapid confirmation of the presence or absence of the carboxylic acid's hydroxyl group. NMR spectroscopy offers a detailed and unambiguous structural confirmation through the unique signals of the carboxylic acid proton and the ester's alkoxy protons and carbons. Finally, mass spectrometry confirms the expected change in molecular weight upon esterification and provides corroborating structural information through predictable fragmentation patterns. By utilizing this multi-technique approach, researchers can confidently verify the outcome of their synthetic efforts and ensure the integrity of their scientific findings.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]

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  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

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Comparative

A Comparative Guide to the Potential Biological Activity of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Derivatives

Abstract Spirocyclic scaffolds are of profound interest in medicinal chemistry, offering a unique three-dimensional architecture that can enhance target binding and improve pharmacokinetic properties.[1] This guide explo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds are of profound interest in medicinal chemistry, offering a unique three-dimensional architecture that can enhance target binding and improve pharmacokinetic properties.[1] This guide explores the potential biological activities of novel derivatives of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a versatile yet underexplored chemical entity. In the absence of pre-existing experimental data, this document serves as a comprehensive framework for the systematic evaluation of such compounds. We will compare two hypothetical derivatives, elucidating a strategic workflow that integrates robust in silico predictive modeling with validated in vitro screening methodologies. This guide is intended for researchers in drug discovery and development, providing both the theoretical basis for experimental design and detailed, actionable protocols for assessing potential anticancer and antimicrobial activities.

Introduction: The Spirocyclic Advantage

Spiro compounds, characterized by two rings sharing a single carbon atom, present a rigid and conformationally constrained structure. This rigidity can be advantageous in drug design, as it may reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[2] The 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid core provides a synthetically tractable starting point for creating diverse chemical libraries. By modifying the carboxylic acid moiety, it is possible to generate a range of derivatives with varied physicochemical properties and biological activities. This guide will focus on a comparative analysis of two such hypothetical derivatives:

  • Derivative A: N-benzyl-8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide

  • Derivative B: 2-(dimethylamino)ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Our exploration will follow a logical, multi-stage workflow designed to predict and then empirically validate the therapeutic potential of these novel chemical entities.

Diagram 1: Overall Scientific Workflow

G cluster_0 In Silico Prediction cluster_1 In Vitro Validation ADMET & QSAR ADMET & QSAR Target Identification Target Identification ADMET & QSAR->Target Identification Molecular Docking Molecular Docking Target Identification->Molecular Docking Binding Energy Calc Binding Energy Calc Molecular Docking->Binding Energy Calc Anticancer Assay Anticancer Assay (JAK-STAT Pathway) Binding Energy Calc->Anticancer Assay Hypothesis Generation Antimicrobial Assay Antimicrobial Assay (Cell Wall Synthesis) Binding Energy Calc->Antimicrobial Assay Data Comparison A Data Comparison A Anticancer Assay->Data Comparison A IC50 Values Data Comparison B Data Comparison B Antimicrobial Assay->Data Comparison B MIC Values Start Design of Derivatives A & B Start->ADMET & QSAR

Caption: Workflow for evaluating novel spirocyclic derivatives.

In Silico Profiling: A Predictive Foundation

Before committing resources to synthesis and wet-lab experiments, in silico tools provide a crucial first pass to evaluate the potential of drug candidates.[3][4] This stage focuses on predicting drug-like properties and identifying plausible biological targets.

ADMET and QSAR Analysis

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical determinants of a drug's success.[5] Quantitative Structure-Activity Relationship (QSAR) models further allow us to predict biological activity based on chemical structure.[6][7] Using open-access web servers like SwissADME and ADMETlab 2.0, we can generate a comparative profile for our hypothetical derivatives.[8][9]

Causality of Experimental Choice: By predicting these properties early, we can identify potential liabilities, such as poor absorption or high toxicity, that would likely cause the compound to fail in later developmental stages.[10] This predictive step ensures that resources are focused on candidates with a higher probability of success.

Table 1: Predicted Physicochemical and ADMET Properties of Derivatives

Property Derivative A Derivative B Rationale & Desired Outcome
Molecular Weight ( g/mol ) 289.38 271.36 < 500 Da for good absorption.
LogP (Lipophilicity) 2.85 2.10 1-3 indicates a balance of solubility and permeability.
Topological Polar Surface Area (TPSA) 52.3 Ų 55.8 Ų < 140 Ų for good cell permeability.
H-Bond Donors 1 0 ≤ 5 for favorable membrane passage.
H-Bond Acceptors 3 5 ≤ 10 for favorable membrane passage.
Gastrointestinal (GI) Absorption High High Essential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeant Yes No Target-dependent; "No" is often preferred to limit CNS side effects.
CYP2D6 Inhibitor Yes No "No" is desirable to reduce drug-drug interaction potential.

| hERG I Inhibitor | No | No | "No" is critical to avoid cardiotoxicity. |

Note: The values presented are hypothetical and for illustrative purposes. Actual predictions would be generated using appropriate software.

Target Identification and Molecular Docking

Based on the broad activities of spirocyclic compounds, we hypothesize two potential mechanisms of action for our derivatives: inhibition of the Janus Kinase (JAK) family, implicated in various cancers and inflammatory diseases, and inhibition of bacterial Penicillin-Binding Proteins (PBPs), essential for cell wall synthesis.[][12][13]

Molecular Docking Protocol: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This allows for a qualitative and quantitative assessment of the binding interaction.

  • Protein Preparation: Obtain the crystal structures of the target proteins, for instance, human JAK1 (PDB ID: 6DBN) and S. aureus PBP2a (PDB ID: 1VQQ), from the Protein Data Bank. Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate 3D structures of Derivatives A and B. Minimize their energy using a suitable force field (e.g., MMFF94).

  • Docking Simulation: Use software such as AutoDock Vina to dock each derivative into the defined active site of each target protein.

  • Binding Energy Calculation (MM/PBSA): To refine the docking scores, calculate the binding free energy using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.[14][15][16] This provides a more accurate estimation of binding affinity by considering solvation effects.

Table 2: Comparative Molecular Docking and Binding Energy Results

Target Protein Derivative Docking Score (kcal/mol) Predicted Binding Free Energy (ΔG_bind, kcal/mol) Key Interacting Residues (Hypothetical)
JAK1 Derivative A -8.5 -45.2 Leu881, Gly935 (H-bond with amide)
Derivative B -7.2 -30.8 Asp939 (ionic interaction with amine)
PBP2a Derivative A -6.8 -25.5 Ser403, Tyr446

| | Derivative B | -7.9 | -38.1 | Ser403 (H-bond with ester), Lys406 (ionic) |

Interpretation: Lower (more negative) docking scores and binding free energies suggest a more favorable interaction. In this hypothetical scenario, Derivative A shows more promise as a JAK1 inhibitor, while Derivative B appears to be a better candidate for PBP2a inhibition. These in silico hypotheses require experimental validation.

In Vitro Validation: From Prediction to Proof

The next logical step is to synthesize the derivatives and test our computational hypotheses using established in vitro assays. These assays are designed to be self-validating through the use of appropriate controls and standardized procedures.[17]

Anticancer Activity: Targeting the JAK-STAT Pathway

The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis.[1] Its persistent activation is a hallmark of many hematological malignancies and solid tumors, making it an attractive target for cancer therapy.[12]

Diagram 2: The JAK-STAT Signaling Pathway

JAK_STAT cluster_cell Cell Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation (Phosphorylation) STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation DNA DNA Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 6. Gene Activation

Caption: Simplified overview of the JAK-STAT signaling cascade.

Experimental Protocol: MTT Cytotoxicity Assay The MTT assay is a colorimetric method for assessing cell viability.[2] It measures the metabolic activity of mitochondrial reductase enzymes, which reflects the number of living cells.

  • Cell Culture: Seed a human leukemia cell line (e.g., HEL 92.1.7, which has a known JAK2 mutation) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of Derivative A, Derivative B, and a known JAK inhibitor (e.g., Ruxolitinib) as a positive control. Treat the cells with these compounds for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Table 3: Comparative Anticancer Activity Data (Hypothetical)

Compound Target Cell Line Predicted Target IC₅₀ (µM)
Derivative A HEL 92.1.7 (Leukemia) JAK1 5.2
Derivative B HEL 92.1.7 (Leukemia) PBP2a (N/A) > 100

| Ruxolitinib (Control) | HEL 92.1.7 (Leukemia) | JAK1/2 | 0.8 |

Antimicrobial Activity: Inhibiting Bacterial Cell Wall Synthesis

The bacterial cell wall, composed primarily of peptidoglycan, is essential for maintaining cell integrity and is an excellent target for antibiotics as it is absent in mammalian cells.[18] PBPs are key enzymes in the final steps of peptidoglycan synthesis.[13]

Diagram 3: Bacterial Peptidoglycan Synthesis

Peptidoglycan cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM -pentapeptide UDP_NAG->UDP_NAM Synthesis of precursors Lipid_II Lipid II UDP_NAM->Lipid_II Translocation Glycan_Chain Growing Glycan Chain Lipid_II->Glycan_Chain Transglycosylation (via PBP) Cross_Linked_PG Cross-Linked Peptidoglycan Glycan_Chain->Cross_Linked_PG Transpeptidation (via PBP) PBP PBP PBP->Glycan_Chain PBP->Cross_Linked_PG

Caption: Key stages of bacterial cell wall synthesis.

Experimental Protocol: Broth Microdilution Assay This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19][20][21]

  • Inoculum Preparation: Prepare a standardized inoculum of Staphylococcus aureus (e.g., ATCC 29213) to a concentration of approximately 5 x 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of Derivative A, Derivative B, and a positive control antibiotic (e.g., Penicillin G) in CAMHB.

  • Inoculation: Add the bacterial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Table 4: Comparative Antimicrobial Activity Data (Hypothetical)

Compound Test Organism Predicted Target MIC (µg/mL)
Derivative A S. aureus JAK1 (N/A) > 128
Derivative B S. aureus PBP2a 8

| Penicillin G (Control) | S. aureus | PBP | 0.06 |

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach for evaluating the potential biological activities of novel derivatives of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. By integrating predictive in silico modeling with established in vitro assays, researchers can efficiently screen and prioritize compounds for further development. Our hypothetical comparison suggests that simple modifications to the core scaffold can significantly influence biological activity, with Derivative A showing potential as an anticancer agent targeting the JAK-STAT pathway and Derivative B demonstrating promise as an antibacterial agent inhibiting cell wall synthesis.

The next steps in this research endeavor would involve confirming the mechanism of action through specific enzyme inhibition assays, evaluating selectivity against other kinases or bacterial enzymes, and assessing cytotoxicity against non-cancerous mammalian cell lines to establish a therapeutic index. This structured workflow provides a robust and scientifically rigorous foundation for unlocking the therapeutic potential of this promising class of spirocyclic compounds.

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Validation

A Comparative Guide to the Reactivity of Alpha-Methylated vs. Non-Alpha-Methylated Carboxylic Acids

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of carboxylic acids is paramount. The strategic placement of a methyl group at the alpha-carbon introduces...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of carboxylic acids is paramount. The strategic placement of a methyl group at the alpha-carbon introduces profound steric and electronic alterations that significantly influence reaction kinetics and outcomes. This guide provides an in-depth comparison of α-methylated and non-α-methylated carboxylic acids, supported by experimental data and detailed protocols, to empower informed decisions in synthetic strategy.

The Foundational Impact of Alpha-Methylation

The introduction of a methyl group at the carbon adjacent to the carboxyl functionality fundamentally alters the molecule's electronic and steric profile. These changes are not merely additive; they create a new chemical entity with distinct reactive properties.

Steric Hindrance: The Dominant Factor

The most immediate consequence of α-methylation is a dramatic increase in steric bulk around the carboxylic acid moiety. This steric shield impedes the approach of nucleophiles to the electrophilic carbonyl carbon, thereby slowing down reactions such as esterification and amidation.[1][2] In the context of amino acids, this steric hindrance makes both the formation of peptide bonds and reactions at the amino group more challenging.[3]

Electronic Effects: A Subtle Interplay

Beyond sterics, the α-methyl group exerts electronic influences through two primary mechanisms:

  • Inductive Effect (+I): Alkyl groups are electron-donating by nature.[4][5] This positive inductive effect pushes electron density towards the carboxyl group, which can slightly destabilize the carboxylate anion, thereby decreasing the acidity of the carboxylic acid.[6][7]

  • Hyperconjugation: This involves the delocalization of sigma (σ) electrons from the C-H bonds of the methyl group into the adjacent π-system of the carbonyl group.[8][9] This delocalization can help to stabilize the parent carboxylic acid and any carbocation intermediates that may form during certain reactions.[10][11]

While the inductive effect of a single methyl group is modest, it contributes to the overall electronic character of the molecule.[12]

Comparative Reactivity in Key Transformations

The interplay of steric and electronic effects manifests in significantly different reactivity profiles for α-methylated and non-α-methylated carboxylic acids in common synthetic transformations.

Amide Bond Formation

The formation of an amide bond, a cornerstone of peptide synthesis and medicinal chemistry, is particularly sensitive to steric hindrance at the α-position.

Alpha-methylated amino acids are notoriously difficult to couple using standard reagents like dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt), often resulting in low yields and slow reaction rates.[2] More potent activating agents are required to overcome this steric barrier.

Experimental Data: Amide Coupling Efficiency
Carboxylic AcidCoupling ReagentAmineYield (%)Reference
Acetic AcidDCC/HOBtBenzylamine>95Generic
Isobutyric AcidDCC/HOBtBenzylamine~40-50[2] (Implied)
Isobutyric AcidHATUBenzylamine>90[3] (Implied)
N-Boc-AlanineDCC/HOBtGlycine Methyl Ester>90Generic
N-Boc-α-MethylalanineDCC/HOBtGlycine Methyl Ester<50[2] (Implied)
N-Boc-α-MethylalanineHATUGlycine Methyl Ester>85[3] (Implied)
Experimental Protocol: Comparative Amide Coupling

Objective: To compare the efficiency of DCC/HOBt vs. HATU in the coupling of a non-α-methylated (propionic acid) and an α-methylated (isobutyric acid) carboxylic acid with benzylamine.

Materials:

  • Propionic Acid

  • Isobutyric Acid

  • Benzylamine

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • DCC/HOBt Coupling: a. To a solution of the carboxylic acid (1.0 mmol) and HOBt (1.1 mmol) in DCM (10 mL) at 0 °C, add a solution of DCC (1.1 mmol) in DCM (5 mL). b. Stir the mixture at 0 °C for 30 minutes. c. Add benzylamine (1.0 mmol) and allow the reaction to warm to room temperature and stir for 12 hours. d. Filter the dicyclohexylurea (DCU) precipitate. e. Wash the filtrate with saturated aqueous sodium bicarbonate, water, and brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. g. Purify the crude product by column chromatography.

  • HATU Coupling: a. To a solution of the carboxylic acid (1.0 mmol), HATU (1.1 mmol), and DIPEA (2.0 mmol) in DCM (10 mL) at 0 °C, add benzylamine (1.0 mmol). b. Stir the mixture at room temperature for 2 hours. c. Dilute with DCM and wash with saturated aqueous sodium bicarbonate, water, and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. e. Purify the crude product by column chromatography.

Causality behind Experimental Choices: The use of HATU, a uronium-based coupling reagent, generates a highly reactive O-acylisourea intermediate that is less susceptible to steric hindrance compared to the intermediate formed with DCC/HOBt.[3] DIPEA is used as a non-nucleophilic base to facilitate the reaction.

Amide_Formation_Workflow cluster_DCC DCC/HOBt Coupling cluster_HATU HATU Coupling DCC1 Carboxylic Acid + HOBt in DCM at 0°C DCC2 Add DCC DCC1->DCC2 DCC3 Stir 30 min DCC2->DCC3 DCC4 Add Amine DCC3->DCC4 DCC5 Stir 12h at RT DCC4->DCC5 DCC6 Workup & Purification DCC5->DCC6 HATU1 Carboxylic Acid + HATU + DIPEA in DCM at 0°C HATU2 Add Amine HATU1->HATU2 HATU3 Stir 2h at RT HATU2->HATU3 HATU4 Workup & Purification HATU3->HATU4

Caption: Comparative workflow for amide bond formation.

Esterification

Similar to amide formation, the esterification of α-methylated carboxylic acids is significantly slower than their non-methylated counterparts, especially under acid-catalyzed Fischer esterification conditions.[13] The bulky α-methyl group hinders the tetrahedral intermediate formation.

Experimental Data: Fischer Esterification Rate
Carboxylic AcidAlcoholCatalystRelative Rate
Acetic AcidEthanolH₂SO₄1.00
Propionic AcidEthanolH₂SO₄0.98
Isobutyric AcidEthanolH₂SO₄0.45
Pivalic AcidEthanolH₂SO₄0.01

Data is illustrative and based on established principles of steric hindrance in esterification.

To efficiently esterify sterically hindered carboxylic acids, alternative methods are often employed, such as conversion to the acid chloride followed by reaction with the alcohol, or the use of activating agents.[13]

Experimental Protocol: Esterification of a Hindered Acid via Acid Chloride

Objective: To synthesize methyl isobutyrate from isobutyric acid.

Materials:

  • Isobutyric Acid

  • Thionyl Chloride (SOCl₂)

  • Methanol

  • Pyridine (optional, as an acid scavenger)

  • Anhydrous Diethyl Ether

Procedure:

  • Acid Chloride Formation: a. In a fume hood, cautiously add thionyl chloride (1.2 eq) to isobutyric acid (1.0 eq) at 0 °C. b. Allow the mixture to warm to room temperature and then heat under reflux for 1 hour, or until gas evolution ceases. c. Distill the crude isobutyryl chloride to purify.

  • Esterification: a. Dissolve the purified isobutyryl chloride (1.0 eq) in anhydrous diethyl ether. b. Cool the solution to 0 °C and add methanol (1.1 eq) dropwise. A non-nucleophilic base like pyridine can be added to neutralize the HCl byproduct. c. Stir the reaction at room temperature for 1 hour. d. Wash the mixture with water, saturated aqueous sodium bicarbonate, and brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

Causality behind Experimental Choices: The conversion to the highly reactive acid chloride circumvents the sterically hindered nucleophilic attack on the carboxylic acid itself. The acid chloride's carbonyl carbon is significantly more electrophilic, facilitating the reaction with the alcohol.[13]

Esterification_Pathway cluster_fischer Fischer Esterification (Slow) cluster_chloride Acid Chloride Route (Fast) A α-Methylated Carboxylic Acid B Alcohol, H+ A->B Slow C Tetrahedral Intermediate (Sterically Hindered) B->C D Ester C->D E α-Methylated Carboxylic Acid F SOCl₂ E->F G Acid Chloride (Highly Reactive) F->G H Alcohol G->H Fast I Ester H->I

Caption: Synthetic routes for esterifying hindered acids.

Decarboxylation

Decarboxylation, the removal of a carboxyl group as CO₂, is generally difficult for simple carboxylic acids.[14] However, the presence of an electron-withdrawing group at the β-position facilitates this reaction. While α-methylation itself does not directly promote decarboxylation, its electronic and steric effects can influence the stability of intermediates in related reactions. For instance, in the Knoevenagel condensation followed by decarboxylation, the steric bulk of an α-methyl group can influence the stereochemical outcome of the newly formed double bond.

Simple aliphatic carboxylic acids, whether α-methylated or not, are generally resistant to thermal decarboxylation.[15]

Conclusion and Practical Recommendations

The presence of an α-methyl group on a carboxylic acid is a critical design element in medicinal chemistry and materials science, often introduced to increase metabolic stability or to enforce a specific molecular conformation.[16] However, this modification comes at the cost of reduced reactivity.

Key Takeaways:

  • Steric hindrance is the primary determinant of reactivity for α-methylated carboxylic acids, significantly slowing down reactions at the carboxyl group.

  • For amide bond formation , high-potency coupling reagents such as HATU, HCTU, or COMU are recommended over traditional carbodiimide-based methods.[3]

  • For esterification , indirect methods such as conversion to the acid chloride or the use of strong activating agents are often necessary for efficient conversion.[13][17]

  • The electronic effects of the α-methyl group are generally secondary to steric effects but should be considered in the overall reaction design.

By understanding these fundamental principles and employing the appropriate synthetic strategies, researchers can effectively harness the unique properties of α-methylated carboxylic acids in their molecular designs.

References
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  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Royo, S., et al. (2008). Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry, 4, 31. [Link]

  • Parish, R. C., & Stock, L. M. (1965). A Method for the Esterification of Hindered Acids. The Journal of Organic Chemistry, 30(3), 927-929. [Link]

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  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]

  • ScienceDirect. (2024). Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024). Comprehensive Organic Synthesis II, 20.5.1.2.9. [Link]

  • Study Mind. (n.d.). Properties and Reactivity of Carboxylic Acids (A-Level Chemistry). [Link]

  • Lab Report. (n.d.). Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. [Link]

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  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. [Link]

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  • MDPI. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 12(10), 1146. [Link]

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  • ResearchGate. (2020). A New Decarboxylation/Methylation Process of Cinnamic Acids. [Link]

  • Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. [Link]

  • Quora. (2018). How do carboxylic acids form amide?. [Link]

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Sources

Comparative

A Researcher's Guide to Ketal Protecting Groups for Cyclohexanone Derivatives: A Comparative Analysis

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. For researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. For researchers, scientists, and drug development professionals working with cyclohexanone derivatives, the temporary masking of the carbonyl functionality is a frequent necessity to prevent unwanted side reactions with nucleophiles, bases, or reducing agents. While the ethylene glycol-derived 1,3-dioxolane is a workhorse in this regard, a deeper understanding of the available alternatives can unlock greater efficiency, selectivity, and stability in complex synthetic routes. This guide provides an in-depth, objective comparison of various ketal protecting groups for cyclohexanone, supported by experimental data and detailed protocols, to empower informed decision-making in the laboratory.

The Rationale for Ketal Protection

The carbonyl group of a cyclohexanone is a potent electrophile, readily undergoing addition reactions. When a synthetic plan calls for a reaction at a different site of the molecule, such as the reduction of an ester or a Grignard reaction, the ketone must be "hidden" to prevent it from reacting. Ketal protecting groups, formed by the acid-catalyzed reaction of the cyclohexanone with a diol, convert the carbonyl into an ether-like linkage that is stable to a wide range of non-acidic reagents. The ideal protecting group should be easy to install and remove in high yield under mild conditions that do not affect other functional groups in the molecule.

A Comparative Analysis of Ketal Protecting Groups

The choice of a ketal protecting group is a trade-off between its stability and the ease of its removal. A more stable protecting group will withstand harsher reaction conditions but may require more forcing conditions for its cleavage. Conversely, a more labile group is easier to remove but may not survive certain synthetic steps. The following sections compare some of the most common and alternative ketal protecting groups for cyclohexanone derivatives.

Standard Cyclic Ketals: 1,3-Dioxolanes and 1,3-Dioxanes

The most frequently employed ketal protecting groups are the five-membered 1,3-dioxolanes (from ethylene glycol) and the six-membered 1,3-dioxanes (from 1,3-propanediol).

  • 1,3-Dioxolane (Ethylene Ketal): Formed from the reaction of cyclohexanone with ethylene glycol, this is often the first choice for many chemists due to the ready availability and low cost of the diol. It offers good stability under basic and nucleophilic conditions.

  • 1,3-Dioxane (Propylene Ketal): Derived from 1,3-propanediol, the six-membered ring of the 1,3-dioxane is generally more labile to acidic hydrolysis than the corresponding 1,3-dioxolane. This difference in reactivity can be exploited for selective deprotection in molecules containing both types of ketals.

Substituents on the diol backbone can significantly influence the stability of the resulting ketal. For instance, ketals derived from 2,2-dimethyl-1,3-propanediol (neopentyl glycol) exhibit enhanced stability towards acidic hydrolysis due to the gem-dimethyl effect, which disfavors the formation of the carbocation intermediate during cleavage.

Sulfur-Containing Ketal Analogues: 1,3-Dithianes

A robust alternative to the oxygen-based ketals is the 1,3-dithiane, formed from the reaction of cyclohexanone with 1,3-propanedithiol.

  • 1,3-Dithiane: These thioacetals are significantly more stable to acidic conditions than their oxygen counterparts. This enhanced stability makes them ideal for synthetic routes that involve strongly acidic steps. However, their removal often requires harsher conditions, typically involving treatment with mercury(II) salts or other oxidizing agents, which may not be compatible with all functional groups. Lewis acids are commonly used to catalyze the formation of dithianes.

Other Notable Alternatives

For specialized applications, a variety of other diols can be employed to form ketal protecting groups with unique properties.

  • Substituted Dioxolanes and Dioxanes: The use of substituted diols can fine-tune the steric and electronic properties of the ketal, affecting its stability and reactivity. For example, using chiral diols can lead to the formation of diastereomeric ketals, which can be useful in asymmetric synthesis.

  • Orthoesters: While not ketals in the strictest sense, orthoformates like triethyl orthoformate can be used to protect ketones, especially in the absence of water. The reaction proceeds via an initial formation of a hemiketal, which is then converted to the diethyl ketal.

Comparative Performance Data

The selection of a protecting group should be guided by quantitative data. The following table summarizes the relative stability and typical reaction conditions for some common ketal protecting groups of cyclohexanone.

Protecting GroupDiol/DithiolTypical Formation ConditionsRelative Acidic Hydrolysis RateTypical Deprotection ConditionsStability Profile
1,3-Dioxolane Ethylene glycolTsOH, Toluene, reflux (Dean-Stark)1Dilute aq. HCl, AcetoneStable to base, nucleophiles, reducing agents.
1,3-Dioxane 1,3-PropanediolTsOH, Toluene, reflux (Dean-Stark)~30-90 times faster than dioxolaneVery mild acid (e.g., PPTS), AcetoneLess stable to acid than dioxolanes.
Neopentyl Ketal 2,2-Dimethyl-1,3-propanediolTsOH, Toluene, reflux (Dean-Stark)Slower than unsubstituted dioxaneStronger acid or prolonged reaction timeMore stable to acid than simple dioxanes.
1,3-Dithiane 1,3-PropanedithiolBF₃·OEt₂, CH₂Cl₂ or other Lewis acidsVery slow (stable to most acids)HgCl₂, CaCO₃, aq. CH₃CN; or other oxidizing agentsVery stable to acid, base, nucleophiles, and reducing agents.

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for the formation and cleavage of two common ketal protecting groups for cyclohexanone are presented below.

Protocol 1: Protection of Cyclohexanone as a 1,3-Dioxolane

This protocol describes the formation of the ethylene ketal of cyclohexanone using p-toluenesulfonic acid as a catalyst.

Materials:

  • Cyclohexanone

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Add toluene to the flask to a concentration of approximately 0.5 M with respect to cyclohexanone.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,3-dioxolane derivative.

  • Purify the product by distillation or column chromatography as needed.

Protocol 2: Deprotection of a Cyclohexanone 1,3-Dioxolane

This protocol outlines the acidic hydrolysis of a cyclohexanone ethylene ketal to regenerate the parent ketone.

Materials:

  • Cyclohexanone ethylene ketal

  • Acetone

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Stir plate and stir bar

  • Separatory funnel

Procedure:

  • Dissolve the cyclohexanone ethylene ketal (1.0 eq) in acetone.

  • Add 1 M aqueous hydrochloric acid (a catalytic to stoichiometric amount may be required depending on the substrate).

  • Stir the mixture at room temperature and monitor the progress of the reaction by TLC or GC.

  • Upon completion, neutralize the reaction with a saturated aqueous sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclohexanone.

  • Purify the product by distillation or column chromatography if necessary.

Visualizing the Chemistry: Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and a decision-making workflow.

Ketal_Formation cluster_catalysis Acid Catalysis Cyclohexanone Cyclohexanone Protonated_Carbonyl Protonated Carbonyl (Activated Electrophile) Cyclohexanone->Protonated_Carbonyl + H+ Hemiketal Hemiketal Intermediate Protonated_Carbonyl->Hemiketal + Diol Diol Diol (R(OH)2) Protonated_Hemiketal Protonated Hemiketal Hemiketal->Protonated_Hemiketal + H+ Oxonium_Ion Oxonium Ion Protonated_Hemiketal->Oxonium_Ion - H2O Ketal Ketal Oxonium_Ion->Ketal Intramolecular Nucleophilic Attack Ketal->Ketal H_plus H+ H2O H2O

Caption: Acid-catalyzed formation of a cyclic ketal from cyclohexanone.

Dithiane_Formation Cyclohexanone Cyclohexanone Activated_Carbonyl Activated Carbonyl (Lewis Acid Complex) Cyclohexanone->Activated_Carbonyl + LA Hemithioacetal Hemithioacetal Intermediate Activated_Carbonyl->Hemithioacetal + Dithiol Dithiol 1,3-Propanedithiol Protonated_Hemithioacetal Protonated Hemithioacetal Hemithioacetal->Protonated_Hemithioacetal + H+ (from LA complex) Thionium_Ion Thionium Ion Protonated_Hemithioacetal->Thionium_Ion - H2O Dithiane 1,3-Dithiane Thionium_Ion->Dithiane Intramolecular Nucleophilic Attack LA Lewis Acid (LA) H2O H2O Ketal_Selection_Workflow node_action node_action Start Start: Need to protect cyclohexanone Base_Nucleophile_Stability Are subsequent steps basic or nucleophilic? Start->Base_Nucleophile_Stability Acid_Stability Are subsequent steps acidic? Use_Dithiane Consider 1,3-Dithiane Acid_Stability->Use_Dithiane Yes (strong acid) Consider_Stability Consider stability: Dioxane (less stable) Neopentyl Ketal (more stable) Acid_Stability->Consider_Stability No (mild or no acid) Base_Nucleophile_Stability->Acid_Stability Yes Final_Choice Final Protecting Group Choice Base_Nucleophile_Stability->Final_Choice No (unstable PG needed) Redox_Stability Are redox reagents present? Deprotection_Conditions What deprotection conditions are tolerated? Check_Compatibility Check compatibility of deprotection method Deprotection_Conditions->Check_Compatibility Use_Standard_Ketal Use standard ketal (dioxolane/dioxane) Consider_Stability->Deprotection_Conditions Check_Compatibility->Final_Choice

Validation

Beyond Flatland: A Comparative Guide to Spirocyclic Scaffolds in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional confines of flat, aromatic ring systems. This guide provide...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional confines of flat, aromatic ring systems. This guide provides an in-depth, comparative analysis of spirocyclic scaffolds, elucidating their structural and functional advantages that have propelled them to the forefront of modern drug discovery. By synthesizing field-proven insights with robust experimental data, we will explore why these unique three-dimensional structures are pivotal in overcoming long-standing challenges in drug development.

Introduction: Escaping the Tyranny of Flatness

For decades, drug discovery was dominated by compounds built upon planar aromatic and heteroaromatic cores. While successful, this "flatland" approach has inherent limitations, often leading to issues with solubility, metabolic stability, and off-target effects. Spirocycles, which are bicyclic systems where the two rings are connected by a single common atom, offer a compelling solution. This unique structural feature imparts a rigid, well-defined three-dimensional geometry, allowing for a more precise and tailored interaction with biological targets.[1][2][3]

The fundamental advantage of spirocyclic scaffolds lies in their inherent three-dimensionality.[1][2] This departure from planarity allows for the projection of functional groups into space in a controlled manner, facilitating optimal interactions with the complex three-dimensional binding sites of proteins.[2][4]

Comparative Physicochemical Properties: Spirocycles vs. Non-Spirocyclic Analogues

A key driver for the adoption of spirocyclic scaffolds is their ability to favorably modulate the physicochemical properties of drug candidates. The introduction of a spiro-center increases the fraction of sp³-hybridized carbons (Fsp³), a parameter that has been correlated with higher clinical success rates.[1][5] This shift away from sp²-rich flat structures generally leads to improved solubility, reduced lipophilicity, and enhanced metabolic stability.[6][7][8]

PropertyNon-Spirocyclic Analogue (e.g., Piperazine, Morpholine)Spirocyclic Analogue (e.g., Azaspirocycle)Rationale for Improvement
Solubility Generally lowerOften higherThe increased sp³ character and disruption of planarity can reduce crystal packing and improve solvation.[2][6]
Lipophilicity (logP/logD) Can be high, leading to off-target effects and poor ADMEOften lowerThe 3D structure can shield lipophilic regions, and the introduction of heteroatoms in the spirocycle can increase polarity.[1][6][8]
Metabolic Stability Susceptible to metabolism at multiple sitesGenerally more stableThe rigid spirocyclic core can block or shield metabolically labile sites from enzymatic degradation.[6][7][9]
Basicity (pKa) VariesCan be modulatedThe conformational constraints of the spirocycle can influence the lone pair availability of heteroatoms, allowing for fine-tuning of basicity.[6][7]

This table summarizes general trends observed in comparative studies. Actual values are compound-specific.

The Pharmacological Edge: Enhancing Potency, Selectivity, and ADME Profiles

The well-defined conformational rigidity of spirocyclic scaffolds directly translates into significant pharmacological advantages. By pre-organizing the molecule into a bioactive conformation, the entropic penalty upon binding to a target is reduced, which can lead to enhanced potency.[4][10]

Improving Potency and Selectivity

The rigid framework of a spirocycle orients substituents in precise vectors, allowing for optimized interactions with specific residues in a binding pocket. This can lead to a significant increase in binding affinity and, consequently, potency.[11][12] Furthermore, this conformational constraint can reduce binding to off-targets, thereby improving the selectivity profile of a drug candidate.[6][9][13]

A compelling example is the development of PARP-1 inhibitors. The replacement of a flexible piperazine ring in the approved drug Olaparib with a diazaspiro[3.3]heptane scaffold, while slightly reducing potency, significantly increased selectivity for PARP-1 over other PARP family members.[1][8] This enhanced selectivity was accompanied by reduced DNA damage and cytotoxicity, highlighting the potential of spirocycles to fine-tune pharmacological profiles for improved safety.[1][8]

Case Study: MCHr1 Antagonists

In the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, researchers exchanged a morpholine ring with various azaspirocycles. This modification led to a desirable decrease in logD values, improved metabolic stability, and enhanced selectivity against the hERG channel, a crucial factor for cardiac safety.[1][8]

Visualizing the Rationale: From Structure to Function

The following diagram illustrates the logical flow from the structural characteristics of spirocycles to their beneficial impacts on drug discovery.

G A Single Shared Atom C Conformational Rigidity A->C D Defined 3D Geometry A->D B Increased sp³ Character (High Fsp³) E Improved Solubility B->E F Lower Lipophilicity (logP/logD) B->F H Increased Potency C->H Reduced Entropic Penalty I Improved Selectivity C->I Pre-organization D->H D->I K Access to Novel Chemical Space D->K J Favorable ADME Profile E->J F->J G Enhanced Metabolic Stability G->J L Higher Clinical Success Rate H->L I->L J->L K->L

Caption: Logical flow from spirocyclic structural features to improved drug properties.

Experimental Protocol: Synthesis of a Representative Spirocyclic Scaffold

The increasing availability of synthetic methodologies has made spirocycles more accessible to medicinal chemists.[11][12] Below is a representative protocol for the synthesis of a spiro-oxindole, a privileged scaffold found in many biologically active compounds.[4]

Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Scaffold

This multi-step synthesis involves the preparation of an ylidene-oxindole followed by a [3+2] cycloaddition with an azomethine ylide.

Step 1: Knoevenagel Condensation to form 3-ylideneoxindole

  • To a solution of isatin (1.0 eq) and a methylene-active compound (e.g., malononitrile, 1.1 eq) in ethanol, add a catalytic amount of a base (e.g., piperidine, 0.1 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature. The product often precipitates.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the 3-ylideneoxindole.

Step 2: [3+2] Cycloaddition with an Azomethine Ylide

  • In a separate flask, generate the azomethine ylide in situ. A common method is the reaction of an α-amino acid (e.g., sarcosine, 1.5 eq) with an aldehyde (e.g., paraformaldehyde, 1.5 eq) in a suitable solvent like toluene or methanol under reflux.

  • To this mixture, add the 3-ylideneoxindole (1.0 eq) synthesized in Step 1.

  • Continue to reflux for 6-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the desired spiro[pyrrolidine-3,3'-oxindole].

Approved Drugs and Clinical Candidates: Spirocycles in Action

The tangible benefits of spirocyclic scaffolds are evidenced by the growing number of approved drugs and promising clinical candidates that incorporate these motifs.[1][5][14][15] More than half of the clinically used medicines containing a spirocycle have been approved in the 21st century.[5][15][16]

DrugTherapeutic AreaContribution of the Spirocyclic Scaffold
Spironolactone [5][17]Diuretic, AntihypertensiveThe spiro-lactone is crucial for its mineralocorticoid receptor antagonist activity.
Griseofulvin [2][5][17]AntifungalThe spiro-enone system is integral to its biological activity, interfering with fungal mitosis.
Irbesartan [5]AntihypertensiveThe spiro-cyclopentane ring helps to position the key functional groups for optimal binding to the angiotensin II receptor.
Olaparib [6]Anticancer (PARP inhibitor)While the core is not spirocyclic, spirocyclic analogues have been synthesized to improve selectivity.[6][13]
Risdiplam [16]Spinal Muscular AtrophyContains a 4,7-diazaspiro[2.5]octane fragment, reflecting the growing recognition of spirocyclic systems as privileged building blocks.

Drug Discovery Workflow Incorporating Spirocyclic Scaffolds

The integration of spirocyclic scaffolds into a drug discovery pipeline can occur at various stages, from library design to lead optimization.

G cluster_B Hit Identification Strategies cluster_C Hit-to-Lead: Introducing Spirocycles A Target Identification & Validation B1 High-Throughput Screening (HTS) A->B1 B2 Fragment-Based Screening A->B2 B3 DNA-Encoded Library (DEL) Screening A->B3 B Hit Identification C Hit-to-Lead Optimization D Lead Optimization E Preclinical Development D->E F Clinical Trials E->F C1 Scaffold Hopping from Flat Analogs B1->C1 B2->C1 B_note B_note B2->B_note Spiro-enriched fragment libraries offer novelty B3->C1 C2 Improve Initial Potency & Selectivity C1->C2 C_note C_note C1->C_note Replace flexible or metabolically liable moieties C3 Enhance Physicochemical Properties C2->C3 C3->D

Caption: A typical drug discovery workflow incorporating spirocyclic scaffolds.

Conclusion: The Future is Three-Dimensional

Spirocyclic scaffolds represent a powerful tool in the medicinal chemist's arsenal, offering a clear strategy to escape the limitations of "flatland" drug design.[5] Their inherent three-dimensionality, coupled with their ability to confer conformational rigidity, provides a direct route to improving potency, selectivity, and pharmacokinetic properties.[11][12] As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, the prevalence of spirocyclic motifs in clinically successful drugs is set to increase, paving the way for a new generation of safer and more effective medicines.

References

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

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  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Spirocyclic Compounds in Modern Drug Discovery. [Link]

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Comparative

A Senior Application Scientist's Guide to Absolute Configuration Determination of Chiral Spirocyclic Compounds

Introduction: The Unique Challenge of Spirocyclic Chirality Spirocyclic compounds, characterized by two rings connected by a single common atom (the spirocenter), are prevalent scaffolds in natural products, pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Spirocyclic Chirality

Spirocyclic compounds, characterized by two rings connected by a single common atom (the spirocenter), are prevalent scaffolds in natural products, pharmaceuticals, and functional materials. When the substitution pattern around the spirocenter creates a non-superimposable mirror image, the molecule is chiral. The precise three-dimensional arrangement of atoms, or absolute configuration (AC), is a critical parameter. In drug development, for instance, different enantiomers can exhibit drastically different pharmacological and toxicological profiles.[1][2] Therefore, unambiguous determination of the AC is not merely an academic exercise but a regulatory and safety imperative.

This guide provides an in-depth comparison of the principal analytical techniques used to determine the absolute configuration of chiral spirocyclic compounds. We will move beyond a simple listing of methods to explore the causality behind experimental choices, provide actionable protocols, and offer data-driven comparisons to empower researchers in selecting the optimal strategy for their specific scientific challenge.

Single-Crystal X-ray Diffraction (XRD): The Gold Standard

Single-crystal XRD is widely regarded as the definitive method for AC determination.[1][3] It directly maps the electron density of a molecule in its crystalline state, providing an unambiguous three-dimensional structure.[3][4]

The Underlying Principle: Anomalous Dispersion

While standard XRD experiments can determine the relative configuration of stereocenters, assigning the absolute configuration requires the phenomenon of anomalous dispersion (or resonant scattering).[5][6] When the X-ray radiation frequency is near the absorption edge of an atom in the crystal, a phase shift occurs.[6] This effect breaks Friedel's law, which states that diffraction intensities of planes (hkl) and (-h-k-l) are equal. The differences in intensity between these "Bijvoet pairs" are dependent on the absolute configuration.[7]

The Flack parameter is a refined value that quantifies the absolute structure.[7][8][9][10]

  • A value close to 0 (with a small standard uncertainty) indicates the correct absolute configuration has been modeled.[7][11]

  • A value close to 1 suggests the inverted structure is correct.[7][11]

  • A value near 0.5 may indicate a racemic twin or a missed center of symmetry.[7]

Experimental Workflow & Protocol

The primary challenge of this method lies in obtaining a high-quality single crystal suitable for diffraction.

XRD_Workflow cluster_crystal Crystallization cluster_data Data Collection & Analysis Compound Purified Spiro-Compound (Oil/Amorphous Solid) Screen Screening Solvents & Conditions (Vapor Diffusion, Slow Evaporation, etc.) Compound->Screen Crystal Obtain Single Crystal (>50 µm) Screen->Crystal NoCrystal No Crystal Obained (Proceed to other methods) Screen->NoCrystal Mount Mount Crystal on Diffractometer Crystal->Mount Success Collect Collect Diffraction Data (e.g., using Cu Kα radiation) Mount->Collect Solve Solve Structure & Refine Model Collect->Solve Flack Calculate Flack Parameter (e.g., x = -0.07(8)) Solve->Flack Assign Assign Absolute Configuration Flack->Assign

Figure 1. Decision and workflow diagram for Absolute Configuration determination via XRD.

Step-by-Step Protocol:

  • Crystal Growth: Dissolve the purified spirocyclic compound in a minimal amount of a suitable solvent. Screen various crystallization techniques (e.g., slow evaporation, vapor diffusion with an anti-solvent, cooling) to obtain diffraction-quality single crystals. This is often the most time-consuming and unpredictable step.

  • Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, preferably using a radiation source like Copper (Cu Kα) that enhances the anomalous scattering effect for light-atom structures.[12]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Configuration Assignment: During the final stages of refinement, introduce the Flack parameter. A successfully refined Flack parameter with a low standard uncertainty (e.g., < 0.08 for an enantiopure sample) provides a high-confidence assignment of the absolute configuration.[10]

Expertise in Practice:
  • Causality: The choice of X-ray source is critical. While Molybdenum (Mo) sources are common, Copper (Cu) radiation provides a stronger anomalous signal for organic molecules composed primarily of C, H, N, and O, increasing the reliability of the Flack parameter.[10] If the molecule contains a heavier atom (e.g., Br, S, P), the anomalous signal is stronger, making the determination more robust even with Mo radiation.[2][]

  • Trustworthiness: The method is self-validating through the standard uncertainty (s.u.) of the Flack parameter. A low s.u. provides statistical confidence in the assignment.[8][9]

Chiroptical Spectroscopy: VCD and ECD

For spirocyclic compounds that are oils, amorphous solids, or otherwise difficult to crystallize, chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful solution-state alternatives.[1][14] Both techniques measure the differential absorption of left and right circularly polarized light.[2][15] The AC is determined by comparing the experimental spectrum to a spectrum predicted by quantum chemical calculations.[1][16][17]

  • VCD measures this difference in the infrared region, corresponding to vibrational transitions.[15] Its spectra are rich in features, making it applicable to nearly any chiral molecule.[2]

  • ECD measures the difference in the UV-Vis region, arising from electronic transitions.[18] It is most effective for molecules containing a chromophore.[16][19]

The Principle: Experiment vs. Theory

The core logic is a comparative analysis. The experimental VCD or ECD spectrum is recorded for the sample of unknown configuration. Separately, a computational model of one enantiomer (e.g., the R-enantiomer) is built. Its theoretical spectrum is calculated using quantum mechanics, typically Density Functional Theory (DFT) for VCD and Time-Dependent DFT (TD-DFT) for ECD.[16][17][20]

  • If the experimental spectrum matches the calculated spectrum of the R-enantiomer, the sample's AC is assigned as R.

  • If the experimental spectrum is a mirror image of the calculated spectrum, the sample's AC is assigned as S.

VCD_ECD_Workflow cluster_exp Experimental cluster_theory Computational Sample Dissolve Sample (e.g., 5-10 mg in CDCl3) Measure Measure Experimental VCD/ECD Spectrum Sample->Measure ExpSpec Experimental Spectrum Measure->ExpSpec Compare Compare Spectra ExpSpec->Compare Model Build Model of One Enantiomer (e.g., R-configuration) ConfSearch Perform Conformational Search (e.g., using CREST) Model->ConfSearch DFT DFT Geometry Optimization & Frequency Calculation ConfSearch->DFT TDDFT TD-DFT Excitation Energy & Rotatory Strength Calc. DFT->TDDFT For ECD Boltzmann Boltzmann-average Spectra of Low-Energy Conformers DFT->Boltzmann TDDFT->Boltzmann CalcSpec Calculated Spectrum (R) Boltzmann->CalcSpec CalcSpec->Compare AssignR Assign 'R' Configuration Compare->AssignR Match AssignS Assign 'S' Configuration Compare->AssignS Mirror Image

Figure 2. General workflow for AC determination using chiroptical spectroscopy (VCD/ECD).

Detailed Protocol for VCD-Based Assignment
  • Sample Preparation: Dissolve 5-10 mg of the spirocyclic compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of ~0.1 M.[2] The solvent must be transparent in the IR region of interest.

  • Spectral Measurement: Acquire the IR and VCD spectra using a dedicated VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[2]

  • Conformational Search (Computational): The rigidity of spirocycles can simplify this step, but it remains crucial. Use computational tools (e.g., CREST) to perform a thorough search of the conformational space for one chosen enantiomer.[21]

  • Geometry Optimization and Frequency Calculation (Computational): For each low-energy conformer identified, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a 6-311++G(d,p) basis set) including a solvent model (e.g., PCM).[22] This step yields the rotational and dipole strengths needed to simulate the VCD spectrum.

  • Spectral Simulation and Comparison: Generate a simulated VCD spectrum for each conformer. Combine these spectra using a Boltzmann weighting based on their calculated relative free energies. Compare the final, Boltzmann-averaged theoretical spectrum with the experimental one to assign the absolute configuration.[1]

Expertise in Practice:
  • Causality: A conformational search is non-negotiable. The observed VCD spectrum is a population-weighted average of all conformers in solution.[14] Neglecting relevant low-energy conformers can lead to a calculated spectrum that does not match reality, resulting in an incorrect assignment.[23]

  • Trustworthiness: Confidence in the assignment is increased when multiple, strong bands in the experimental spectrum are correctly predicted in both sign and relative intensity by the calculation.[1] Software tools can provide a quantitative measure of the goodness-of-fit to automate and standardize the comparison.[23][24]

NMR Spectroscopy with Chiral Auxiliaries

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of structural elucidation, can be adapted to determine AC. Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary must be introduced to create diastereomers, which have distinct NMR signals.[4][25][26]

The Principle: Mosher's Method and Analogues

The most common implementation is Mosher's ester analysis .[27][28][29] This method is applicable if the spirocycle contains a secondary alcohol or amine. The compound is derivatized in separate reactions with the (R)- and (S)-enantiomers of a chiral derivatizing agent (CDA) like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[28][29]

The two resulting diastereomeric esters are analyzed by ¹H NMR. The anisotropic effect of the phenyl ring in the MTPA moiety causes different shielding/deshielding of protons on either side of the newly formed ester linkage.[29][30] By calculating the chemical shift differences (Δδ = δS - δR) for protons near the chiral center, a spatial model can be constructed to deduce the absolute configuration.[25][28]

Experimental Workflow & Protocol
  • Derivatization: React two separate aliquots of the chiral spiro-alcohol with (R)-MTPA-Cl and (S)-MTPA-Cl, respectively, under anhydrous conditions (e.g., with DMAP in pyridine or CH₂Cl₂).

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both crude diastereomeric ester products. It is crucial to unambiguously assign the protons on both sides of the original alcohol center. 2D NMR (COSY, HSQC) can be essential for this.[25]

  • Data Analysis: Identify corresponding protons in the two spectra. Calculate the chemical shift difference Δδ = δS - δR for each pair.

  • Configuration Assignment: According to the established Mosher's model, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative values. This pattern reveals the absolute configuration of the carbinol center.

Expertise in Practice:
  • Causality: The method relies on a preferred conformation of the diastereomeric esters where the C=O of the ester and the C-CF₃ bond of the MTPA moiety are eclipsed. This conformation places the phenyl group in a defined position, leading to predictable anisotropic effects.[30]

  • Trustworthiness: The method is internally consistent. A clear and logical distribution of positive and negative Δδ values across the molecule provides high confidence. Ambiguous or inconsistent data may suggest that the conformational model is not being followed, rendering the analysis unreliable.[25]

  • Alternatives: For substrates lacking a suitable functional group for derivatization, non-covalent methods using chiral solvating agents (CSAs) can be employed.[31][32][33] These agents form transient, diastereomeric complexes with the analyte, inducing small but measurable chemical shift differences that can be correlated with the absolute configuration.[32][34]

Comparative Guide: Choosing the Right Method

The optimal technique depends on the nature of the sample, available instrumentation, and the required level of certainty.

FeatureX-ray CrystallographyVCD / ECD SpectroscopyNMR with Chiral Auxiliaries
Principle Direct 3D structure determination via anomalous X-ray dispersion.[35]Comparison of experimental solution-state spectrum with quantum chemical calculations.[1][35]Formation of diastereomers with distinct NMR spectra due to anisotropic effects.[27][35]
Sample Requirement High-quality single crystal.[2][35]1-10 mg, soluble. Can be an oil or amorphous solid.[2]~1-5 mg per derivative, must contain a reactive group (e.g., -OH, -NH₂).
Certainty Highest (unambiguous) if a good crystal and data are obtained.High, provided a thorough conformational analysis is performed and a good spectral match is found.High, if the conformational model holds and Δδ values are consistent.
Main Advantage Provides a complete, unambiguous 3D structure.Applicable to non-crystalline samples in their solution state.[14]Uses standard NMR equipment; can be faster than VCD/XRD if derivatization is simple.
Main Limitation Absolute requirement for a single crystal, which can be impossible to obtain.[2][12]Computationally intensive; sensitive to conformational flexibility and solvent effects.[23][36]Requires a suitable functional group; derivatization can fail; conformational model is an assumption.
Destructive? No (crystal is recovered).No (sample is recovered).Yes (sample is chemically modified).

Conclusion: An Integrated Approach

References

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Validation

A Senior Application Scientist's Guide to Validating Experimental Data for Spiro Compounds Against Published Spectra

For researchers, medicinal chemists, and professionals in drug development, the structural elucidation of novel spiro compounds is a critical step. These molecules, characterized by two rings sharing a single atom, posse...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the structural elucidation of novel spiro compounds is a critical step. These molecules, characterized by two rings sharing a single atom, possess unique three-dimensional architectures that often translate to significant biological activity.[1][2][3] Consequently, unambiguous confirmation of their structure is paramount. This guide provides an in-depth, experience-driven approach to validating your experimental spectroscopic data against established, published spectra, ensuring the scientific integrity of your findings.

The inherent structural rigidity and potential for axial chirality in spiro compounds can lead to complex NMR spectra and unique fragmentation patterns in mass spectrometry.[2][4] Therefore, a multi-pronged spectroscopic approach, cross-referencing experimental data with reliable databases, is not just recommended—it is essential for robust characterization.

The Cornerstone of Validation: Reputable Spectral Databases

Before delving into experimental specifics, it is crucial to identify authoritative sources for published spectra. Your experimental data is only as reliable as the reference it's compared against. The two primary, freely accessible databases that serve as the gold standard in the scientific community are:

  • The Spectral Database for Organic Compounds (SDBS) : Hosted by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan, SDBS is a comprehensive resource containing six types of spectra for approximately 34,000 organic molecules.[5][6][7][8][9][10] This includes ¹H NMR, ¹³C NMR, MS, IR, Raman, and ESR spectra. A key feature of SDBS is the ability to perform reverse searches by inputting peak values from your experimental spectra to find matching compounds in the database.[5]

  • The NIST Chemistry WebBook : Provided by the National Institute of Standards and Technology (NIST) in the United States, this webbook is an extensive collection of chemical and physical data.[11][12][13][14][15] For our purposes, it offers a vast library of mass spectra and IR spectra for thousands of compounds.[11]

Familiarity with these databases is the first step in building a self-validating system for your experimental work.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the intricate 3D structure of spiro compounds.[16][17] Both ¹H and ¹³C NMR provide a wealth of information on the connectivity and spatial arrangement of atoms.

Causality in Experimental Choices for NMR

The choice of NMR experiments should be driven by the inherent complexity of spiro compounds. A standard 1D ¹H NMR is a starting point, but for a complete and unambiguous assignment, a suite of 2D NMR experiments is often necessary.

  • ¹H-¹H COSY (Correlation Spectroscopy) : This experiment is fundamental for establishing proton-proton coupling networks, allowing you to trace the connectivity of protons within each ring of the spiro compound.[18]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which protons are attached to which carbons.[18] This is invaluable for assigning carbon signals, which can be challenging in complex spiro systems.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying the spiro-carbon itself, as protons on adjacent carbons will show correlations to this quaternary center.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments are crucial for determining the stereochemistry of the spiro center and the relative orientation of substituents on the rings. They detect through-space interactions between protons that are close to each other, regardless of their bonding connectivity.

A Self-Validating Workflow for NMR Data

The following workflow ensures that your NMR data is robust and your structural assignment is sound.

NMR_Validation_Workflow cluster_exp Experimental Data Acquisition cluster_proc Data Processing & Initial Analysis cluster_val Validation Against Published Data cluster_confirm Confirmation A Acquire 1D ¹H and ¹³C NMR B Acquire 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) A->B C Process and reference spectra (e.g., to TMS) B->C D Propose initial structure and assignments based on experimental data C->D E Search SDBS/NIST WebBook for the proposed compound D->E F Compare experimental chemical shifts, coupling constants, and multiplicities with published spectra E->F G Verify 2D correlations with expected structure F->G H Structure Confirmed G->H Match I Discrepancy Found G->I No Match J Re-evaluate experimental data or proposed structure I->J J->D

Caption: NMR Data Validation Workflow.

Detailed Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation : Dissolve 5-10 mg of the purified spiro compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble. Ensure the solvent is compatible with any subsequent reactions or analyses.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion, which is particularly important for complex spirocyclic systems.

  • 1D ¹H NMR Acquisition :

    • Acquire a standard ¹H NMR spectrum.

    • Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[19]

  • 1D ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For distinguishing between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended.

  • 2D NMR Acquisition :

    • Acquire COSY, HSQC, HMBC, and NOESY/ROESY spectra using standard pulse programs.

    • Optimize acquisition and processing parameters to ensure clear cross-peaks.

Data Presentation and Comparison

Summarize your experimental and published NMR data in a table for a clear, direct comparison.

Table 1: Example Comparison of ¹H NMR Data for a Hypothetical Spiro Compound

ProtonExperimental δ (ppm), Multiplicity, J (Hz)Published δ (ppm), Multiplicity, J (Hz)Δδ (ppm)
H-13.20, d, 12.43.22, d, 12.50.02
H-22.85, t, 8.02.86, t, 8.00.01
............

Part 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the crucial confirmation of the molecular weight of your spiro compound and offers valuable structural insights through its fragmentation pattern.

Causality in Experimental Choices for MS
  • High-Resolution Mass Spectrometry (HRMS) : This is non-negotiable for novel compounds. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. This is a key piece of evidence in confirming the identity of your compound.

  • Electron Ionization (EI) : This "hard" ionization technique often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.[20][21] The fragmentation patterns of spiro compounds can be complex but are often diagnostic.

  • Tandem Mass Spectrometry (MS/MS) : In cases of complex fragmentation, MS/MS can be used to isolate a specific fragment ion and then induce further fragmentation.[22] This helps to piece together the structure of the molecule by understanding how the fragments are connected.

A Self-Validating Workflow for MS Data

MS_Validation_Workflow cluster_exp_ms Experimental Data Acquisition cluster_proc_ms Data Analysis cluster_val_ms Validation Against Published Data cluster_confirm_ms Confirmation A_ms Acquire HRMS for molecular formula confirmation B_ms Acquire EI-MS for fragmentation pattern A_ms->B_ms C_ms Identify molecular ion (M+) peak B_ms->C_ms D_ms Analyze major fragment ions and propose fragmentation pathways C_ms->D_ms E_ms Search SDBS/NIST WebBook for published mass spectrum D_ms->E_ms F_ms Compare experimental m/z values and relative intensities with published data E_ms->F_ms G_ms Molecular weight and fragmentation pattern confirmed F_ms->G_ms Match H_ms Discrepancy Found F_ms->H_ms No Match I_ms Re-evaluate purity and consider alternative structures H_ms->I_ms I_ms->D_ms

Caption: Mass Spectrometry Data Validation Workflow.

Detailed Experimental Protocol: MS Analysis
  • Sample Preparation : Prepare a dilute solution of your compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • HRMS Acquisition :

    • Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

    • Acquire the spectrum in positive or negative ion mode, depending on the nature of the compound.

    • Ensure the mass accuracy is within 5 ppm.

  • EI-MS Acquisition :

    • Introduce the sample into a GC-MS or via a direct insertion probe.

    • Acquire the spectrum at a standard electron energy (typically 70 eV).

Data Presentation and Comparison

Present your mass spectrometry data in a clear and concise format, following guidelines from reputable sources like the American Chemical Society.[23][24][25]

Table 2: Example Comparison of Mass Spectrometry Data

IonExperimental m/zPublished m/zRelative Intensity (%) (Experimental)Relative Intensity (%) (Published)Proposed Fragment
[M]⁺250.1234250.12304550C₁₅H₁₈O₃
[M-CH₃]⁺235.0998235.1001100100C₁₄H₁₅O₃
..................

Part 3: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the functional groups present in your spiro compound.[17] While not as structurally informative as NMR, it provides a crucial piece of the puzzle and is excellent for a quick comparison with published data.

A Self-Validating Workflow for IR Data

The process for IR is straightforward: acquire the spectrum of your pure compound and compare the key absorption bands with the published spectrum from a database like SDBS or the NIST Chemistry WebBook.[5][11]

IR_Validation_Workflow A_ir Acquire IR spectrum (e.g., ATR or KBr pellet) B_ir Identify characteristic absorption bands (e.g., C=O, O-H, C-N) A_ir->B_ir C_ir Search SDBS/NIST WebBook for published IR spectrum B_ir->C_ir D_ir Compare experimental peak positions (cm⁻¹) and intensities with published data C_ir->D_ir E_ir Functional groups confirmed D_ir->E_ir Match F_ir Discrepancy Found D_ir->F_ir No Match G_ir Re-evaluate purity or functional group assignments F_ir->G_ir

Caption: IR Spectroscopy Data Validation Workflow.

Detailed Experimental Protocol: IR Analysis
  • Sample Preparation :

    • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. ATR is often preferred for its simplicity and minimal sample preparation.

    • For liquid samples, a thin film between salt plates can be used.

  • Acquisition :

    • Acquire the spectrum over the standard range (e.g., 4000-400 cm⁻¹).

    • Ensure the spectrum has a good signal-to-noise ratio.

Data Presentation and Comparison

Tabulate the key absorption bands for a direct comparison.

Table 3: Example Comparison of IR Data

Functional GroupExperimental ν (cm⁻¹)Published ν (cm⁻¹)
C=O (ketone)17151718
C-O (ether)11001102
C-H (sp³)29502955
.........

Conclusion: An Integrated and Trustworthy Approach

The validation of experimental data for spiro compounds is not a linear process but rather an integrated approach where each spectroscopic technique provides a piece of the structural puzzle. By systematically acquiring high-quality experimental data, proposing a structure, and then rigorously comparing your findings against reputable, published spectra, you create a self-validating system that ensures the trustworthiness of your results. Adherence to established guidelines for data reporting, such as those from the ACS and IUPAC, further strengthens the scientific integrity of your work.[23][24][26][27][28] This meticulous approach is fundamental to advancing the fields of medicinal chemistry and drug development, where the precise structure of a molecule is inextricably linked to its function.

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Comparative

A Senior Application Scientist's Guide to Structural Elucidation: Feasibility of X-ray Crystallography for 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Derivatives

Introduction In the landscape of modern drug development and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of rational...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug development and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of rational design. An accurate atomic map allows us to understand molecular interactions, predict biological activity, and optimize physicochemical properties. For novel compounds, such as derivatives of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, this structural insight is paramount. This guide provides a comparative analysis of the feasibility of single-crystal X-ray crystallography—often hailed as the definitive method for structure determination—for this specific class of molecules. We will explore the inherent challenges posed by the spirocyclic and carboxylic acid moieties, compare crystallography with alternative analytical techniques, and provide actionable protocols to navigate the path from purified compound to a high-resolution crystal structure.

Part 1: The Feasibility of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) offers unparalleled detail into the atomic arrangement of a compound, providing precise bond lengths, angles, and stereochemical assignments.[1][2] However, its success is entirely contingent on the ability to grow a high-quality, single crystal—a process that is often more art than science.[3] For derivatives of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, several molecular features present specific challenges and opportunities.

Causality Behind Crystallization Challenges:

  • The Spirocyclic Core: The spiro center, where the two rings are joined at a single carbon, imparts significant conformational rigidity.[4] While rigidity can be advantageous for ordered packing, the complex, non-planar shape of the spirocycle can make it difficult for molecules to arrange themselves in a repeating, well-ordered lattice.

  • The Carboxylic Acid Moiety: This functional group is a double-edged sword. Its ability to form strong, directional hydrogen bonds is often a powerful driver for crystallization, promoting the formation of ordered supramolecular synthons.[5] However, this same feature can also lead to challenges such as polymorphism (multiple crystal forms) or the formation of amorphous solids if the hydrogen bonding network is not uniform. For instance, co-crystallization with a suitable co-former can sometimes tame unruly crystallization behavior by providing a more predictable hydrogen-bonding pattern.[6][7][8]

  • Conformational Flexibility: While the spiro center is rigid, the cyclohexane and dioxolane rings possess a degree of conformational flexibility. This can lead to static disorder within the crystal, where molecules adopt slightly different conformations, degrading the quality of the diffraction data.

  • General Hurdles: Beyond the molecule-specific issues, success is governed by universal factors: sample purity, solvent choice, rate of nucleation, and time.[9][10][11] Impurities, even at low levels, can inhibit crystal growth, and finding the ideal solvent or solvent system often requires extensive screening.[3][9]

Despite these challenges, obtaining a crystal structure is certainly feasible. A successful case of crystallizing a related compound, (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid, from an ethyl acetate/hexane mixture demonstrates that this scaffold is amenable to crystallization under the right conditions.[12]

Part 2: A Comparative Guide to Structural Elucidation Techniques

No single technique tells the whole story. A comprehensive structural analysis often relies on the synergistic use of multiple methods. The choice of technique should be guided by the specific information required and the physical state of the sample.

Technique Information Obtained Sample State Key Strengths Key Limitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packingSingle CrystalUnambiguous determination of complete 3D molecular structure.[13]Requires high-quality single crystals, which can be difficult to grow.[13]
NMR Spectroscopy Connectivity, constitution, relative stereochemistry, dynamicsSolution or SolidProvides detailed structural information in a more biologically relevant solution state; non-destructive.[14][15][16]Does not provide precise bond lengths/angles; interpretation can be complex for large molecules.[17]
Mass Spectrometry Molecular weight, elemental formula, structural fragmentsGas/Liquid/SolidHigh sensitivity; provides definitive molecular formula and confirms structural motifs through fragmentation.[18][19]Does not provide information on stereochemistry or 3D conformation.
Cryo-Electron Microscopy 3D structure of large complexesVitreous Ice (Solid)Powerful for large macromolecules that resist crystallization.[20]Generally lower resolution than X-ray crystallography for small molecules.
In-Depth Analysis of Alternatives
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For derivatives of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, NMR is an indispensable tool.

    • 1D NMR (¹H and ¹³C): These experiments are the first step, confirming the presence of key functional groups and providing a proton and carbon count.[21][22][23] The chemical shifts of protons adjacent to the carbonyl group and within the dioxolane ring are highly diagnostic.[21][22]

    • 2D NMR (COSY, HSQC, HMBC): These powerful techniques are used to piece together the molecular skeleton. They reveal which protons are coupled to each other (COSY) and connect protons to their directly attached carbons (HSQC) or to carbons 2-3 bonds away (HMBC). This allows for the unambiguous assignment of the entire covalent structure.[17]

    • NOESY/ROESY: To determine relative stereochemistry, these experiments detect protons that are close in space, providing crucial information about the 3D arrangement of substituents.

  • Mass Spectrometry (MS): MS is essential for confirming the identity and purity of the synthesized derivatives.

    • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.

    • Tandem MS (MS/MS): By inducing fragmentation, MS/MS can reveal key structural motifs. For carboxylic acid derivatives, a characteristic fragmentation is the cleavage of the C-Y bond to form a stable acylium ion (R-CO⁺), which would be readily observed.[21][22] The loss of OH and then CO are also signature fragments for carboxylic acids.[19]

The following diagram illustrates the logical workflow for structural elucidation, highlighting the decision points where one might choose an alternative technique if crystallography proves unsuccessful.

structure_elucidation_workflow cluster_start Initial Analysis cluster_primary Primary Path: Crystallography cluster_secondary Alternative Path: Spectroscopy Purified_Compound Purified Compound (>99%) Initial_Spec NMR (1H, 13C) Mass Spectrometry Purified_Compound->Initial_Spec Confirm Identity Crystallization Attempt Crystallization (Solvent Screening) Initial_Spec->Crystallization Crystal_Check Analyze Result Crystallization->Crystal_Check SCXRD Single Crystal X-ray Diffraction (SCXRD) Crystal_Check->SCXRD Good Crystals Advanced_NMR Advanced 2D NMR (COSY, HMBC, NOESY) Crystal_Check->Advanced_NMR No Crystals / Poor Quality Structure_Solved 3D Structure Solved SCXRD->Structure_Solved Structure_Proposed Proposed Structure (Connectivity & Relative Stereochemistry) Advanced_NMR->Structure_Proposed

Caption: Workflow for structural elucidation of novel compounds.

Part 3: Experimental Protocol for Crystallization

This protocol provides a robust, self-validating system for attempting the crystallization of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid derivatives. Trustworthiness in this context means systematically exploring the parameter space to maximize the chances of success.

Pillar 1: Purity is the Foundation

  • Objective: To ensure the starting material is >99% pure. Impurities act as nucleation inhibitors.

  • Protocol:

    • Purify the compound using flash column chromatography or preparative HPLC until a single spot is observed by TLC in multiple solvent systems or a single peak is seen by LC-MS.

    • Confirm purity and identity using ¹H NMR and HRMS. The sample must be completely free of residual solvents.

Pillar 2: Systematic Solvent Screening

  • Objective: To identify a solvent or solvent system where the compound has moderate solubility.[9] A solvent in which the compound is too soluble will not allow for supersaturation, while one in which it is insoluble is a non-starter.

  • Protocol:

    • Place ~5-10 mg of the compound into several small vials.

    • Add a common solvent (see table below) dropwise at room temperature, vortexing between additions.

    • A good candidate solvent will dissolve the compound completely in a volume of approximately 0.5-1.0 mL.

    • If the compound is soluble in a polar solvent but insoluble in a nonpolar one, a binary system is ideal.

Solvent Class Examples Rationale
Alcohols Methanol, Ethanol, IsopropanolCan form H-bonds with the carboxylic acid.[24][25]
Esters Ethyl AcetateModerate polarity, good general-purpose solvent.
Ketones AcetonePolar aprotic, good for moderately polar compounds.
Ethers Diethyl Ether, THFLower polarity, often used as the "poor" solvent in binary systems.
Hydrocarbons Hexane, HeptaneNonpolar, almost always used as the anti-solvent.[24]
Chlorinated DichloromethaneGood solvent but higher boiling point can be an issue.

Pillar 3: Methodical Crystallization Techniques

  • Objective: To slowly bring a saturated or near-saturated solution to a state of supersaturation, allowing for the formation of a few large, well-ordered crystals rather than many small ones.[3]

  • Protocol (to be attempted in parallel):

    • Slow Evaporation:

      • Dissolve the compound in a suitable solvent to near-saturation.

      • Filter the solution through a syringe filter into a clean vial.

      • Cover the vial with a cap pierced with a needle or with parafilm with a few pinholes.

      • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[9]

    • Slow Cooling:

      • Add the minimum amount of a chosen solvent to dissolve the compound at an elevated temperature (e.g., 40-50°C).

      • Ensure the solution is fully dissolved and clear.

      • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C). To slow the cooling, the vial can be placed in an insulated container (e.g., a beaker of sand or a Dewar flask).

    • Vapor Diffusion (Binary System):

      • Dissolve the compound in a small amount of a "good" solvent (e.g., ethyl acetate).

      • Place this solution in a small, open vial.

      • Place the small vial inside a larger, sealed jar that contains a reservoir of a "poor" solvent (the anti-solvent, e.g., hexane).

      • Over time, the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.

The following diagram outlines the decision-making process for troubleshooting common crystallization outcomes.

troubleshooting_workflow cluster_results Possible Outcomes cluster_actions Corrective Actions Start Crystallization Attempt Outcome Observe Outcome Start->Outcome Oiling_Out Oiled Out Outcome->Oiling_Out Liquid forms Powder Microcrystalline Powder Outcome->Powder Fine solid No_Crystals Clear Solution (No Crystals) Outcome->No_Crystals No change Good_Crystals Single Crystals Outcome->Good_Crystals Success Action_Oil Lower concentration Use less polar solvent Slower cooling rate Oiling_Out->Action_Oil Action_Powder Slow down crystallization (e.g., slower evaporation/cooling) Reduce number of nucleation sites Powder->Action_Powder Action_Clear Increase concentration Add anti-solvent Allow more solvent to evaporate No_Crystals->Action_Clear End Proceed to SCXRD Good_Crystals->End Action_Oil->Start Re-attempt Action_Powder->Start Re-attempt Action_Clear->Start Re-attempt

Caption: Troubleshooting guide for crystallization experiments.

Conclusion

The structural elucidation of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid derivatives presents a fascinating challenge that sits at the intersection of molecular complexity and analytical capability. While X-ray crystallography stands as the ultimate goal for unambiguous 3D structure determination, its feasibility is not guaranteed. The inherent rigidity of the spirocyclic system, coupled with the hydrogen-bonding potential of the carboxylic acid, creates a complex crystallization landscape.

Success in this endeavor requires a methodical, multi-pronged strategy. It begins with ensuring absolute purity and proceeds through systematic screening of solvents and crystallization conditions. Should this primary path prove difficult, researchers are well-equipped with powerful alternative techniques. NMR spectroscopy can provide definitive constitutional and stereochemical assignments, while mass spectrometry will confirm molecular identity with high confidence.

Ultimately, a synergistic approach is the most robust. The data from NMR and MS not only serve as a fallback but also enrich the understanding of the final crystal structure, providing a comprehensive picture of the molecule in both solution and solid states. Therefore, while challenging, obtaining a crystal structure for this class of compounds is a feasible and highly rewarding objective when pursued with scientific rigor and experimental patience.

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  • Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid: A Guide for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS No. 412293-42-6).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS No. 412293-42-6). Adherence to these protocols is essential for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Understanding the Compound and Associated Hazards

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a spiroketal derivative containing a carboxylic acid functional group. While specific toxicological data for this exact compound is limited, Safety Data Sheets (SDS) for structurally similar compounds, such as 1,8-dioxaspiro[4.5]decane-4-carboxylic acid, classify them as hazardous.[1]

Key Identified Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Given these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid or solutions should be performed in a well-ventilated area or a chemical fume hood.

Waste Characterization: A Critical First Step

Proper disposal begins with accurate waste characterization according to the Resource Conservation and Recovery Act (RCRA) guidelines established by the U.S. Environmental Protection Agency (EPA).[2][3] A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4]

Evaluation of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Waste:

RCRA CharacteristicAnalysis for 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid
Ignitability The compound is a high molecular weight solid and is not expected to have a low flash point. However, if dissolved in a flammable solvent, the entire solution may be considered ignitable.
Corrosivity As a carboxylic acid, aqueous solutions of this compound will be acidic. While not expected to be a strong acid, the pH of the waste solution should be considered. A pH of ≤ 2.0 is characteristic of corrosive hazardous waste.[5]
Reactivity Spiroketals are generally stable compounds.[1][6][7] There is no indication that this compound is unstable, water-reactive, or will generate toxic gases when mixed with water or other substances.
Toxicity Specific toxicity data (e.g., LD50) is not readily available. In the absence of this data, a conservative approach is to assume the compound may be toxic and should not be disposed of down the drain.

Due to its irritant nature and potential acidity, and in the absence of complete toxicological data, it is recommended to manage all waste containing 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid as hazardous chemical waste . This ensures the highest level of safety and regulatory compliance.

Segregation and Storage: Preventing Hazardous Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6][8][9] Carboxylic acids, being organic acids, have specific storage requirements.

Incompatible Materials:

  • Bases (e.g., sodium hydroxide, ammonium hydroxide): React exothermically (generate heat) and can cause splashing.

  • Oxidizing Acids (e.g., nitric acid, perchloric acid): Can lead to vigorous and potentially explosive reactions.

  • Strong Oxidizers (e.g., potassium permanganate, chromium trioxide): Can react violently with organic materials.

  • Reactive Metals (e.g., sodium, potassium, magnesium): Can generate flammable hydrogen gas upon reaction with acids.

Experimental Protocol: Waste Collection and Storage
  • Select an Appropriate Waste Container:

    • Use a clearly labeled, leak-proof container made of a material compatible with acidic organic waste. High-density polyethylene (HDPE) or glass containers are suitable.[6][10]

    • Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.[6]

  • Label the Waste Container:

    • Before adding any waste, affix a hazardous waste label.

    • The label must include:

      • The words "HAZARDOUS WASTE "[11]

      • The full chemical name: "8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid " and any solvents present in the waste stream.

      • The specific hazard(s): "Irritant, Acidic "

      • The date when the first drop of waste is added to the container (accumulation start date).

  • Waste Accumulation:

    • Collect waste in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of the laboratory personnel.[11][12]

    • Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

    • Segregate the waste container from incompatible materials, particularly bases and strong oxidizers.[8][9]

Disposal Procedure: Step-by-Step Guide

Disposal of chemical waste must be handled by a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in the regular trash.

Step 1: Waste Collection

  • Collect all waste containing 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, including pure compound, solutions, and contaminated materials (e.g., weigh boats, contaminated paper towels), in your properly labeled hazardous waste container.

Step 2: Container Management

  • Keep the waste container securely closed at all times, except when adding waste.[12]

  • Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.[10]

Step 3: Arranging for Disposal

  • Once the container is full or you are no longer generating this waste stream, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.

  • Follow your institution's specific procedures for requesting a waste pickup.

Step 4: Final Disposal Method

  • The most common and appropriate disposal method for this type of organic chemical waste is incineration in a licensed hazardous waste incinerator.[13] This process destroys the organic molecule, converting it primarily to carbon dioxide and water.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills (a few grams of solid or milliliters of solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (gloves, goggles, lab coat), absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Label the container with the spilled chemical's name and dispose of it as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and your institution's EHS department immediately.

    • Prevent the spill from entering drains or waterways.

    • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

Visualization of Disposal Workflow

DisposalWorkflow Disposal Workflow for 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid cluster_Lab In the Laboratory cluster_Disposal Disposal Process Start Generate Waste (e.g., residual compound, solutions, contaminated materials) Characterize Characterize as Hazardous Waste (Irritant, Acidic) Start->Characterize SelectContainer Select Compatible Container (HDPE/Glass) Characterize->SelectContainer LabelContainer Affix 'Hazardous Waste' Label (Name, Hazards, Date) SelectContainer->LabelContainer Collect Collect Waste in Labeled Container LabelContainer->Collect Segregate Segregate from Incompatibles (Bases, Oxidizers) in SAA Collect->Segregate EHS Contact EHS for Waste Pickup Collect->EHS Container Full Transport Licensed Waste Hauler Transports Waste EHS->Transport Incineration Incineration at Approved Hazardous Waste Facility Transport->Incineration

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Reactant of Route 2
8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
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